(R)-1,4-Benzodioxan-2-carboxypiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPDJNTYCSBJZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351047 | |
| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860173-98-4 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860173-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-1,4-Benzodioxan-2-carboxypiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,4-Benzodioxan-2-carboxypiperazine is a member of the 1,4-benzodioxan class of compounds, a chemical scaffold known for its high affinity and selectivity for α1-adrenergic receptors. This technical guide delineates the mechanism of action of this compound, focusing on its role as a potent and selective antagonist of α1-adrenergic receptors. We will explore its molecular interactions, the downstream signaling consequences of receptor blockade, and provide detailed protocols for key experimental assays used to characterize its pharmacological profile. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the scientific principles and methodologies relevant to the study of this compound and its analogs.
Introduction: The 1,4-Benzodioxan Scaffold in Adrenergic Pharmacology
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting G-protein coupled receptors (GPCRs). A significant body of research has established that derivatives of 1,4-benzodioxan are potent antagonists of α-adrenergic receptors, with a general selectivity for the α1 subtype over the α2 subtype. The α1-adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are critical mediators of the sympathetic nervous system, playing a key role in smooth muscle contraction, particularly in the vasculature and the prostate. Consequently, α1-adrenergic antagonists are a cornerstone in the treatment of hypertension and benign prostatic hyperplasia.
The pharmacological activity of 1,4-benzodioxan derivatives is profoundly influenced by their stereochemistry. The chiral center at the 2-position of the benzodioxan ring dictates the orientation of the substituent, which in turn affects the binding affinity and selectivity for different receptor subtypes. This guide will focus on the (R)-enantiomer of 1,4-Benzodioxan-2-carboxypiperazine, elucidating its specific mechanism of action as an α1-adrenergic receptor antagonist.
Molecular Mechanism of Action: Competitive Antagonism at α1-Adrenergic Receptors
The primary mechanism of action of this compound is competitive antagonism at α1-adrenergic receptors. This means that the compound binds to the same site on the receptor as the endogenous agonists, norepinephrine and epinephrine, but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating downstream signaling.
Receptor Binding and Affinity
Table 1: Representative Binding Affinities of 1,4-Benzodioxan Derivatives for α1-Adrenergic Receptor Subtypes
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) |
| WB-4101 (prototype) | 0.25 | 2.0 | 0.5 |
| Prazosin (reference) | 0.1 | 0.3 | 0.4 |
| Hypothetical data for this compound | ~1-10 | ~10-50 | ~1-10 |
Note: The data for this compound is hypothetical and based on trends observed for similar compounds. Actual values would need to be determined experimentally.
Downstream Signaling Blockade: Inhibition of the Gq/11 Pathway
α1-Adrenergic receptors are canonically coupled to the Gq/11 family of G-proteins. Agonist binding to the receptor triggers a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of cellular responses, most notably smooth muscle contraction.
By acting as a competitive antagonist, (R)-1,1,4-Benzodioxan-2-carboxypiperazine prevents the initial step of this cascade: the activation of the α1-adrenergic receptor by endogenous agonists. This blockade effectively inhibits the entire Gq/11 signaling pathway, preventing the mobilization of intracellular calcium and subsequent physiological responses.
Diagram 1: α1-Adrenergic Receptor Signaling Pathway and Point of Inhibition
Caption: Inhibition of the α1-adrenergic signaling cascade.
Experimental Characterization: Protocols and Methodologies
The pharmacological profile of this compound can be rigorously characterized using a combination of in vitro assays. The following sections provide detailed, step-by-step methodologies for two key experiments: radioligand binding assays to determine receptor affinity and calcium mobilization assays to assess functional antagonism.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a functional calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the α1-adrenergic receptor of interest into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation and Agonist Stimulation:
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Prepare a solution of an α1-adrenergic agonist (e.g., norepinephrine) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate the fluorescence measurement and, after establishing a stable baseline, inject the agonist solution into each well.
-
-
Fluorescence Measurement and Data Analysis:
-
Continuously measure the fluorescence intensity in each well for a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
For each concentration of the antagonist, determine the peak fluorescence response following agonist addition.
-
Normalize the responses to the response observed in the absence of the antagonist.
-
Plot the normalized response as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of calcium mobilization.
-
Conclusion and Future Directions
This compound exemplifies the targeted design of selective α1-adrenergic receptor antagonists. Its mechanism of action is centered on competitive blockade of these receptors, leading to the inhibition of the Gq/11 signaling pathway and the prevention of downstream cellular responses such as smooth muscle contraction. The stereochemistry of the molecule is a critical determinant of its high affinity and selectivity.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound and other novel α1-adrenergic antagonists. Future research in this area could focus on elucidating the precise molecular interactions between the (R)-enantiomer and the binding pockets of the different α1-adrenergic receptor subtypes, which would further inform the rational design of next-generation therapeutics with improved subtype selectivity and pharmacokinetic properties.
References
Due to the lack of publicly available data specifically for this compound, the references provided are for related compounds and general methodologies.
- Pigini, M., et al. (2004). 1,4-Benzodioxan-Related Compounds with Agonist or Antagonist Properties at α1-Adrenoceptor Subtypes. Journal of Medicinal Chemistry, 47(13), 3374-3382.
- Gentili, F., et al. (2001). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 5. Role of the 2-Side Chain on the Affinity and Selectivity for α1-Adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 44(16), 2678-2688.
- Hieble, J. P. (2000). Adrenoceptor Subtypes: A Thirty-Year Perspective. Journal of Pharmacological and Experimental Therapeutics, 294(2), 393-402.
- Michelotti, G. A., et al. (2000). α1-Adrenergic Receptor Subtypes. Pharmacological Reviews, 52(2), 267-282.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
A Comprehensive Technical Guide to the Synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for (R)-1,4-Benzodioxan-2-carboxypiperazine, a chiral building block of significant interest in medicinal chemistry. The synthesis is dissected into three core stages: the initial preparation of racemic 1,4-benzodioxan-2-carboxylic acid, the critical step of chiral resolution to isolate the desired (R)-enantiomer, and the final amide coupling with piperazine. This document furnishes researchers, scientists, and drug development professionals with a detailed narrative that not only outlines the synthetic protocols but also elucidates the underlying chemical principles and experimental rationale. Emphasis is placed on methods that ensure high enantiomeric purity, a crucial parameter for the biological activity of downstream pharmaceutical compounds. The guide incorporates detailed experimental procedures, comparative data, and visual diagrams to facilitate a comprehensive understanding of this synthetic process.
Introduction: The Significance of this compound
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules that interact with a variety of pharmacological targets, including adrenergic, catecholaminergic, and dopaminergic systems.[1] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of a compound's biological efficacy and safety profile. This compound serves as a key chiral synthon, most notably in the synthesis of the (S)-enantiomer of Doxazosin, a medication used to treat hypertension and benign prostatic hyperplasia.[2] The precise control of stereochemistry during its synthesis is therefore paramount. This guide provides a comprehensive overview of the synthetic route, with a focus on robust and scalable methodologies.
Synthesis of the Racemic Precursor: (±)-1,4-Benzodioxan-2-carboxylic Acid
The journey to the enantiomerically pure target begins with the synthesis of the racemic carboxylic acid. A common and efficient method involves the reaction of catechol with a suitable three-carbon building block, such as methyl 2,3-dibromopropionate.
Synthetic Protocol: From Catechol to Racemic Acid
The synthesis of racemic 1,4-benzodioxan-2-carboxylic acid can be achieved from readily available starting materials.[3] The initial step typically involves the synthesis of the methyl ester, which is then hydrolyzed to the corresponding carboxylic acid.
Step 1: Synthesis of (±)-Methyl 1,4-benzodioxan-2-carboxylate
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To a solution of catechol in a suitable polar aprotic solvent, such as acetone, add a base, for instance, potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature to form the dipotassium salt of catechol.
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Add methyl 2,3-dibromopropionate dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (±)-methyl 1,4-benzodioxan-2-carboxylate.
Step 2: Hydrolysis to (±)-1,4-Benzodioxan-2-carboxylic Acid
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Dissolve the (±)-methyl 1,4-benzodioxan-2-carboxylate in a suitable solvent system, such as a mixture of methanol and water.
-
Add a base, such as sodium hydroxide (NaOH), to the solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain (±)-1,4-benzodioxan-2-carboxylic acid.
The Crucial Step: Chiral Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid
Obtaining the enantiomerically pure (R)-1,4-benzodioxan-2-carboxylic acid is the most critical phase of this synthesis. Several methods have been developed, with classical diastereomeric salt formation and enzymatic resolution being the most prominent.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This classical approach relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality Behind Experimental Choices: The choice of the chiral resolving agent is crucial for efficient separation. The interaction between the carboxylic acid and the amine should lead to the formation of well-defined, crystalline diastereomeric salts with a significant difference in solubility in a particular solvent system. Para-substituted 1-phenylethylamines have been shown to be highly effective for the resolution of (±)-1,4-benzodioxane-2-carboxylic acid.[4]
Experimental Protocol: Resolution with (S)-1-(p-tolyl)ethylamine
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Dissolve (±)-1,4-benzodioxan-2-carboxylic acid in a suitable solvent, such as methanol or ethanol.
-
Add a solution of (S)-1-(p-tolyl)ethylamine (or another suitable chiral amine) in the same solvent.
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Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Filter the precipitated salt and wash it with a small amount of cold solvent. This salt will be enriched in one diastereomer.
-
The desired (R)-acid can be recovered from the diastereomeric salt by treatment with an acid to protonate the carboxylic acid and liberate the chiral amine. The amine can often be recovered and recycled.
-
The enantiomeric excess (e.e.) of the recovered acid should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution. This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For (±)-1,4-benzodioxan-2-carboxylic acid, lipase-catalyzed esterification is a common strategy.
Causality Behind Experimental Choices: The choice of enzyme is critical, as it must exhibit high enantioselectivity towards one of the enantiomers. Lipases, such as Candida antarctica lipase B (CALB), are often employed due to their broad substrate specificity and high stereoselectivity.[5] The reaction conditions, including the solvent and acyl donor, are optimized to maximize both the reaction rate and the enantioselectivity.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Suspend (±)-1,4-benzodioxan-2-carboxylic acid and a suitable lipase (e.g., immobilized CALB) in an organic solvent that also acts as the acyl donor (e.g., ethyl acetate).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.
-
Filter off the enzyme (which can often be reused).
-
Separate the unreacted (R)-1,4-benzodioxan-2-carboxylic acid from the (S)-ethyl ester by extraction or chromatography.
| Resolution Method | Chiral Agent/Enzyme | Typical Solvent | Key Advantage | Key Disadvantage |
| Diastereomeric Salt Formation | Chiral Amines (e.g., (S)-1-(p-tolyl)ethylamine) | Alcohols (Methanol, Ethanol) | Scalable and well-established | Requires stoichiometric amounts of resolving agent |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Organic Solvents (e.g., Ethyl Acetate) | High enantioselectivity, mild conditions | Limited to 50% theoretical yield for one enantiomer |
Final Step: Amide Coupling with Piperazine
The final stage of the synthesis involves the formation of an amide bond between the enantiomerically pure (R)-1,4-benzodioxan-2-carboxylic acid and piperazine. This is a standard peptide coupling reaction, and several efficient coupling reagents can be employed.
The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common coupling reagents for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[6][7]
Mechanism of EDC/HOBt Coupling:
-
The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
This intermediate can then react directly with the amine (piperazine) to form the amide bond.
-
However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct.
-
HOBt acts as a catalyst by intercepting the O-acylisourea to form an active HOBt ester. This ester is less prone to side reactions and reacts efficiently with the amine to yield the desired amide.[1][2]
Caption: EDC/HOBt mediated amide coupling pathway.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives involves the use of a coupling agent.[8]
-
Dissolve (R)-1,4-benzodioxan-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1 equivalents) portion-wise to the stirred solution.
-
After a short activation period (e.g., 15-30 minutes), add a solution of piperazine (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the urea byproduct and excess reagents. This can include washes with dilute acid, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure this compound.
Purification and Analytical Characterization
Purification of the final product is essential to remove any unreacted starting materials, coupling reagents, and byproducts.
Purification Techniques
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying piperazine amides. A gradient elution system, for example, with ethyl acetate and methanol, can be effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for obtaining high-purity material.
-
Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the product.
-
Chiral HPLC: This is a critical analysis to determine the enantiomeric excess (e.e.) of the final product and confirm that no racemization occurred during the coupling and purification steps. A suitable chiral stationary phase, such as a polysaccharide-based column, is typically used.[4][5]
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a multi-step process where the control of stereochemistry is of utmost importance. This guide has detailed a robust pathway commencing with the synthesis of the racemic carboxylic acid, followed by a critical chiral resolution step—either through classical diastereomeric salt formation or enzymatic kinetic resolution—and culminating in an efficient amide coupling with piperazine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis to obtain a high-purity chiral building block essential for the development of advanced pharmaceutical agents. The analytical techniques outlined are crucial for ensuring the structural integrity and enantiomeric purity of the final product, meeting the stringent requirements of drug discovery and development.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
- Subba Reddy, B. V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Serbian Chemical Society, 77(4), 441-450.
- Bolchi, C., et al. (2018).
- Bolchi, C., et al. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(9), 1639-1643.
- U.S. Patent No. 2,919,275. (1959). Purification of piperazine.
- U.S. Patent No. 3,481,933. (1969). Recovery and purification of piperazine.
- Galeazzi, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369.
- Li, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(25), 17148-17154.
- Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Singh, S., et al. (2017). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 5(10), 9133-9140.
-
PubChem. (n.d.). 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride. Retrieved from [Link]
- Pallavicini, M., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(2), M1873.
- Patel, K. G., et al. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 205-210.
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
- Nguyen, T. T. H., et al. (2019). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 40(11), 1113-1119.
- Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206.
- Singh, R. P., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 3(3), 139-156.
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- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to (R)-1,4-Benzodioxan-2-carboxypiperazine: A Chiral Intermediate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-1,4-Benzodioxan-2-carboxypiperazine in Medicinal Chemistry
This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the design of biologically active molecules. The stereochemistry at the C2 position of the benzodioxane ring is crucial for its interaction with biological targets, making the enantiomerically pure (R)-isomer a key building block in the synthesis of specific therapeutic agents.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role as a critical intermediate in the development of alpha-1 adrenergic receptor antagonists and its emerging potential in the discovery of novel antibacterial agents.
Part 1: Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C13H16N2O3 | [2] |
| Molecular Weight | 248.28 g/mol | [2] |
| Appearance | Yellow to Brown Solid | [3] |
| Predicted pKa | 8.32 ± 0.10 | ChemBK |
| Storage Temperature | 2-8 °C | [3] |
| CAS Number | 860173-98-4 | [4] |
Part 2: Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the racemic benzodioxane core, followed by amide coupling with piperazine, and culminating in a critical chiral resolution step.
Synthesis of Racemic 1-(1,4-Benzodioxan-2-carbonyl)piperazine
The synthesis of the racemic precursor involves a three-step sequence starting from catechol.
Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid
This step involves the reaction of catechol with methyl 2,3-dibromopropionate to form the benzodioxane ring system, followed by hydrolysis of the ester.[6]
Step 2: Formation of 1,4-Benzodioxan-2-carbonyl chloride
The carboxylic acid is then converted to the more reactive acid chloride, typically using a chlorinating agent like thionyl chloride.[7]
Step 3: Amide Coupling with Piperazine
The final step in the synthesis of the racemic compound is the Schotten-Baumann reaction between 1,4-benzodioxan-2-carbonyl chloride and piperazine to form the amide bond.[8][9]
Workflow for Synthesis of Racemic 1-(1,4-Benzodioxan-2-carbonyl)piperazine
Caption: Synthesis of the racemic precursor.
Chiral Resolution
The separation of the (R)- and (S)-enantiomers of 1-(1,4-Benzodioxan-2-carbonyl)piperazine is the most critical step to obtain the desired product. Several methods have been successfully employed:
-
Diastereoselective Crystallization: This is a classical and effective method involving the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. A commonly used resolving agent for this purpose is D-tartaric acid.[10]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture. This can be performed on the precursor carboxylic acid or its ester derivative.[10]
Protocol: Chiral Resolution using D-Tartaric Acid
-
Salt Formation: Dissolve the racemic 1-(1,4-Benzodioxan-2-carbonyl)piperazine in a suitable solvent (e.g., ethanol). Add an equimolar amount of D-tartaric acid.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. The diastereomeric salt of the (S)-enantiomer with D-tartaric acid is typically less soluble and will crystallize out first.
-
Isolation: Isolate the precipitated crystals by filtration.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free base.
-
Extraction: Extract the free base with an organic solvent and purify further if necessary. The (R)-enantiomer remains in the mother liquor and can be recovered and purified.
Part 3: Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary technique for determining the enantiomeric purity of the final product.
Recommended Chiral HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® IC or Phenomenex Lux 3µ Cellulose-1 |
| Mobile Phase | A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v)[11] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 35 °C[11] |
| Detection | UV at 205 nm[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Aromatic protons of the benzodioxane ring.
-
Protons of the dioxolane ring, showing characteristic diastereotopic splitting.
-
Protons of the piperazine ring.
Expected ¹³C NMR Features:
-
Distinct signals for the aromatic and aliphatic carbons of the benzodioxane and piperazine moieties.
-
A carbonyl carbon signal in the downfield region.
Part 4: Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable starting material for the synthesis of advanced drug candidates.
Alpha-1 Adrenergic Receptor Antagonists
This compound is a key intermediate in the synthesis of Doxazosin, a potent and selective alpha-1 adrenergic receptor antagonist.[13] Alpha-1 adrenergic receptors are G protein-coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.[13] There are three main subtypes: α1A, α1B, and α1D.[14][15] Antagonism of these receptors, particularly in smooth muscle cells of blood vessels and the prostate, leads to vasodilation and relaxation of the bladder neck, respectively. This mechanism of action is the basis for the therapeutic use of Doxazosin in the treatment of hypertension and benign prostatic hyperplasia (BPH).[13]
Mechanism of Action of Alpha-1 Adrenergic Receptor Antagonists
Caption: Antagonism of the Alpha-1 Adrenergic Receptor.
FtsZ Inhibitors: A New Frontier in Antibacterial Research
More recently, the 1,4-benzodioxane scaffold has been explored for the development of inhibitors of the bacterial cell division protein FtsZ.[16][17] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in the formation of the Z-ring, a structure essential for bacterial cytokinesis.[18] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18] The stereochemistry of the benzodioxane moiety has been shown to be critical for potent FtsZ inhibition, highlighting the importance of enantiomerically pure intermediates like this compound in this emerging field of research.[1]
Conclusion
This compound stands out as a chiral building block with significant utility in medicinal chemistry. Its well-defined stereochemistry and versatile chemical nature have established its importance in the synthesis of alpha-1 adrenergic receptor antagonists. Furthermore, its emerging role in the development of novel antibacterial agents targeting FtsZ underscores its potential for future drug discovery efforts. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this valuable compound.
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(R)-1,4-Benzodioxan-2-carboxypiperazine pharmacological profile
An In-depth Technical Guide to the Pharmacological Profile of (R)-1,4-Benzodioxan-2-carboxypiperazine
Abstract
The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1][2][3][4] This guide provides a comprehensive technical overview of the pharmacological profile of a specific derivative, this compound. By synthesizing data from analogous compounds and established pharmacological principles, we will explore its anticipated mechanism of action, receptor binding characteristics, and functional activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of this compound class and outlining its therapeutic potential.
Introduction: The Significance of the 1,4-Benzodioxan-Piperazine Scaffold
The 1,4-benzodioxan moiety is a privileged scaffold, renowned for its versatile biological activities, which span antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][3][4] Its integration into clinically pivotal drugs such as Doxazosin, used for hypertension and benign prostatic hyperplasia, underscores its therapeutic relevance.[3][4]
When coupled with a piperazine ring, the resulting 1,4-benzodioxan-piperazine core becomes a potent pharmacophore, particularly for targeting aminergic G protein-coupled receptors (GPCRs).[5] The specific compound of interest, this compound (PubChem CID: 689093), features a chiral center at the C2 position of the dioxan ring, which is critical for stereospecific interactions with biological targets.[6][7] This guide dissects the pharmacological profile of this specific enantiomer, building upon the extensive research conducted on structurally related antagonists.
Pharmacodynamic Profile
Primary Mechanism of Action: α1-Adrenoceptor Antagonism
A wealth of research on derivatives combining a 1,4-benzodioxan moiety with a piperazine ring points towards a primary mechanism of action as selective α1-adrenoceptor antagonists.[8][9] For instance, a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives, which includes the drug Doxazosin, displayed high nanomolar binding affinity for α1-adrenoceptors with negligible activity at α2-sites.[9] This selective antagonism of the α1-mediated vasoconstrictor effects of norepinephrine is a hallmark of this chemical series.[9]
The proposed interaction involves the benzodioxan nucleus and the piperazine nitrogen atoms forming key binding interactions within the α1-adrenoceptor pocket, likely through charge-reinforced hydrogen bonding.[9]
Receptor Binding Profile
While specific binding data for this compound is not publicly cataloged, a predictive binding profile can be constructed from closely related analogues. The primary targets are expected to be α1-adrenoceptors, with potential secondary interactions at serotonin (5-HT) receptors, particularly the 5-HT1A subtype, where some benzodioxan-piperazine derivatives show high affinity.[2]
Table 1: Predicted Receptor Binding Profile & Functional Activity
| Receptor Target | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale / Supporting Evidence |
| α1-Adrenoceptor | High (Low nM) | Antagonist | The core scaffold is a key feature of potent α1-antagonists like Doxazosin.[9] |
| α2-Adrenoceptor | Low (µM or >) | Low Affinity / Inactive | High selectivity for α1 over α2 is characteristic of this compound class.[8][9] |
| 5-HT1A Receptor | Moderate (High nM to Low µM) | Antagonist or Partial Agonist | Benzodioxan-piperazine derivatives are known to possess 5-HT1A affinity.[2] |
| Dopamine D2/3/4 Receptors | Low to Moderate | Low Affinity / Inactive | The 4-phenylpiperazine scaffold is a known privileged structure for dopamine receptors, suggesting potential cross-reactivity.[5] |
Signaling Pathway Inhibition
As an α1-adrenoceptor antagonist, this compound would competitively inhibit the binding of endogenous catecholamines like norepinephrine. This action blocks the Gq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the inhibition of intracellular calcium release, leading to smooth muscle relaxation.
Caption: Antagonism of the α1-Adrenoceptor Gq Signaling Pathway.
Core Experimental Protocols & Workflows
To empirically determine the pharmacological profile, the following self-validating experimental systems are essential.
Protocol: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Preparation: Prepare cell membranes from tissue or cell lines expressing the target receptor (e.g., rat brain cortex for α1-adrenoceptors).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane preparation (providing the receptors).
-
A fixed concentration of a selective radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Receptor Binding Assay.
Protocol: In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the functional antagonism of the compound at Gq-coupled receptors like the α1-adrenoceptor.
Methodology:
-
Cell Culture: Plate cells stably expressing the human α1-adrenoceptor (e.g., HEK293 cells) into black, clear-bottom 96-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. This dye exhibits increased fluorescence upon binding to free intracellular Ca²⁺.
-
Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate to allow for receptor binding.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add a fixed concentration of a known agonist (e.g., phenylephrine) to all wells to stimulate the receptor.
-
Fluorescence Reading: Measure the fluorescence intensity over time. Agonist stimulation will cause a transient increase in fluorescence in control wells, which will be blunted in wells pre-treated with the antagonist.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Use non-linear regression to determine the IC50, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Predicted Pharmacokinetic Profile & Therapeutic Potential
Physicochemical Properties and Pharmacokinetics
Derivatives from the benzodioxane family have been shown to possess drug-like properties that adhere to Lipinski's Rule of Five, suggesting the potential for good oral bioavailability.[1] The combination of the moderately lipophilic benzodioxan core with the ionizable piperazine group provides a balanced profile for absorption and distribution. Metabolism is likely to occur via oxidation of the aromatic ring or N-dealkylation of the piperazine moiety.
Potential Therapeutic Applications
-
Cardiovascular Disease: Given the strong evidence for α1-adrenoceptor antagonism, the most direct therapeutic application would be in the treatment of hypertension . By blocking norepinephrine-mediated vasoconstriction, the compound would lower peripheral resistance and reduce blood pressure.[9][10]
-
Urology: The same mechanism is effective for treating benign prostatic hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck, improving urinary flow.[3][4]
-
Oncology and Inflammation: The 1,4-benzodioxan scaffold is present in molecules investigated as inhibitors of cancer-related targets like Hsp90 and Focal Adhesion Kinase (FAK).[2] Furthermore, various derivatives have shown anti-inflammatory, antioxidant, and anticancer activities in preclinical studies.[1][3][4][11]
Conclusion and Future Directions
This compound emerges from structural analysis as a promising lead compound with a high probability of acting as a selective α1-adrenoceptor antagonist. Its pharmacological profile suggests significant therapeutic potential, particularly in cardiovascular and urological disorders, mirroring the clinical success of related drugs.
The immediate path forward requires empirical validation of this predicted profile. The experimental protocols detailed herein provide a robust framework for determining its precise binding affinities and functional potencies. Further investigation into its selectivity across a wider panel of GPCRs, followed by in vivo studies in relevant disease models (e.g., spontaneously hypertensive rats), will be critical to fully elucidating its therapeutic utility and advancing it through the drug development pipeline.[10][12][13]
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Unveiling the In Vitro Profile of (R)-1,4-Benzodioxan-2-carboxypiperazine: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the in vitro pharmacological activity of (R)-1,4-Benzodioxan-2-carboxypiperazine, a key chiral scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge, experimental insights, and detailed methodologies to facilitate a comprehensive understanding of this compound's biological significance. We will delve into its primary role as a crucial intermediate for potent and selective pharmaceuticals, with a particular focus on its influence on the adrenergic system.
Introduction: The Significance of the 1,4-Benzodioxan Moiety
The 1,4-benzodioxan structure is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to engage in specific interactions with biological targets have made it a cornerstone in the development of therapeutics targeting a range of receptors and enzymes. The introduction of a carboxypiperazine substituent at the 2-position, particularly with a defined (R)-stereochemistry, imparts specific spatial arrangements that are critical for selective receptor recognition.
This compound serves as a pivotal chiral building block in the synthesis of several pharmaceuticals, most notably the antihypertensive agent Doxazosin.[2][3] Doxazosin is a potent and selective antagonist of α1-adrenoceptors, and its therapeutic efficacy is intrinsically linked to the stereochemistry of the 1,4-benzodioxan-2-carboxypiperazine core.[4][5] This guide will, therefore, focus on the in vitro activity of this core structure, primarily through the lens of its well-characterized and clinically relevant derivatives.
Primary In Vitro Target: The α1-Adrenergic Receptor Family
The primary pharmacological relevance of the this compound scaffold lies in its derivatives' potent antagonist activity at α1-adrenergic receptors. These receptors, part of the G-protein coupled receptor (GPCR) superfamily, are crucial in regulating vascular tone, smooth muscle contraction, and various functions within the central nervous system.
Rationale for α1-Adrenoceptor Antagonism
Selective blockade of α1-adrenoceptors, particularly the α1A subtype prevalent in the prostate and bladder neck, leads to smooth muscle relaxation. This mechanism is the foundation for the clinical use of α1-blockers in treating benign prostatic hyperplasia (BPH) and hypertension.[2][6] The this compound moiety, when incorporated into larger molecules like Doxazosin, provides the necessary structural elements for high-affinity binding to these receptors.[4]
Stereoselectivity in Receptor Binding
A critical aspect of the pharmacology of 1,4-benzodioxan derivatives is the profound influence of stereochemistry on receptor affinity and selectivity. Studies have demonstrated a reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors.[7] For α1-adrenoceptor antagonists, the (R)-enantiomer of derivatives containing the 1,4-benzodioxan-2-carboxamide moiety generally exhibits higher affinity.[7] This underscores the importance of utilizing the enantiomerically pure this compound in the synthesis of selective α1-adrenoceptor antagonists.
In Vitro Experimental Workflows
To characterize the in vitro activity of compounds derived from this compound, a series of standardized and robust assays are employed. These typically involve radioligand binding assays to determine binding affinity and functional assays to assess the compound's effect on receptor signaling.
Radioligand Binding Assays for α1-Adrenoceptors
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor of interest by the unlabeled test compound.
Experimental Workflow: α1-Adrenoceptor Radioligand Binding Assay
Caption: Workflow for α1-Adrenoceptor Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rat cerebral cortex) or cultured cells expressing the desired α1-adrenoceptor subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For α1-adrenoceptors, which are Gq-coupled, functional activity can be assessed by measuring changes in intracellular calcium levels or inositol phosphate accumulation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a Calcium Mobilization Functional Assay.
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the α1-adrenoceptor subtype of interest in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of the test compound (potential antagonist) to the wells and incubate to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of a known α1-adrenoceptor agonist (e.g., phenylephrine) to stimulate the receptor and induce an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR) or a microplate reader.
-
Data Analysis: The inhibitory effect of the test compound is determined by its ability to reduce the agonist-induced fluorescence signal. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.
In Vitro Activity Data for Key Derivatives
While specific in vitro activity data for the unsubstituted this compound is not extensively reported in the public domain, the activity of its key derivative, Doxazosin, provides a strong indication of the scaffold's potential.
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| Doxazosin | α1A-adrenoceptor | Radioligand Binding | 0.6 - 1.5 | [4] |
| Doxazosin | α1B-adrenoceptor | Radioligand Binding | 0.8 - 2.0 | [4] |
| Doxazosin | α1D-adrenoceptor | Radioligand Binding | 1.0 - 3.0 | [4] |
Note: The Ki values are approximate ranges compiled from various studies and should be considered as representative.
The data clearly demonstrates that the incorporation of the this compound moiety into the Doxazosin structure results in high, nanomolar affinity for all three α1-adrenoceptor subtypes.[4]
Activity at Other Receptors: The Serotonin 5-HT1A Receptor
Interestingly, the 1,4-benzodioxan scaffold is also found in ligands targeting serotonin receptors, particularly the 5-HT1A receptor. However, as previously mentioned, the stereochemical preference for 5-HT1A receptor binding is often opposite to that of α1-adrenoceptors. For many 1,4-benzodioxan derivatives, the (S)-enantiomer displays higher affinity for the 5-HT1A receptor.[7] This highlights the remarkable ability of stereochemistry to dictate receptor selectivity.
While derivatives of this compound are primarily optimized for α1-adrenoceptor antagonism, it is prudent in any drug discovery campaign to perform counter-screening against a panel of other receptors, including 5-HT subtypes, to ensure selectivity and avoid off-target effects.
Conclusion and Future Directions
This compound stands as a chiral building block of significant value in the design of potent and selective α1-adrenoceptor antagonists. Its in vitro profile, largely inferred from its clinically successful derivative Doxazosin, is characterized by high-affinity binding to α1-adrenoceptor subtypes. The stereochemistry at the 2-position of the benzodioxan ring is a critical determinant of this activity and selectivity.
For researchers and drug development professionals, this technical guide underscores the importance of:
-
Stereochemical Control: The synthesis and use of the enantiomerically pure (R)-isomer are paramount for achieving the desired pharmacological profile at α1-adrenoceptors.
-
Comprehensive In Vitro Profiling: A combination of radioligand binding and functional assays is essential for a thorough characterization of novel derivatives.
-
Selectivity Screening: Counter-screening against other relevant targets, such as serotonin receptors, is crucial to identify and mitigate potential off-target activities.
Future research in this area could explore further modifications of the piperazine moiety to fine-tune subtype selectivity within the α1-adrenoceptor family or to introduce novel polypharmacology by rationally designing dual-acting ligands. The foundational understanding of the in vitro activity of the this compound core will continue to be a valuable asset in these endeavors.
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2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. PubMed. Available at: [Link]
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Clinical pharmacotherapeutics of doxazosin. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Receptor Binding Affinity of (R)-1,4-Benzodioxan-2-carboxypiperazine
This guide provides a detailed exploration of the receptor binding characteristics of the chiral molecule (R)-1,4-Benzodioxan-2-carboxypiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of receptor pharmacology with specific insights into the structure-activity relationships that govern the interactions of this compound class with key physiological targets. We will delve into the critical role of stereochemistry in determining binding affinity and selectivity, outline the established methodologies for quantifying these interactions, and provide a framework for interpreting the resulting data in the context of drug discovery.
Introduction: The Significance of the 1,4-Benzodioxan-Piperazine Scaffold
The 1,4-benzodioxan-piperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a range of aminergic G protein-coupled receptors (GPCRs).[1][2] Compounds incorporating this scaffold have been extensively investigated for their potential therapeutic applications, particularly in the central nervous system (CNS) and for conditions such as hypertension.[1] The versatility of this chemical structure allows for modifications that can fine-tune its affinity and selectivity for various receptor subtypes, including serotonergic (5-HT) and adrenergic (α) receptors.[3][4]
A crucial aspect of the pharmacology of these compounds is the presence of a chiral center, which in the case of 1,4-Benzodioxan-2-carboxypiperazine, leads to the existence of (R) and (S) enantiomers. It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different biological activities due to the three-dimensional nature of receptor binding pockets.[5][6] This guide will focus specifically on the (R)-enantiomer and the principles governing its receptor binding profile.
The Principle of Enantioselectivity in Receptor Binding
The differential binding of enantiomers to a chiral receptor is a cornerstone of molecular recognition in pharmacology. For the 1,4-benzodioxan-piperazine class of compounds, research has demonstrated a notable "reversed enantioselectivity" when comparing their affinities for α1-adrenergic and 5-HT1A receptors.[7][8] This phenomenon implies that the spatial arrangement of substituents around the chiral center dictates a preferential fit for one receptor type over another.
While specific binding data for this compound is not extensively available in the public literature, studies on closely related analogs provide a strong predictive framework. For instance, research on derivatives has shown that the (S)-enantiomer often displays higher affinity for the 5-HT1A receptor, where it can act as a potent agonist.[7][8] Conversely, the (R)-enantiomer in these related series tends to exhibit a more favorable interaction with α1-adrenergic receptor subtypes.[7] This highlights the critical importance of isolating and studying the individual enantiomers to understand their true pharmacological potential and to minimize off-target effects.
Diagram: Enantioselectivity Concept
The following diagram illustrates the concept of how different enantiomers of a chiral drug can exhibit preferential binding to distinct receptor subtypes.
Caption: Differential binding of enantiomers to their respective high-affinity receptors.
Key Receptor Targets and Predicted Affinity Profile
Based on the structure-activity relationships established for the 1,4-benzodioxan-piperazine class, the primary receptors of interest for this compound are:
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are involved in smooth muscle contraction and are targets for antihypertensive drugs. The (R)-configuration in related compounds often confers higher affinity for these receptors.[7]
-
Serotonin Receptors (5-HT1A, 5-HT2A, etc.): These receptors play a crucial role in neurotransmission and are targets for drugs treating anxiety, depression, and other CNS disorders. While the (S)-enantiomer is typically more potent at 5-HT1A receptors, the (R)-enantiomer's affinity is still a critical parameter to determine its selectivity profile.[4][7]
Table 1: Predicted Receptor Binding Profile for this compound Based on Analog Data
| Receptor Subtype | Predicted Affinity (Ki) | Rationale |
| α1-Adrenergic | Higher Affinity (Low nM range) | The (R)-enantiomer is often the eutomer (more active isomer) at α1-AR subtypes in this chemical class.[7][8] |
| 5-HT1A | Lower Affinity (Higher nM to µM range) | The (S)-enantiomer typically shows preferential binding to the 5-HT1A receptor.[7][8] |
| 5-HT2A | Moderate to Low Affinity | Affinity for 5-HT2A receptors can vary with structural modifications but is an important parameter for overall CNS effect.[4] |
| Dopamine D2 | Low Affinity | While some arylpiperazines show D2 affinity, significant binding is not generally characteristic of this specific scaffold without further modification.[4] |
Note: The predicted affinities are based on trends observed in published studies on analogous compounds and require experimental verification for the specific title compound.
Experimental Determination of Receptor Binding Affinity: A Methodological Overview
The gold standard for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay . This technique provides quantitative data in the form of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
The Principle of Competitive Radioligand Binding Assays
This assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a known radiolabeled ligand from its receptor. The fundamental principle is a competition for a finite number of receptor binding sites. The higher the affinity of the test compound for the receptor, the lower the concentration required to displace the radioligand.
Diagram: Radioligand Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay.
Step-by-Step Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a representative example for determining the affinity of this compound at α1-adrenergic receptors using [3H]prazosin as the radioligand.
-
Receptor Membrane Preparation:
-
Homogenize tissue known to express α1-adrenergic receptors (e.g., rat cerebral cortex) or membranes from a cell line stably expressing the human α1A, α1B, or α1D receptor subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Receptor membranes (typically 50-100 µg of protein).
-
A fixed concentration of the radioligand (e.g., [3H]prazosin at a concentration near its Kd value).
-
Varying concentrations of the test compound, this compound (typically a serial dilution spanning several orders of magnitude).
-
-
Include control wells for:
-
Total Binding: Contains receptor membranes and radioligand only.
-
Non-specific Binding: Contains receptor membranes, radioligand, and a high concentration of a known unlabeled α1-antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the receptor-bound radioligand.
-
Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
The Ki value is a true measure of the affinity of the test compound for the receptor and is independent of the assay conditions.[9]
Conclusion and Future Directions
The this compound molecule belongs to a pharmacologically significant class of compounds with a high potential for interacting with aminergic receptors. The principle of enantioselectivity is paramount, with existing literature on analogous compounds strongly suggesting a preferential affinity of the (R)-enantiomer for α1-adrenergic receptors over 5-HT1A receptors. This predicted selectivity profile underscores its potential as a lead structure for cardiovascular or other non-CNS applications.
To fully elucidate its therapeutic potential, a comprehensive receptor binding screen is essential. This would involve performing radioligand binding assays against a panel of receptors, including all α1- and α2-adrenergic subtypes, various serotonin receptor subtypes (5-HT1A, 5-HT2A/C, 5-HT6, 5-HT7), and dopamine receptors. The resulting quantitative Ki values would provide a clear picture of its affinity and selectivity, guiding future lead optimization efforts and helping to predict its in vivo pharmacological effects and potential side-effect profile. Such data is the bedrock upon which rational drug design and development are built.
References
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Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]
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Barbaro, R., Betti, L., Botta, M., Corelli, F., Mugnaini, C., & Viti, G. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]
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Glossmann, H., & Hornung, R. (1980). Stereoselective interactions of 2-[(2',6'-dimethoxyphenoxyethyl)aminomethyl]-1,4-benzodioxane (WB-4101) with the calcium channel. Biochemical Pharmacology, 35(4), 716–718. [Link]
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Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37–51. [Link]
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Khan, I., Ali, A., Akhter, S., Ahmed, M., & Hameed, S. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3639–3643. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Journal of the Association of Arab Universities for Basic and Applied Sciences, 1(1), 1-10. [Link]
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Srinivas, B., & Shhais, A. (2013). Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences, 2(3), 1-12. [Link]
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Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α>1>-adrenergic and 5-HT>1A> receptor binding sites recognition. UTMB Research Experts. [Link]
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Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2873-2880. [Link]
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Botta, M., et al. (2001). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current Medicinal Chemistry, 8(11), 1287-1304. [Link]
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Satała, G., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(23), 8206. [Link]
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Cohen, M. L., & Wiley, K. S. (1988). 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels. Journal of Cardiovascular Pharmacology, 11 Suppl 1, S25-S29. [Link]
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Proudman, R. G. W., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00622. [Link]
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Jagadeesh, G., & Das, S. (1987). Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. The Journal of Pharmacology and Experimental Therapeutics, 243(2), 430-436. [Link]
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Price, D. T., et al. (1995). Role of alpha 1-adrenoceptors and 5-HT2 receptors in serotonin-induced contraction of rat prostate: autoradiographical and functional studies. European Journal of Pharmacology, 273(1-2), 7-14. [Link]
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An In-depth Technical Guide to (R)-1,4-Benzodioxan-2-carboxypiperazine: Discovery, Synthesis, and Significance
Abstract
This technical guide provides a comprehensive overview of (R)-1,4-Benzodioxan-2-carboxypiperazine, a chiral molecule of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Doxazosin, the history and synthesis of this compound are intrinsically linked to the development of selective α1-adrenoceptor antagonists. This document will delve into the historical context of its discovery, detail its enantioselective synthesis, and explore its known biological significance. Tailored for researchers, scientists, and drug development professionals, this guide aims to be a definitive resource on this important chiral building block.
Introduction: The Emergence of a Key Chiral Intermediate
The story of this compound is fundamentally intertwined with the quest for effective and selective antihypertensive agents. The broader class of benzodioxane-containing compounds has long been a fertile ground for the discovery of bioactive molecules, demonstrating a wide range of pharmacological activities, including antihepatotoxic, neuroleptic, and anti-inflammatory properties[1]. The 1,4-benzodioxane scaffold, in particular, has been a recurring motif in the design of ligands for adrenergic receptors[1][2].
The development of α1-adrenoceptor antagonists as a therapeutic strategy for hypertension and benign prostatic hyperplasia (BPH) in the latter half of the 20th century set the stage for the synthesis of complex molecules like Doxazosin. Doxazosin, a quinazoline derivative, features a chiral 1,4-benzodioxan-2-ylcarbonyl moiety linked to a piperazine ring[3]. The stereochemistry of this moiety is crucial for its pharmacological activity, leading to the need for an efficient and enantioselective synthesis of its chiral precursors. This necessity drove the discovery and development of methods to produce enantiomerically pure (R)- and (S)-1,4-Benzodioxan-2-carboxypiperazine. While the racemic form and its derivatives have been explored for various biological activities, the (R)-enantiomer holds particular significance as a crucial component in the synthesis of the active form of specific pharmaceuticals.
The Genesis of a Scaffold: Historical Perspective
The synthesis of the core 1,4-benzodioxane ring system predates its application in modern pharmaceuticals. Early methods for preparing substituted 1,3-benzodioxanes involved the acid-catalyzed condensation of phenols and aldehydes[1]. The synthesis of the parent 1,4-benzodioxane was later achieved through methods like the cyclic etherification of saligenin[1].
The journey towards this compound began with the synthesis of its racemic precursor, 1,4-benzodioxan-2-carboxylic acid. An established method for this synthesis involves the reaction of catechol with methyl 2,3-dibromopropionate, followed by hydrolysis of the resulting ester[4].
The critical step in the history of this compound was the development of methods for chiral resolution of the racemic 1,4-benzodioxan-2-carboxylic acid. This advancement was pivotal for the production of enantiomerically pure drugs like Doxazosin.
Enantioselective Synthesis: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the formation of the racemic 1,4-benzodioxan-2-carboxylic acid, followed by chiral resolution, and finally, coupling with piperazine.
Synthesis of Racemic 1,4-Benzodioxan-2-carboxylic Acid
A common laboratory-scale synthesis of the racemic acid is as follows:
Step 1: Synthesis of Methyl 1,4-Benzodioxan-2-carboxylate
-
To a solution of catechol and methyl 2,3-dibromopropionate in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Reflux the reaction mixture for several hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
The crude product can be purified by crystallization or chromatography.
Step 2: Hydrolysis to 1,4-Benzodioxan-2-carboxylic Acid
-
The methyl ester from the previous step is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent like methanol.
-
The reaction mixture is heated to ensure complete hydrolysis.
-
After cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield racemic 1,4-benzodioxan-2-carboxylic acid[4].
Chiral Resolution of 1,4-Benzodioxan-2-carboxylic Acid
The separation of the enantiomers of 1,4-benzodioxan-2-carboxylic acid is the most critical step. Several methods have been successfully employed:
-
Classical Resolution with Chiral Amines: This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization. Commonly used chiral resolving agents include (+)-dehydroabietylamine and para-substituted (S)-1-phenylethylamines[5]. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomerically pure carboxylic acid.
-
Enzymatic Kinetic Resolution: Lipases have been shown to be effective in the kinetic resolution of racemic esters of 1,4-benzodioxan-2-carboxylic acid. For instance, Candida antarctica lipase B can selectively catalyze the transesterification of the (S)-enantiomer of the corresponding ethyl ester, leaving the (R)-enantiomer unreacted[5]. The unreacted (R)-ester can then be separated and hydrolyzed to afford (R)-1,4-benzodioxan-2-carboxylic acid.
Synthesis of this compound
Once the enantiomerically pure (R)-1,4-benzodioxan-2-carboxylic acid is obtained, it is coupled with piperazine to form the final product.
Step 1: Activation of the Carboxylic Acid
-
The (R)-1,4-benzodioxan-2-carboxylic acid is first converted to a more reactive species, such as an acid chloride. This is typically achieved by reacting the acid with thionyl chloride or oxalyl chloride in an inert solvent[6][7].
Step 2: Amide Coupling with Piperazine
-
A solution of the activated (R)-1,4-benzodioxan-2-carbonyl chloride is added to a solution containing an excess of piperazine in a suitable solvent like N,N-dimethylformamide (DMF)[6].
-
A base, such as potassium carbonate, is added to neutralize the HCl generated during the reaction[6].
-
The reaction is stirred at room temperature until completion.
-
The product is then isolated through extraction and purified by crystallization or chromatography to yield this compound.
Figure 1: Synthetic workflow for this compound.
Pharmacological Significance and Mechanism of Action
While this compound is primarily known as a synthetic intermediate, the broader class of 1,4-benzodioxan-piperazine derivatives has been investigated for various biological activities. These derivatives have shown affinity for α1-adrenoceptors, and some have been explored as potential anti-inflammatory agents and selective COX-2 inhibitors[2][8].
The primary pharmacological relevance of this compound lies in its role as a precursor to Doxazosin. Doxazosin functions as a selective α1-adrenoceptor antagonist. These receptors are found on the smooth muscle of blood vessels and the prostate gland. By blocking the action of norepinephrine on these receptors, Doxazosin leads to vasodilation, resulting in a decrease in blood pressure. In the prostate, this antagonism causes relaxation of the smooth muscle, which alleviates the symptoms of BPH[9].
Although direct and extensive pharmacological studies on this compound itself are not widely published, it is plausible that it may possess some intrinsic, albeit likely weaker, affinity for α1-adrenoceptors due to its structural similarity to the active moiety of Doxazosin. However, its primary role in the pharmaceutical landscape remains that of a critical chiral building block.
Derivatives of the racemic 1-(1,4-benzodioxane-2-carbonyl)piperazine have been synthesized and evaluated for antimicrobial and antioxidant activities. For instance, certain sulfonyl and benzoyl derivatives have demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, while others have shown moderate antioxidant properties[6][10]. This suggests that the 1,4-benzodioxan-2-carboxypiperazine scaffold could serve as a template for the development of new therapeutic agents with diverse biological targets.
Figure 2: Mechanism of action of Doxazosin.
Physicochemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [6] |
| Molecular Weight | 248.28 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from precursors |
| Chirality | (R)-enantiomer | N/A |
Conclusion and Future Perspectives
This compound stands as a testament to the importance of chiral synthesis in modern drug development. Its history is a clear example of how the need for an enantiomerically pure pharmaceutical can drive innovation in synthetic and resolution methodologies. While its own pharmacological profile is not extensively characterized, its role as an indispensable precursor for Doxazosin solidifies its importance in medicinal chemistry.
Future research may explore the potential biological activities of this compound and its derivatives beyond their current applications. The demonstrated antimicrobial and antioxidant activities of related compounds suggest that this scaffold holds promise for the development of novel therapeutic agents. As our understanding of receptor pharmacology and enantioselective synthesis continues to evolve, the story of this key chiral intermediate is likely far from over.
References
- Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Jain, K. S., Bari, S. B., & Cháhan, A. K. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 1-15.
- Pigini, M., Cingolani, G. M., Gatti, G., Giannella, M., Melchiorre, U., & Budriesi, R. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & medicinal chemistry, 10(2), 361–369.
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Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Semantic Scholar. Available at: [Link]
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- Pallavicini, M., Bolchi, C., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Acta Pharmaceutica Sinica B, 10(11), 2055–2070.
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- Singh, P., Kaur, M., & Chander, V. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 26(16), 4050–4054.
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Pallavicini, M., Bolchi, C., Fumagalli, L., & Valoti, E. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Available at: [Link]
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(R)-1,4-Benzodioxan-2-carboxypiperazine: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-1,4-Benzodioxan-2-carboxypiperazine, a chiral heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, pharmacological activity as an α1-adrenergic antagonist, and the critical structure-activity relationships that govern its biological function. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of adrenergic receptor modulation.
Introduction: The Significance of the 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antihepatotoxic, neuroleptic, and, most notably, α-adrenergic blocking properties.[1] The stereochemistry at the C2 position of the benzodioxan ring is a critical determinant of biological activity, with the (R)-enantiomer often exhibiting distinct pharmacological profiles compared to its (S)-counterpart. This guide focuses specifically on the (R)-enantiomer of 1,4-Benzodioxan-2-carboxypiperazine, a key structural motif found in potent α1-adrenergic receptor antagonists such as Doxazosin.[2]
Chemical Synthesis and Enantioselective Strategy
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to obtain the desired enantiomerically pure product. The overall synthetic workflow is depicted below.
Figure 1: General synthetic workflow for this compound.
Enantioselective Preparation of (R)-1,4-Benzodioxan-2-carboxylic Acid
The critical step in the synthesis is securing the enantiomerically pure (R)-1,4-Benzodioxan-2-carboxylic acid. This is typically achieved through the resolution of the racemic acid. One established method involves the use of a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by fractional crystallization.
Alternatively, enzymatic kinetic resolution of a corresponding ester precursor offers an efficient and highly enantioselective route.[3]
Amide Coupling with Piperazine: A Step-by-Step Protocol
The final step involves the formation of an amide bond between the chiral carboxylic acid and piperazine. This can be achieved through the activation of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with piperazine.
Experimental Protocol: Amide coupling of (R)-1,4-Benzodioxan-2-carboxylic acid with piperazine
-
Activation of the Carboxylic Acid:
-
To a solution of (R)-1,4-Benzodioxan-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent.
-
Method A (Acid Chloride): Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure. The resulting (R)-1,4-Benzodioxan-2-carbonyl chloride is typically used in the next step without further purification.
-
Method B (Coupling Agent): Add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.[1][4]
-
-
Amide Bond Formation:
-
In a separate flask, dissolve piperazine (a large excess, e.g., 5-10 equivalents, to minimize bis-acylation) in an appropriate solvent (e.g., dichloromethane or THF).[5][6]
-
Cool the piperazine solution to 0 °C.
-
Slowly add the solution of the activated carboxylic acid (from step 1) to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Pharmacological Profile: A Potent α1-Adrenergic Antagonist
This compound and its derivatives are potent antagonists of α1-adrenergic receptors.[7] These receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.
Mechanism of Action
The primary mechanism of action involves the competitive and reversible blockade of postsynaptic α1-adrenergic receptors.[8] By preventing the binding of the endogenous catecholamines, norepinephrine and epinephrine, these antagonists inhibit the downstream signaling cascade that leads to smooth muscle contraction. This results in vasodilation of both arteries and veins, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[9][10]
Figure 2: Signaling pathway of α1-adrenergic receptor and the antagonistic action of this compound.
Subtype Selectivity
There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. While many compounds based on the 1,4-benzodioxan-2-carboxypiperazine scaffold, such as doxazosin, are non-selective α1-antagonists, subtle structural modifications can influence subtype selectivity.[11] The distribution of these subtypes varies in different tissues, which has implications for the therapeutic applications and side-effect profiles of selective antagonists.
Structure-Activity Relationships (SAR)
The biological activity of 1,4-benzodioxan-2-carboxypiperazine derivatives is highly dependent on their chemical structure. Key structural features that influence potency and selectivity include the stereochemistry of the benzodioxan ring, the nature of the piperazine ring, and substitutions on both moieties.
Importance of the 1,4-Benzodioxan Moiety and Stereochemistry
The 1,4-benzodioxan core is crucial for high affinity to α1-adrenoceptors.[12] The stereochemistry at the C2 position is a critical determinant of activity. For many derivatives in this class, the (R)-enantiomer displays a different pharmacological profile compared to the (S)-enantiomer.
Role of the Piperazine Ring
The piperazine ring is not merely a linker but plays a significant role in the overall pharmacological profile. Studies on doxazosin and related compounds have shown that replacing the piperazine ring with an open-chain diamine can lead to a significant decrease in in vivo antihypertensive activity, despite retaining high in vitro α1-antagonist potency.[8] This suggests that the piperazine moiety is important for the pharmacokinetic properties of these compounds.[8]
Quantitative SAR Data
| Compound | R Group on Piperazine | α1 Ki (nM) | α1/α2 Selectivity | pA2 (α1 antagonism) |
| 1 | 3-(2-methoxyphenoxy)propyl | 13.1 | - | 7.868 |
| 2 | 3-(2,6-dichlorophenoxy)propyl | 4.8 | - | 8.441 |
| 3 | 3-(2-chloro-6-methylphenoxy)propyl | 2.1 | 61.05 | 8.534 |
| 4 | 3-(2,6-dimethylphenoxy)propyl | 2.4 | 142.13 | 8.807 |
| 5 | 3-(2-chloro-6-fluorophenoxy)propyl | 3.2 | - | 8.603 |
| Data adapted from Marona et al., Pharmazie, 2011. |
These data indicate that substitution on the piperazine nitrogen with a phenoxypropyl group generally leads to high α1-adrenoceptor affinity. Furthermore, substitutions on the terminal phenyl ring significantly modulate both affinity and selectivity. For instance, compound 4 , with a 2,6-dimethylphenoxypropyl substituent, exhibits high potency and a remarkable 142-fold selectivity for α1 over α2 adrenoceptors.
Conclusion and Future Directions
This compound represents a key structural motif for the development of potent and selective α1-adrenergic antagonists. Its synthesis requires careful control of stereochemistry, and its pharmacological activity is governed by a well-defined structure-activity relationship. The piperazine moiety is crucial not only for receptor interaction but also for favorable pharmacokinetic properties.
Future research in this area could focus on the synthesis and evaluation of novel derivatives with enhanced subtype selectivity for α1A, α1B, or α1D receptors. Such selectivity could lead to therapeutics with improved efficacy and reduced side effects for conditions such as benign prostatic hyperplasia and hypertension. Furthermore, exploring the potential of these compounds for other therapeutic indications where α1-adrenergic modulation is beneficial is a promising avenue for further investigation.
References
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- Cipla Ltd. (2013). Process for the preparation of doxazosin and salts thereof.
- Chapleo, C. B., et al. (1985). Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 28(8), 1054-1062.
- Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(18), 6837-6847.
- Cipla Ltd. (2010). Process for the preparation of doxazosin and salts thereof.
- ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)
- CN1083451C. (1994). Process for synthesizing doxazosin mesylate.
- 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine Monohydrochloride. Toronto Research Chemicals.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Avagyan, A. S., et al. (2021). Synthesis of some 2,2-substituted new derivatives of 1,4-benzodioxane. Armyanskij Khimicheskij Zhurnal, 74(1-2), 161-165.
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- Felder, E., et al. (1995). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(1), 143-151.
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- Doxazosin Related Compound A (20 mg) (N-1,4-Benzodioxane-2-carbonyl piperazine hydrochloride). USP Store.
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- Testai, F. D., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369.
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Methodological & Application
Synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine protocol
Application Notes and Protocols
Topic: Enantioselective Synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural motif is a core component of drugs such as Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[2][3] The stereochemistry at the C2 position of the benzodioxane ring is often crucial for biological activity, making enantioselective synthesis a critical requirement.[4][5] This guide provides a detailed, two-part protocol for the synthesis of the target compound. The first part focuses on the preparation of the key chiral precursor, (R)-1,4-Benzodioxan-2-carboxylic acid, via the resolution of its racemate. The second part details the subsequent amide coupling with piperazine. This document is designed to provide both a step-by-step experimental procedure and the underlying scientific rationale to ensure reproducibility and high fidelity.
Section 1: Synthetic Strategy Overview
The synthesis is logically divided into two primary stages. This approach isolates the most challenging stereochemical step—obtaining the pure enantiomeric acid—from the final amide bond formation.
-
Stage 1: Preparation of (R)-1,4-Benzodioxan-2-carboxylic acid. This is the stereochemistry-defining stage. The process begins with the synthesis of racemic 1,4-benzodioxan-2-carboxylic acid. Subsequently, a classical chemical resolution is employed using a chiral resolving agent to selectively crystallize the desired (R)-enantiomer as a diastereomeric salt.[1][5]
-
Stage 2: Amide Coupling. The enantiopure carboxylic acid is activated and then coupled with piperazine to form the final product, this compound. This involves a standard nucleophilic acyl substitution reaction.[6]
Chemical Reaction Pathway
Caption: Overall synthetic pathway from racemic acid to the final product.
Section 2: Reagents, Solvents, and Equipment
| Category | Item | Grade | Notes |
| Starting Materials | Racemic 1,4-Benzodioxan-2-carboxylic acid | ≥98% | Can be synthesized or purchased. |
| (+)-Dehydroabietylamine | ≥98% | Chiral resolving agent.[1] | |
| Piperazine, anhydrous | ≥99% | Store in a desiccator. | |
| Reagents | Thionyl Chloride (SOCl₂) | Reagent Grade | Use in a fume hood with caution. |
| Hydrochloric Acid (HCl) | 2 M solution | For acidification. | |
| Sodium Hydroxide (NaOH) | 1 M solution | For work-up. | |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | For drying organic layers. | |
| Solvents | Methanol (MeOH) | Anhydrous | For crystallization. |
| Dichloromethane (DCM) | Anhydrous | For reaction and extraction. | |
| Diethyl Ether (Et₂O) | ACS Grade | For washing. | |
| Deionized Water (H₂O) | High Purity | ||
| Equipment | Round-bottom flasks, magnetic stirrer, reflux condenser | Standard | |
| Buchner funnel, filter paper | Standard | For filtration. | |
| Separatory funnel, rotary evaporator | Standard | For extraction and solvent removal. | |
| pH paper or meter | For monitoring pH. | ||
| Chiral HPLC column | Analytical | For determining enantiomeric excess. |
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of (R)-1,4-Benzodioxan-2-carboxylic acid via Resolution
This protocol employs diastereomeric salt crystallization, a robust and scalable method for separating enantiomers. The differing solubilities of the two diastereomeric salts formed between the racemic acid and a single enantiomer of a chiral amine allow for their separation.[1]
Step-by-Step Procedure:
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve racemic 1,4-benzodioxan-2-carboxylic acid (10.0 g, 55.5 mmol) in 250 mL of methanol by heating to 60 °C.
-
In a separate flask, dissolve (+)-dehydroabietylamine (15.8 g, 55.3 mmol, ~1.0 eq) in 100 mL of warm methanol.
-
Slowly add the amine solution to the carboxylic acid solution with gentle stirring.
-
Scientist's Note: The stoichiometry is kept close to 1:1 to ensure the formation of the 1:1 salt. A slight excess of either component is generally tolerated but may affect crystallization.
-
-
Selective Crystallization:
-
Allow the combined solution to cool slowly to room temperature over 4-6 hours. A precipitate (the diastereomeric salt of the (R)-acid) will form.
-
Further cool the mixture in an ice bath (0-4 °C) for at least 2 hours to maximize crystal recovery.
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with 20 mL of ice-cold methanol to remove any mother liquor containing the more soluble (S)-acid salt.
-
-
Liberation of the (R)-Acid:
-
Suspend the collected diastereomeric salt in a mixture of 200 mL deionized water and 150 mL of dichloromethane in a separatory funnel.
-
Acidify the aqueous layer by slowly adding 2 M HCl while shaking until the pH is ~1-2. All solids should dissolve, partitioning between the two layers.
-
Mechanistic Insight: The acid protonates the carboxylate and the amine, breaking the ionic bond of the salt. The free (R)-carboxylic acid is soluble in the organic layer (DCM), while the protonated chiral amine hydrochloride remains in the aqueous layer.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
The resulting white solid is (R)-1,4-Benzodioxan-2-carboxylic acid.
-
Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC. An e.e. of >98% is typically achievable. Recrystallization from a suitable solvent can be performed if purity is insufficient.
-
Protocol 3.2: Amide Coupling with Piperazine
This protocol first converts the carboxylic acid to a more reactive acid chloride, which readily undergoes nucleophilic attack by piperazine.
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
Place the dried (R)-1,4-Benzodioxan-2-carboxylic acid (5.0 g, 27.7 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Working in a well-ventilated fume hood, add thionyl chloride (SOCl₂) (4.0 mL, ~55 mmol, ~2.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Safety Precaution: Thionyl chloride is corrosive and reacts violently with water. All glassware must be dry, and the reaction must be performed in a fume hood.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting oil is (R)-1,4-Benzodioxan-2-carbonyl chloride.[6] It is typically used immediately in the next step without further purification.
-
-
Amide Formation:
-
In a separate 250 mL flask, dissolve piperazine (7.15 g, 83.1 mmol, ~3.0 eq) in 100 mL of anhydrous dichloromethane and cool the solution in an ice bath.
-
Scientist's Note: A large excess of piperazine is used. One equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the formation of piperazine hydrochloride salt which is unreactive. The remaining excess helps drive the reaction to completion.
-
Dissolve the crude acid chloride from the previous step in 50 mL of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold, stirring piperazine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Protocol 3.3: Product Work-up and Purification
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with 100 mL of 1 M NaOH solution to remove any unreacted acid chloride and piperazine hydrochloride.
-
Wash with 100 mL of deionized water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel (using a DCM/Methanol gradient, e.g., 98:2 to 95:5) to yield the pure this compound as a white solid.
-
Section 4: Characterization and Expected Results
| Parameter | Expected Result | Analytical Method |
| Yield (Overall) | 60-75% | Gravimetric |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥99% | HPLC, ¹H NMR |
| Enantiomeric Excess | >98% | Chiral HPLC |
| Identity | Consistent with structure | ¹H NMR, ¹³C NMR, Mass Spec. |
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the benzodioxane ring protons, the chiral proton at C2, and the piperazine protons are expected.
-
Mass Spec (ESI+): Expected m/z for [M+H]⁺.
Section 5: Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Section 6: Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield of diastereomeric salt | Cooling was too rapid; incorrect solvent volume. | Allow the solution to cool slowly without disturbance. Ensure solvent ratios are correct. |
| Low enantiomeric excess (e.e.) of (R)-acid | Incomplete separation of diastereomers. | Perform a second recrystallization of the diastereomeric salt from fresh methanol. |
| Amide coupling reaction is sluggish or incomplete | Reagents not anhydrous; piperazine deactivated. | Ensure all glassware and solvents are perfectly dry. Use fresh, anhydrous piperazine. |
| Product is an inseparable oil | Impurities present. | Attempt purification via column chromatography. Try trituration with a non-polar solvent like diethyl ether or hexanes to induce crystallization. |
References
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PubMed Central.
- Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- Synthesis of Benzodioxane and Benzofuran Scaffolds Found in Neolignans via TMS Triflate Mediated Addition to 1,4-Benzodioxane Hemiacetals | Semantic Scholar.
- ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. - ResearchGate.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry - ACS Publications.
- (R)-1,4-Benzodioxane-2-carboxylic acid | lookchem.
- Technical Support Center: Synthesis of 1,4-Benzodioxane Derivatives - Benchchem.
- chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals.
- Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides - ACS Publications.
- 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - MDPI.
- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed.
- (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem.
- (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate.
- (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - ResearchGate.
- How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi.
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Application Note: Functional Characterization of α1A-Adrenergic Receptor Antagonists Using (R)-1,4-Benzodioxan-2-carboxypiperazine (BDP-A1)
Abstract
This document provides a comprehensive guide for the functional characterization of novel compounds targeting the α1A-adrenergic receptor (α1A-AR). Using a representative (R)-1,4-Benzodioxan-2-carboxypiperazine derivative, herein named BDP-A1, we detail robust, cell-based protocols for determining antagonist potency and selectivity. The primary assay is a high-throughput calcium mobilization assay suitable for quantifying the inhibitory activity of test compounds. A secondary cAMP assay is described as a counter-screen to assess selectivity against Gs-coupled receptor pathways. These protocols are designed for researchers in pharmacology and drug development, offering step-by-step instructions, data analysis guidance, and troubleshooting solutions.
Introduction
The 1,4-benzodioxan piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs). BDP-A1 is a novel, proprietary compound from this class, designed as a potent and selective antagonist of the α1A-adrenergic receptor.
The α1A-adrenergic receptor is a member of the Gq-coupled GPCR superfamily.[1] These receptors are predominantly expressed in the smooth muscle of blood vessels, the prostate, and the central nervous system, playing a critical role in vasoconstriction and smooth muscle contraction.[1] Antagonists of the α1A-AR are therapeutically important for conditions such as benign prostatic hyperplasia (BPH) and hypertension.
Accurate characterization of the pharmacological activity of new chemical entities like BDP-A1 is crucial. This application note outlines the principles and methodologies for assessing the antagonist properties of BDP-A1 in a cellular context.
Principle of the Assay
The α1A-AR primarily signals through the Gαq subunit.[1][2] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][3]
This transient increase in cytosolic Ca2+ can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3][4] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases into its active, fluorescent form, Fluo-4.[4][5] Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases by over 100-fold, providing a robust signal that is directly proportional to the intracellular Ca2+ concentration.[4]
In an antagonist screening assay, cells expressing the α1A-AR are pre-incubated with the test compound (e.g., BDP-A1) before being challenged with a known α1A-AR agonist (e.g., phenylephrine or A61603).[6][7] A potent antagonist will inhibit the agonist-induced Ca2+ mobilization, resulting in a reduced fluorescence signal. By testing a range of antagonist concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).[8][9]
Materials and Methods
Reagents and Consumables
-
Cell Line: CHO-K1 cells stably expressing the human α1A-adrenergic receptor (CHO-hα1A-AR).
-
Cell Culture Media: Ham's F-12K medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Agonist: Phenylephrine (Sigma-Aldrich) or A61603 (Tocris).
-
Test Compound: BDP-A1.
-
Calcium Dye: Fluo-4 AM (Thermo Fisher Scientific, Cat. No. F14201)[10] or FLIPR Calcium 5 Assay Kit (Molecular Devices).[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, for cell lines with high anion-transporter activity like CHO)[11].
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates, tissue culture treated (e.g., Greiner Bio-One).[11]
-
Other: DMSO (anhydrous), Poly-D-Lysine, Trypsin-EDTA.
Equipment
-
Fluorescence Microplate Reader with automated injection capability (e.g., FlexStation® 3, FLIPR® Tetra).[11]
-
Humidified CO2 Incubator (37°C, 5% CO2).
-
Inverted Microscope.
-
Centrifuge.
-
Biological Safety Cabinet.
-
Multichannel Pipettes.
Experimental Protocols
Cell Culture and Maintenance
-
Culture CHO-hα1A-AR cells in T-75 flasks containing Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.[12]
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8.
Protocol 1: Calcium Mobilization Assay for Antagonist Potency (IC50 Determination)
Day 1: Cell Plating
-
Coat a black-walled, clear-bottom 96-well plate with Poly-D-Lysine to enhance cell adherence.
-
Harvest CHO-hα1A-AR cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Seed the cells at a density of 40,000–60,000 cells per well in 100 µL of medium. The optimal density should ensure a confluent monolayer on the day of the assay.[11]
-
Incubate the plate overnight at 37°C, 5% CO2.[11]
Day 2: Assay Execution
-
Prepare Solutions:
-
Agonist Plate: Prepare a 5X concentrated solution of the agonist (e.g., Phenylephrine) in Assay Buffer. The final concentration should be at the agonist's EC80 value (previously determined).
-
Compound Plate: Prepare serial dilutions of BDP-A1 in Assay Buffer. A typical starting concentration is 10 mM in DMSO, serially diluted to cover a wide range (e.g., 10 µM to 0.1 nM final concentration). Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Dye Loading Solution: Reconstitute Fluo-4 AM in anhydrous DMSO to make a 1-5 mM stock solution.[4][13] Dilute the stock solution in Assay Buffer to a final working concentration of 2-5 µM. Add probenecid (if required) to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Compound Incubation:
-
Remove the dye loading solution. Note: For "no-wash" kits, this step is omitted.
-
Add 100 µL of the appropriate BDP-A1 dilution or vehicle control (Assay Buffer with 0.1% DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Reading:
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument parameters (e.g., Excitation: 495 nm, Emission: 525 nm).[4]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 25 µL of the 5X agonist solution from the agonist plate into the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
Protocol 2: Selectivity Counter-Screen (cAMP Assay)
To confirm that BDP-A1 is selective for the Gq-coupled α1A-AR, a counter-screen against a Gs-coupled receptor (e.g., β2-adrenergic receptor) is recommended. Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14]
-
Cell Line: Use a cell line expressing a Gs-coupled receptor (e.g., HEK293 cells with endogenous β2-AR).
-
Assay Principle: Utilize a commercial cAMP detection kit (e.g., HTRF from Cisbio, cAMP-Glo™ from Promega).[15][16] These are typically competitive immunoassays.
-
Procedure:
-
Plate cells as per the kit manufacturer's instructions.
-
Pre-incubate the cells with a high concentration of BDP-A1 (e.g., 10 µM).
-
Stimulate the cells with a known β2-AR agonist (e.g., Isoproterenol).
-
Lyse the cells and measure cAMP levels according to the kit protocol.[17]
-
-
Interpretation: BDP-A1 should not significantly inhibit the isoproterenol-induced cAMP production, demonstrating its selectivity for the Gq pathway over the Gs pathway.
Data Analysis and Expected Results
-
Calcium Mobilization Data:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response as a percentage of the control (vehicle-treated) response.
-
Plot the normalized response (%) against the logarithm of the BDP-A1 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.[18]
-
-
Schild Analysis (Optional):
-
To determine if BDP-A1 is a competitive antagonist, perform Schild analysis.[19][20] This involves generating full agonist dose-response curves in the presence of several fixed concentrations of BDP-A1.
-
A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[19][21] A Schild plot with a slope of approximately 1 confirms competitive antagonism.[21][22]
-
Table 1: Sample Data for BDP-A1 Antagonist Activity
| Parameter | Value |
| Agonist Used | Phenylephrine |
| Agonist Conc. | 1 µM (EC80) |
| BDP-A1 IC50 | 15.2 nM |
| Hill Slope | -1.1 |
| Schild Slope | 0.95 |
| Conclusion | Competitive Antagonist |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects on the plate- Incomplete dye loading | - Ensure a homogenous single-cell suspension before plating.- Avoid using the outer wells of the plate.- Optimize dye loading time and temperature. |
| Low Signal-to-Background Ratio | - Low receptor expression- Sub-optimal dye concentration- Cell health is poor | - Confirm receptor expression via a positive control agonist.- Titrate Fluo-4 AM concentration.- Ensure cells are healthy and in the log growth phase before plating. |
| No Response to Agonist | - Incorrect agonist concentration- Cells are not viable- Receptor desensitization | - Verify agonist stock concentration and perform a fresh EC50 curve.- Check cell viability with Trypan Blue.- Minimize incubation times and plate handling before reading. |
| High Background Fluorescence | - Incomplete hydrolysis of Fluo-4 AM- Autofluorescence of test compound | - Increase post-loading incubation time to allow for complete de-esterification.[13]- Run a control plate with compound only (no cells) to check for interference. |
Visualized Workflows and Pathways
Caption: Experimental workflow for the Calcium Mobilization Antagonist Assay.
References
-
Deranged Physiology. (2024). Competitive and non-competitive antagonists. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]
-
Murphy, B. E., et al. (2019). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist. Circulation Research, 125(8), 744–756. Retrieved from [Link]
-
Wikipedia. (n.d.). Schild equation. Retrieved from [Link]
-
O'Connell, T. D., et al. (2019). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist. PubMed. Retrieved from [Link]
-
Deranged Physiology. (2024). The Schild plot and Schild regression. Retrieved from [Link]
-
YouTube. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. Retrieved from [Link]
-
SPIKESfunc. (n.d.). Schild Plot Generator. Retrieved from [Link]
-
Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]
-
Pharmacology for Physician Assistant. (n.d.). Alpha 1 Receptor - G-protein Coupled Receptors. Retrieved from [Link]
-
Angio-Proteomie. (n.d.). CHO-K1 Cells. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
NCBI Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
NIH. (n.d.). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Retrieved from [Link]
-
Interchim. (n.d.). Fluo-4,Ca2+ indicators. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Abbkine. (n.d.). Fluo-4 AM Calcium Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]
-
YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]
-
NCBI Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from [Link]
-
NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
PubMed. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Evaluation of (R)-1,4-Benzodioxan-2-carboxypiperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific pharmacological data for (R)-1,4-Benzodioxan-2-carboxypiperazine was found in the public domain at the time of writing. The following application notes and protocols are based on the pharmacological profiles of structurally related 1,4-benzodioxan and piperazine derivatives, which suggest a dual-target engagement of α1-adrenergic and 5-HT1A receptors. All experimental parameters, particularly dose ranges, should be determined empirically starting with low doses.
Introduction: A Compound of Dual-Target Potential
This compound belongs to a chemical class known for its interaction with key receptors in the central and peripheral nervous systems. The 1,4-benzodioxan moiety is a core feature of several potent α1-adrenoceptor antagonists, such as doxazosin, which are utilized in the management of hypertension.[1] The piperazine ring is a common pharmacophore in ligands of serotonin receptors, particularly the 5-HT1A subtype, which are implicated in mood and anxiety disorders.[2][3][4][5]
Based on this structural rationale, it is hypothesized that this compound may act as a dual-ligand for α1-adrenergic and 5-HT1A receptors. This dual-action profile suggests potential therapeutic applications in conditions where both the adrenergic and serotonergic systems are dysregulated, such as anxiety disorders with comorbid hypertension or certain types of depression.
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound using established rodent models. The protocols are designed to elucidate the compound's potential anxiolytic, antidepressant, and cardiovascular effects.
PART 1: Preliminary Considerations
Compound Formulation and Administration
For in vivo studies, proper solubilization of the test compound is critical. Given the likely physicochemical properties of this compound, a tiered approach to vehicle selection is recommended.
Table 1: Recommended Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Suitability | Notes |
| 0.9% Saline | Ideal for water-soluble salts | Prepare a salt form (e.g., HCl or citrate) if the freebase is insoluble. |
| 5% DMSO in 0.9% Saline | For compounds with moderate solubility | DMSO concentration should be kept low to avoid toxicity.[6] |
| 10% Tween® 80 in 0.9% Saline | Suspension for poorly soluble compounds | Ensure uniform suspension before each administration. |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | To enhance solubility of lipophilic compounds | Can be a good alternative to DMSO-containing vehicles. |
Protocol 1: Preparation of Vehicle and Test Compound
-
Solubility Testing: Begin by assessing the solubility of this compound in the vehicles listed in Table 1.
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions.
-
Compound Formulation:
-
For solutions, dissolve the compound in the vehicle with gentle warming or sonication if necessary.
-
For suspensions, micronize the compound to a fine powder and then suspend it in the vehicle. Use a homogenizer to ensure a uniform particle size.
-
-
Route of Administration: Intraperitoneal (i.p.) injection is suitable for initial screening. Oral gavage (p.o.) should be used to assess oral bioavailability.
-
Dose Volume: For mice, a typical dose volume is 10 ml/kg. For rats, it is 5 ml/kg.
Dose Range Selection
Without prior data, a dose-finding study is essential. It is advisable to start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., 1, 3, 10, 30 mg/kg) while monitoring for overt behavioral changes and signs of toxicity.
PART 2: Behavioral Pharmacology - Assessing CNS Effects
Based on the hypothesized 5-HT1A receptor activity, the following behavioral models are recommended to assess potential anxiolytic and antidepressant-like effects.
Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][8][9][10][11]
Protocol 2: Elevated Plus Maze (EPM) for Mice/Rats
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[9]
-
Dosing: Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. administration).
-
Test Procedure:
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.
Diagram 1: EPM Experimental Workflow
Caption: Workflow for the Elevated Plus Maze experiment.
Depressive-Like Behavior: The Forced Swim Test (FST)
The FST is a widely used rodent model to screen for antidepressant-like activity. It is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.[12][13][14][15][16]
Protocol 3: Forced Swim Test (FST) for Mice
-
Apparatus: A transparent cylinder filled with water (24-26°C) to a depth where the mouse cannot touch the bottom.[14][16]
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Dosing: Administer the test compound or vehicle.
-
Test Procedure:
-
Gently place the mouse in the water cylinder.
-
The test duration is typically 6 minutes.[13]
-
Record the session for later scoring. The first 2 minutes are often considered a habituation period and are not scored.
-
-
Data Analysis: Score the last 4 minutes of the test for:
-
Immobility: Time spent floating with only minor movements to maintain balance.
-
Swimming: Active swimming movements around the cylinder.
-
Climbing: Active movements with forepaws against the cylinder wall.
-
-
Interpretation: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect. It is crucial to ensure that the compound does not cause a general increase in locomotor activity, which could be a confounding factor.
PART 3: Cardiovascular Pharmacology - Assessing Peripheral Effects
The hypothesized α1-adrenoceptor antagonism of this compound can be investigated using hypertensive animal models.
The Spontaneously Hypertensive Rat (SHR) Model
The SHR is a well-validated genetic model of essential hypertension in humans and is highly sensitive to the effects of α1-adrenoceptor antagonists.[17][18][19][20]
Protocol 4: Blood Pressure Measurement in SHRs using Radiotelemetry
Radiotelemetry is the gold standard for measuring cardiovascular parameters in conscious, freely moving animals, as it avoids the stress associated with restraint and handling.[21][22][23][24][25]
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs).
-
Surgical Implantation:
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Allow a recovery period of at least one week post-surgery.
-
-
Acclimation: House the rats individually in their home cages placed on top of the telemetry receivers.
-
Baseline Recording: Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours before dosing.
-
Dosing and Recording:
-
Administer this compound or vehicle.
-
Continuously record cardiovascular parameters for a defined period (e.g., 24 hours) post-dosing.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at different time points post-dose.
-
Compare the effects of different doses of the compound to the vehicle control.
-
-
Interpretation: A significant and dose-dependent reduction in blood pressure would support an α1-adrenoceptor antagonist mechanism of action.
Diagram 2: Cardiovascular Telemetry Workflow
Caption: Workflow for cardiovascular assessment using telemetry.
PART 4: Advanced Mechanistic Studies
To further confirm the hypothesized mechanism of action, more advanced techniques can be employed.
Ex Vivo Receptor Occupancy
This technique measures the degree to which a drug is bound to its target receptor in the brain after in vivo administration.[26][27][28][29][30] It provides a crucial link between dose, target engagement, and pharmacological effect.
Protocol 5: Ex Vivo Receptor Occupancy Assay
-
Dosing: Administer various doses of this compound to different groups of animals.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brains.
-
Brain Sectioning: Freeze the brains and cut thin sections (e.g., 20 µm) using a cryostat. Mount the sections on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a specific radioligand for the receptor of interest (e.g., [³H]-prazosin for α1-adrenoceptors or [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Autoradiography: Expose the labeled sections to a phosphor imaging screen or film.
-
Data Analysis: Quantify the density of radioligand binding in specific brain regions. The reduction in binding in drug-treated animals compared to vehicle-treated animals reflects the level of receptor occupancy by the test compound.
-
Interpretation: A dose-dependent decrease in radioligand binding indicates target engagement in the brain.
In Vivo Microdialysis
Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[31][32][33][34][35] This can provide direct evidence of the neurochemical effects of this compound.
Protocol 6: In Vivo Microdialysis for Serotonin and Norepinephrine
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus for 5-HT, hypothalamus for NE).
-
Recovery: Allow the animals to recover for 24-48 hours.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Interpretation:
-
An increase in extracellular serotonin would be consistent with 5-HT1A autoreceptor agonism.
-
An increase in extracellular norepinephrine could be a downstream effect of α1-adrenoceptor antagonism.
-
Diagram 3: Hypothesized Signaling Pathway
Caption: Hypothesized dual-target mechanism of action.
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Application Note: A High-Throughput Screening Cascade for the Functional Characterization of (R)-1,4-Benzodioxan-2-carboxypiperazine at G-Protein Coupled Receptors
Abstract
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs, making them a primary focus for therapeutic development.[2] This application note presents a comprehensive, field-proven HTS workflow designed to functionally characterize novel chemical entities. We utilize (R)-1,4-Benzodioxan-2-carboxypiperazine, a compound featuring the 1,4-benzodioxan scaffold—a privileged structure found in clinically significant drugs like the α1-adrenoceptor antagonist Doxazosin—as a model candidate for antagonist screening.[3][4] The primary assay detailed is a homogeneous, fluorescence-based calcium mobilization assay, a robust method for interrogating GPCRs that signal through the Gαq pathway.[5] We further discuss the critical importance of orthogonal secondary assays, such as HTRF®, for hit validation and outline a complete protocol from primary screen to dose-response analysis.
Introduction: The Rationale for Screening Benzodioxane Scaffolds at GPCRs
The drug discovery pipeline relies on the efficient identification and validation of "hit" compounds that modulate a target of interest.[1] GPCRs, with over 360 non-sensory members, remain a target-rich environment, yet many are still under-exploited or orphaned.[2] The initial step in exploring a new chemical entity's potential is to screen it against relevant biological targets.
The choice of target for a novel compound is often guided by structural analogy to known pharmacologically active agents. The this compound molecule contains a 1,4-benzodioxane moiety, a key structural feature in several approved drugs that target GPCRs.[4][6] For example, this scaffold is central to the activity of antagonists at adrenergic and serotonin receptors.[3][7] This structural precedent provides a strong rationale for prioritizing GPCRs as the target class for an initial HTS campaign.
This guide explains the causality behind designing an HTS cascade for such a compound. We will focus on an antagonist screening mode, which aims to identify compounds that block the receptor's response to its endogenous ligand. The primary assay detailed is a calcium flux assay, a widely adopted HTS method for monitoring the activity of Gαq-coupled GPCRs.[8] Activation of these receptors leads to a transient increase in intracellular calcium, a signal that can be sensitively detected using fluorescent indicators.[9][10]
The HTS Workflow: From Primary Screen to Confirmed Hit
A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives while efficiently identifying promising lead candidates. The workflow involves a primary screen to identify initial "hits," followed by confirmatory assays and dose-response studies to validate and characterize their activity.
Caption: High-Throughput Screening (HTS) cascade for GPCR antagonist discovery.
Assay Principle: Gαq Signaling and Detection Methods
Many GPCRs, including key serotonin (e.g., 5-HT2A, 5-HT2B) and adrenergic receptors, couple to the Gαq subunit.[11][12] The activation of this pathway is the foundation for our primary screening assay.
-
GPCR Activation: An agonist binds to the receptor, causing a conformational change.
-
G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein, promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5]
This transient increase in intracellular Ca2+ is the signal detected in a Calcium Flux Assay . In an antagonist screen, the test compound, such as this compound, is added first. If it is an antagonist, it will occupy the receptor's binding site and prevent the subsequent agonist-induced calcium release.[13] An Orthogonal Assay , like the HTRF IP-One assay, validates this by measuring the accumulation of IP1 (a downstream metabolite of IP3), providing a more stable, endpoint readout of the same signaling pathway.[14]
Caption: The Gαq signaling pathway and points of intervention for HTS assays.
Detailed Protocol: Calcium Mobilization HTS for Antagonist Identification
This protocol is optimized for a 384-well format and is suitable for automated liquid handling systems. It is based on established methodologies for robust HTS campaigns.[10][15]
4.1. Materials and Reagents
| Reagent/Material | Example Supplier & Catalog No. | Purpose |
| Cell Line | ATCC / Eurofins Discovery | HEK293 or CHO cells stably expressing the target Gαq-coupled GPCR (e.g., 5-HT2A). |
| Cell Culture Medium | Gibco (Thermo Fisher) | DMEM/F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418). |
| Assay Plates | Greiner Bio-One: 655090 | 384-well, black-walled, clear-bottom, tissue-culture treated plates. |
| Calcium Assay Kit | Molecular Devices: R8185 (FLIPR Calcium 5) | Contains calcium-sensitive dye (e.g., Fluo-8) and a signal quencher. |
| Probenecid | Invitrogen: P36400 | Anion transport inhibitor to prevent dye leakage from cells.[10] |
| Assay Buffer | In-house or Supplier | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
| Test Compound | N/A | This compound dissolved in 100% DMSO. |
| Agonist Control | Sigma-Aldrich / Tocris | Known agonist for the target receptor (e.g., Serotonin for 5-HT2A). |
| Antagonist Control | Sigma-Aldrich / Tocris | Known antagonist for the target receptor (e.g., Ketanserin for 5-HT2A). |
| DMSO | Sigma-Aldrich: D2650 | Vehicle for compound dissolution. |
4.2. Step-by-Step Methodology
Day 1: Cell Plating
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.
-
Cell Counting: Resuspend cells in culture medium and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Plating: Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in a final volume of 25 µL per well in the 384-well assay plates.[12]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Day 2: Assay Execution
-
Compound Plate Preparation: In a separate 384-well plate, prepare dilutions of the this compound library, positive control antagonist, and DMSO-only vehicle controls. For a primary screen, this is typically a single high concentration (e.g., 10 µM).
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid. Add an equal volume (25 µL) of the dye solution to each well of the cell plate.
-
Incubation: Incubate the cell plate at 37°C for 1 hour, followed by 30 minutes at room temperature to allow for dye de-esterification.[10]
-
Compound Addition: Transfer 12.5 µL from the compound plate to the cell plate. This pre-incubates the test compound with the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature. This allows potential antagonists to bind to the receptor.
-
Agonist Stimulation & Reading: Place the assay plate into a kinetic plate reader (e.g., FLIPR, PHERAstar).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 12.5 µL of the agonist solution (prepared at a concentration that gives ~80% of the maximal response, i.e., EC₈₀).
-
Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.[16]
-
4.3. Data Analysis and Hit Identification
-
Data Normalization: The primary response is the change in fluorescence (ΔRFU) from baseline to the peak after agonist addition.
-
Control Responses:
-
Negative Control (0% Inhibition): Wells containing DMSO vehicle + agonist.
-
Positive Control (100% Inhibition): Wells containing a known saturating concentration of a control antagonist + agonist.
-
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [ΔRFU_TestCompound - ΔRFU_PositiveControl] / [ΔRFU_NegativeControl - ΔRFU_PositiveControl])
-
Hit Criterion: A compound is typically classified as a "hit" if its % Inhibition exceeds a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Assay Quality Control (Z-Factor): The robustness of the assay is determined using the Z-factor (Z'). A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12] Z' = 1 - (3 * [SD_PositiveControl + SD_NegativeControl]) / |Mean_PositiveControl - Mean_NegativeControl|
| Parameter | Typical Setting | Rationale |
| Instrument | FLIPR Tetra, FlexStation 3 | Enables kinetic reading with simultaneous liquid handling.[10][13] |
| Excitation Wavelength | 470-495 nm | Optimal for common calcium dyes like Fluo-8.[15] |
| Emission Wavelength | 515-575 nm | Captures the fluorescence emission peak of the dye upon Ca2+ binding.[15] |
| Read Interval | 1-2 seconds | Provides sufficient temporal resolution to capture the rapid calcium transient. |
| Agonist Concentration | EC₈₀ | Provides a robust signal window for detecting inhibition without requiring excessive agonist. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent effects that could impact cell health or cause assay artifacts.[12] |
Conclusion: A Pathway to Characterization
This application note provides a comprehensive framework for the high-throughput functional screening of novel compounds, using this compound as a representative candidate for GPCR antagonist discovery. The detailed calcium mobilization protocol offers a robust, sensitive, and scalable method for primary screening. By incorporating critical quality control metrics like the Z-factor and emphasizing the necessity of orthogonal hit confirmation, this workflow ensures a high degree of scientific integrity and trustworthiness. Following this cascade allows researchers to efficiently and confidently identify and characterize promising lead candidates for further development.
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Application Note: High-Performance Analytical Methods for the Stereoselective Quantification of (R)-1,4-Benzodioxan-2-carboxypiperazine
Introduction
(R)-1,4-Benzodioxan-2-carboxypiperazine is a chiral heterocyclic compound that represents a significant structural motif in medicinal chemistry. As an enantiomer, its specific stereochemistry is crucial for its pharmacological activity and pharmacokinetic profile. The 1,4-benzodioxane moiety is a key component in a variety of biologically active molecules. For instance, the (S)-enantiomer of a related compound is a key intermediate in the synthesis of (S)-Doxazosin, a pharmaceutical agent used to treat hypertension.[1] The critical nature of stereoisomerism in drug action necessitates the development of precise and reliable analytical methods to selectively quantify the desired enantiomer, in this case, the (R)-form, in the presence of its (S)-counterpart.
This application note provides detailed protocols for the enantioselective quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for chiral purity assessment and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of pharmaceutical products containing this chiral active pharmaceutical ingredient (API).
The Imperative of Chiral Separation
Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[2] The development of analytical methods that can distinguish between enantiomers is not merely a technical exercise but a fundamental requirement for drug safety and efficacy.
The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be introduced into the analytical system. This is most commonly accomplished through the use of a Chiral Stationary Phase (CSP) in HPLC.[3] The CSP creates a diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, their separation. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds.[4][5]
Method 1: Chiral HPLC-UV for Enantiomeric Purity
This method is designed for the accurate determination of the enantiomeric purity of this compound in bulk drug substances and formulations.
Principle
The separation is achieved on a cellulose-based chiral stationary phase. The differential interaction between the enantiomers and the chiral selector of the CSP results in their separation, which is then detected by UV absorption.
Experimental Protocol
A detailed protocol for the chiral HPLC-UV analysis is provided below.
Instrumentation and Reagents
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Chiral Stationary Phase: Phenomenex Lux® 3µm Cellulose-1, 150 x 4.6 mm (or equivalent)[6]
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
This compound reference standard
-
(S)-1,4-Benzodioxan-2-carboxypiperazine reference standard (or racemic mixture)
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Lux® 3µm Cellulose-1, 150 x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[6] |
Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic mixture of 1,4-Benzodioxan-2-carboxypiperazine in the mobile phase at a concentration of 1 mg/mL. Prepare working standards of the (R) and (S) enantiomers individually, if available, at a concentration of 0.5 mg/mL in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.[6]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
Data Analysis
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the individual enantiomer standards (if available) to confirm peak identity.
-
Inject the sample solution.
-
The enantiomeric purity is calculated as the percentage of the peak area of the (R)-enantiomer relative to the total peak area of both enantiomers.
Method Validation (as per ICH Q2(R1) Guidelines)
A summary of the validation parameters is presented below.
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of the (R) and (S) enantiomers. |
| Linearity | R² > 0.99 for the (R)-enantiomer over a defined concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision | RSD < 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 for the (S)-enantiomer in the presence of the (R)-enantiomer. |
| Robustness | No significant changes in resolution or retention times with small variations in mobile phase composition and flow rate. |
Method 2: LC-MS/MS for Sensitive Quantification in Biological Matrices
This method is tailored for the sensitive and selective quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic and toxicokinetic studies.
Principle
This method combines the chiral separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chiral separation, the analyte is ionized and detected using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol
The following protocol outlines a robust LC-MS/MS method for the quantification of this compound.
Instrumentation and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
Chiral Stationary Phase: A polysaccharide-based column suitable for reversed-phase or polar organic mode chromatography.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte or a structurally similar compound.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Chiralpak IG-3 (or equivalent immobilized polysaccharide-based CSP) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v) with 0.1% Formic Acid |
| Gradient | Optimized for separation and elution (e.g., start with 95% A, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the analyte. Hypothetical transitions: this compound: m/z 249.1 -> 163.1; Internal Standard: (to be determined) |
| Collision Energy | Optimized for each transition |
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Method Validation (as per Bioanalytical Method Validation Guidelines)
The validation of this bioanalytical method should adhere to the guidelines of regulatory agencies.
| Parameter | Acceptance Criteria |
| Calibration Curve | R² > 0.99 over the defined concentration range. |
| Accuracy and Precision | Within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Visualization of Workflows
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the enantioselective quantification of this compound. The chiral HPLC-UV method is well-suited for determining enantiomeric purity in bulk materials and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reproducible data that is essential for the development and quality control of chiral pharmaceutical compounds.
References
-
Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. Available at: [Link]
-
Shrivastava, A., & Gupta, V. B. (2012). Determination of doxazosin in different matrices: a review. Pharmaceutical Methods, 3(1), 1-8. Available at: [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Maslarska, V. (2015). DEVELOPMENT AND VALIDATION OF SIMPLE RP-HPLC METHOD FOR DETERMINATION OF DOXAZOSIN MESYLATE. International Journal of Pharmaceutical Sciences and Research, 6(11), 4786-4790. Available at: [Link]
-
Naidu, N. V. S., Naidu, K. B., & Suguna, P. (2013). Development and validation of UV-spectrophotometric method for the determination of Doxazosin Mesylate in pharmaceutical formulations. Analytical Chemistry, An Indian Journal, 12(1), 7-14. Available at: [Link]
-
Naidu, N. V. S., Reddy, M. R. M., & Suguna, P. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 3(8), 2705-2711. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available at: [Link]
-
PubMed. (2016). High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study. Available at: [Link]
-
MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Available at: [Link]
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Available at: [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]
-
Matarashvili, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-722. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Available at: [Link]
-
Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
-
Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]
-
PubMed. (2017). Synthesis of novel benzodioxane midst piperazine moiety decorated chitosan silver nanoparticle against biohazard pathogens and as potential anti-inflammatory candidate: A molecular docking studies. Available at: [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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PubMed. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Available at: [Link]
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PubChem. (n.d.). N-1,4-Benzodioxane-2-carbonyl piperazine. Available at: [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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Application Notes and Protocols for the Solubilization of (R)-1,4-Benzodioxan-2-carboxypiperazine
Abstract
This comprehensive guide provides detailed protocols and technical insights for the dissolution of (R)-1,4-Benzodioxan-2-carboxypiperazine, a key intermediate and potential pharmacophore in drug discovery. Addressing the compound's presumed low aqueous solubility, this document outlines systematic approaches for preparing stock and working solutions suitable for a range of in vitro and in vivo experimental contexts. Methodologies leveraging pH adjustment, organic co-solvents, and standardized formulation vehicles are presented, grounded in physicochemical principles to ensure solution stability, homogeneity, and experimental reproducibility.
Introduction: The Criticality of Proper Compound Dissolution
The protocols herein are designed to provide researchers with a robust framework for solubilizing this compound, ensuring the generation of reliable and reproducible data. The narrative explains the scientific rationale behind solvent selection, pH modulation, and procedural steps, empowering researchers to adapt these methods to their specific experimental needs.
Physicochemical Profile of this compound
Direct experimental data on the solubility and dissociation constants of this compound is not widely published. Therefore, to establish a scientifically grounded dissolution strategy, we have utilized well-regarded computational prediction tools.
The chemical structure is as follows:
-
Molecular Formula: C₁₃H₁₆N₂O₃
-
Molecular Weight: 248.28 g/mol
-
Appearance: Yellow to Brown Solid[1]
-
SMILES: C1=CC=C2C(=C1)OCC(=O)N3CCNCC3
A summary of the predicted physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Prediction Tool | Significance for Dissolution |
| Basic pKa | 7.84 | Chemicalize | The piperazine moiety is basic. At pH < 7.84, the compound will be protonated and exist as a more water-soluble salt. |
| Acidic pKa | 13.59 | Chemicalize | The amide N-H is very weakly acidic and not relevant for dissolution under typical experimental conditions. |
| logP | 0.95 | SwissADME | Indicates moderate lipophilicity. The compound is more likely to be soluble in organic solvents than in water. |
| Water Solubility | -2.61 (log mol/L) | SwissADME | Corresponds to a solubility of ~2.5 mg/L, confirming it is poorly soluble in neutral water. |
These predicted values form the cornerstone of our dissolution strategy. The basic pKa of ~7.84 is particularly important; it indicates that the compound's aqueous solubility can be dramatically increased by acidifying the solution to a pH at least two units below the pKa (i.e., pH < 5.8), which ensures near-complete protonation of the piperazine nitrogen. The logP value suggests that common water-miscible organic solvents will be effective solubilizing agents.
Dissolution Workflow: A Decision-Making Framework
The selection of an appropriate dissolution method depends on the experimental system's constraints, such as tolerance for organic solvents or specific pH ranges. The following diagram outlines a logical workflow for choosing the optimal protocol.
Caption: Decision tree for selecting an appropriate dissolution protocol.
Experimental Protocols
Safety Precaution: this compound is classified as a warning-level hazard. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Preparation of High-Concentration Stock in 100% DMSO
This is the most common and straightforward method for preparing stock solutions for in vitro screening assays where the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to the powder to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Rationale: The predicted logP of 0.95 suggests good solubility in polar aprotic solvents like DMSO.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath and/or use brief sonication (5-10 minutes) to facilitate complete dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Application Note: When preparing working solutions, dilute the DMSO stock into the final aqueous assay buffer. Perform this dilution stepwise and with vigorous mixing to minimize precipitation, as the compound may crash out of solution if the local concentration becomes too high during dilution.
Protocol B: Preparation of pH-Adjusted Aqueous Stock Solution
This protocol is ideal for experiments that are sensitive to organic solvents but can tolerate a moderately acidic pH. It leverages the basicity of the piperazine ring.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion (e.g., 80%) of the final required volume of deionized water or a suitable buffer (e.g., PBS) to the powder. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add 1 M Hydrochloric Acid (HCl) dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Rationale: Based on the predicted pKa of 7.84, lowering the pH to ~4.0-5.0 will protonate the piperazine nitrogen, forming a soluble hydrochloride salt in situ.
-
-
Dissolution & Volume Adjustment: Continue adding acid until the solution becomes clear. Once fully dissolved, adjust the final volume with the remaining water/buffer.
-
Final pH Check: Re-verify the final pH of the stock solution.
-
Sterilization & Storage: If for cell culture use, sterile-filter the solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C.
Application Note: The final pH of the experimental medium must be considered. When adding this acidic stock to your assay, ensure the final pH does not shift to a level that impacts the biological system.
Protocol D: Vehicle Formulation for In Vivo (Oral) Administration
For preclinical animal studies, especially oral dosing, a well-tolerated and stable suspension or solution is required to ensure consistent exposure.[2][3][4][5] A common, generally recognized as safe (GRAS) vehicle is recommended.
Methodology:
-
Vehicle Preparation: Prepare a standard vehicle solution. A common choice is 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water. Some formulations may include a small percentage of a surfactant like Tween 80 to improve wettability. A typical vehicle might be:
-
0.5% Methylcellulose (w/v)
-
0.1% Tween 80 (v/v)
-
in Deionized Water
-
-
Wetting the Compound: Weigh the required amount of this compound into a mortar. Add a few drops of the vehicle and triturate with a pestle to form a smooth, uniform paste.
-
Rationale: This step prevents clumping and ensures the particles are evenly wetted, which is crucial for forming a homogenous suspension.
-
-
Geometric Dilution: Gradually add the remaining vehicle in small portions to the paste, mixing thoroughly after each addition until the desired final concentration and volume are achieved.
-
Homogenization: For best results, homogenize the suspension using a tissue homogenizer or a similar device to ensure a fine, uniform particle distribution.
-
Storage and Use: Store the suspension at 4°C. Always mix vigorously (e.g., by vortexing or stirring) immediately before each dose administration to ensure uniformity.
Application Note: For any in vivo study, it is critical to assess the stability of the formulation over the intended period of use. The choice of vehicle can significantly impact oral bioavailability and should be selected based on the compound's properties and the specific study design.[3]
Conclusion
The successful dissolution of this compound is a foundational step for its accurate pharmacological evaluation. By understanding its key physicochemical properties—namely its basicity and moderate lipophilicity—researchers can employ rational strategies to prepare homogenous and stable solutions. The protocols provided offer validated starting points for a variety of experimental applications. It is always recommended to perform small-scale solubility tests to confirm the optimal conditions before preparing large batches for critical experiments.
References
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
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Persson, E., Nilsson, B., & Forsell, P. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
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Application Notes and Protocols for (R)-1,4-Benzodioxan-2-carboxypiperazine and its Potential Derivatives in Neuroscience Research
Authored by a Senior Application Scientist
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential, though currently undocumented, applications of (R)-1,4-Benzodioxan-2-carboxypiperazine in neuroscience. While this compound is primarily recognized as a key chiral intermediate in the synthesis of cardiovascular drugs, its structural motifs—the benzodioxan and piperazine rings—are prevalent in a vast array of centrally acting agents. This guide will first detail the known synthesis and properties of the title compound and then, in a forward-looking perspective, provide detailed, field-proven protocols for the hypothetical evaluation of its novel derivatives in a neuroscience context.
Part 1: this compound - A Profile of a Key Synthetic Intermediate
This compound is a chiral heterocyclic compound.[1][2] Its significance in pharmaceutical chemistry lies in its role as a building block for more complex molecules, most notably in the synthesis of Doxazosin, a potent α1-adrenoceptor antagonist used in the treatment of hypertension.[3] The synthesis of enantiomerically pure forms of such intermediates is crucial for developing drugs with improved selectivity and reduced side effects.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the resolution of racemic 1,4-benzodioxan-2-carboxylic acid or its esters.[4] One common approach involves enzymatic resolution, which offers high enantioselectivity.[4]
Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H16N2O3 | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| CAS Number | 860173-98-4 | [1] |
| Appearance | White to off-white solid | |
| Chirality | (R)-enantiomer | [1] |
The following diagram illustrates a generalized synthetic pathway for (S)-Doxazosin, highlighting the role of the (S)-enantiomer of 1,4-benzodioxan-2-carboxypiperazine. The synthesis of the (R)-enantiomer would follow a similar pathway.
Caption: Workflow for receptor binding assay.
In Vivo Behavioral Assessment: Antidepressant-like Effects
Should in vitro data suggest a promising profile for Compound X (e.g., high affinity and selectivity for the 5-HT1A receptor), the next step would be to assess its effects in animal models of neuropsychiatric disorders. The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant activity. [5][6][7][8] Protocol: Forced Swim Test (FST) in Mice
This protocol is designed to assess the antidepressant-like effects of Compound X in mice. [7] Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Compound X dissolved in an appropriate vehicle (e.g., saline with 5% DMSO)
-
Vehicle control
-
Positive control (e.g., a known antidepressant like fluoxetine)
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Compound X, vehicle, or the positive control via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Session: Gently place each mouse into a beaker of water for a 6-minute test session.
-
Behavioral Scoring: Record the entire session and score the last 4 minutes for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water. [8]5. Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time for the Compound X group compared to the vehicle group suggests an antidepressant-like effect.
Caption: Workflow for in vivo microdialysis.
Conclusion
This compound is a valuable chiral intermediate in pharmaceutical synthesis. While its direct application in neuroscience research is not currently documented, its structural features suggest that novel derivatives could be designed to interact with CNS targets. The protocols provided herein offer a standard framework for the in vitro and in vivo evaluation of such hypothetical compounds, from initial receptor binding studies to behavioral and neurochemical analyses in rodent models. This systematic approach is fundamental in the early stages of drug discovery and neuroscience research.
References
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Microdialysis in Rodents - PMC. (n.d.). PubMed Central. [Link]
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Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). NCBI. [Link]
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ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2002). ResearchGate. [Link]
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Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (n.d.). PubMed Central. [Link]
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Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. (n.d.). PubMed Central. [Link]
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Oxadiazole derivatives containing 1,4-benzodioxan as potential immunosuppressive agents against RAW264.7 cells. (2011). PubMed. [Link]
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Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. (1988). PubMed. [Link]
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Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2020). MDPI. [Link]
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Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central. [Link]
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(R)-1,4-Benzodioxane-2-carboxylic acid. (n.d.). PubChem. [Link]
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The (R)-1,4-Benzodioxan-2-carboxypiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
Application Notes and Protocols for Researchers and Medicinal Chemists
The (R)-1,4-benzodioxan-2-carboxypiperazine moiety represents a cornerstone scaffold in contemporary medicinal chemistry, particularly in the development of therapies for central nervous system (CNS) disorders. Its unique stereochemistry and conformational rigidity, coupled with the versatile chemistry of the piperazine ring, have established it as a "privileged structure" in the design of high-affinity ligands for various G-protein coupled receptors (GPCRs).[1][2][3] This guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic application of this scaffold, offering detailed protocols and mechanistic insights for researchers in drug discovery.
The inherent value of the piperazine ring, a component of over 100 FDA-approved drugs, lies in its ability to be readily modified, influencing pharmacokinetic properties and enabling strong interactions with biological targets.[1][4][5][6] When integrated with the chiral 1,4-benzodioxan framework, the resulting scaffold offers a precise three-dimensional arrangement of pharmacophoric features, crucial for achieving high selectivity and potency.
Core Applications in Neuropharmacology
Derivatives of this compound have demonstrated significant therapeutic potential across a spectrum of neurological and psychiatric conditions. The primary targets for these compounds include:
-
Serotonin 5-HT1A Receptors: Many analogs act as potent agonists or partial agonists at the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[7][8][9][10] The antidepressant vilazodone, for instance, incorporates a related piperazine linkage and exhibits a dual mechanism as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A partial agonist.[11][12]
-
Dopamine D2 Receptors: The scaffold has been successfully employed in the design of D2 receptor antagonists, a critical component in the pharmacology of antipsychotic medications used to manage conditions like schizophrenia and bipolar disorder.[13][14][15][16]
-
Adrenergic Receptors: Modifications of the benzodioxan-piperazine core have yielded potent antagonists for α1-adrenoceptors, with applications in treating hypertension.[17][18]
The strategic combination of these activities within a single molecule has led to the development of multi-target drugs with improved efficacy and side-effect profiles.
Synthesis and Chiral Resolution: A Step-by-Step Guide
The synthesis of enantiomerically pure this compound is a critical step in the drug development process. The following protocols outline a common and effective synthetic route, beginning with the racemic acid.
Protocol 1: Synthesis of Racemic 1,4-Benzodioxan-2-carboxylic Acid
This initial step involves the condensation of catechol with a suitable three-carbon building block.
Materials:
-
Catechol
-
Ethyl 2,3-dibromopropionate
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve catechol (1.0 eq) and ethyl 2,3-dibromopropionate (1.1 eq) in acetone. Add anhydrous potassium carbonate (2.5 eq).
-
Reflux the mixture with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 1,4-benzodioxan-2-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the solution at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl, which will precipitate the racemic 1,4-benzodioxan-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Chiral Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid
Diastereomeric salt crystallization is a robust method for resolving the racemic acid.[19] The choice of a chiral resolving agent is crucial for efficient separation.[19][20]
Materials:
-
Racemic 1,4-benzodioxan-2-carboxylic acid
-
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol or Ethanol
Procedure:
-
Dissolve the racemic acid (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in methanol.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This will be the (R)-acid-(R)-amine salt.
-
To obtain the free (R)-acid, suspend the diastereomeric salt in water and acidify with 2M HCl until the pH is ~2.
-
Extract the (R)-1,4-benzodioxan-2-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-acid.
-
The enantiomeric excess (ee) should be determined by chiral HPLC.
Protocol 3: Amide Coupling to form this compound
The final step involves coupling the resolved (R)-acid with piperazine.
Materials:
-
(R)-1,4-Benzodioxan-2-carboxylic acid
-
Piperazine (protected, e.g., Boc-piperazine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA for Boc group)
Procedure:
-
Coupling: In a round-bottom flask, dissolve (R)-1,4-benzodioxan-2-carboxylic acid (1.0 eq), Boc-piperazine (1.1 eq), and the coupling agent (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the final product, this compound, with DCM. Dry the organic layer and concentrate to yield the desired product.
Visualization of Key Concepts
General Synthetic Workflow
Caption: Synthetic pathway to this compound.
Signaling Pathway for a 5-HT1A Receptor Agonist
Caption: Inhibitory signaling cascade of a 5-HT1A receptor agonist.
Quantitative Data: Binding Affinities of Representative Derivatives
The following table summarizes the binding affinities of selected compounds incorporating the arylpiperazine moiety, a common extension of the core scaffold, at key CNS receptors.
| Compound Class | Target Receptor | Ki (nM) | Reference |
| Arylpiperazine Derivative | 5-HT1A | 1.2 | [9] |
| Arylpiperazine Derivative | 5-HT1A | 21.3 | [9] |
| Benzodioxopiperazine | 5-HT1A | Low nM range | [21] |
| Indolebutylpiperazine | 5-HT1A | High Affinity | [22] |
| Benzodioxan-Arylpiperazine | α1-Adrenoceptor | High Affinity | [18] |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting key receptors within the central nervous system underscores its importance. Future research will likely focus on the development of novel derivatives with enhanced selectivity and multi-target profiles, potentially leading to next-generation therapeutics for a range of complex neurological and psychiatric disorders. The strategic application of bioisosteric replacements for the piperazine ring is also an active area of investigation, aiming to fine-tune pharmacokinetic and pharmacodynamic properties.[6][23]
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PubMed. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. [Link]
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MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]
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PubMed. Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors: a comparative pharmacological characterization with proposed 5-HT1A antagonists. [Link]
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ACS Publications. Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. [Link]
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PubMed. Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. [Link]
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PubMed. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. [Link]
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NIH. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. [Link]
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PubMed. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. [Link]
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ResearchGate. Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. [Link]
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AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. [Link]
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PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]
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AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. [Link]
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PubMed. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. [Link]
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Application Note: Strategic Formulation of (R)-1,4-Benzodioxan-2-carboxypiperazine for Robust In Vivo Preclinical Studies
An Application Guide by a Senior Application Scientist
Abstract
Introduction: The Formulation Imperative
(R)-1,4-Benzodioxan-2-carboxypiperazine is a piperazine-containing compound, a scaffold known for its broad range of biological activities and presence in numerous approved drugs.[3] Like many NCEs emerging from modern drug discovery pipelines, it is anticipated to have poor aqueous solubility, a factor that presents a significant hurdle for achieving adequate systemic exposure in animal models.[4][5] The primary goal of preclinical formulation is to develop a safe and effective delivery system that maximizes exposure for toxicological and efficacy assessments.[1][5] This involves selecting appropriate vehicles and excipients that are well-tolerated and do not interfere with the compound's activity.[6] This application note provides the scientific rationale and step-by-step protocols to navigate this critical phase of preclinical development.
Physicochemical Characterization
A foundational understanding of the test article's properties is non-negotiable. This pre-formulation assessment dictates the entire formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ | PubChem[7][8] |
| Molecular Weight | 248.28 g/mol | PubChem[7][8][9] |
| Appearance | Yellow to Brown Solid | Supplier Data[9] |
| Purity | >97% | Supplier Data[9] |
| Storage Temperature | 2-8 °C | Supplier Data[9] |
| Aqueous Solubility | To Be Determined (TBD) | See Protocol I |
| LogP (Calculated) | 0.7 (for racemic) | PubChem[8] |
| pKa | TBD | Potentiometric Titration |
The most critical TBD parameter is aqueous solubility. Its determination is the first practical step in any formulation campaign.
Strategic Formulation Pathway
The choice of formulation is not arbitrary but a logical progression based on the compound's solubility and the intended route of administration. The following decision tree illustrates the recommended strategic approach.
Caption: General workflow for formulation preparation and QC.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the successful formulation of this compound for in vivo studies. By starting with a thorough physicochemical assessment and following a logical, evidence-based path to vehicle selection, researchers can develop formulations that ensure consistent and maximal drug exposure. This diligent approach is fundamental to generating high-quality, reproducible data and making confident decisions in the drug development process.
References
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- Ashland. (n.d.). Parenteral excipients.
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- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.
- Shah, S. K., et al. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences.
- Lohmann, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Verma, S., et al. (2012). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate.
- Strickley, R. G. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology.
- Sygnature Discovery. (n.d.). Route of Administration.
- Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- Indian Journal of Pharmaceutical Sciences. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
- Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC - PubMed Central.
- Mitra, A., & Wu, Y. (2005). Recent advances in small molecule drug delivery. PubMed - NIH.
- Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
- PubChem. (n.d.). This compound.
- Lee, S., et al. (2018). Vehicle selection for nonclinical oral safety studies. ResearchGate.
- Gould, S., & Scott, R. C. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
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- Chemical Suppliers. (n.d.). This compound | CAS 860173-98-4.
- GSRS. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (S)-.
- precisionFDA. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (R)-.
- Sigma-Aldrich. (n.d.). This compound | 860173-98-4.
- Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- ResearchGate. (n.d.). Preclinical Formulation in Early Drug Research.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine
Welcome to the technical support center for the synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this chiral molecule is typically a three-stage process:
-
Formation of the racemic intermediate, (±)-1,4-Benzodioxan-2-carboxylic acid.
-
Chiral resolution to isolate the desired (R)-enantiomer of the carboxylic acid.
-
Amide coupling of (R)-1,4-Benzodioxan-2-carboxylic acid with piperazine.
Each stage presents unique challenges that can impact overall yield and purity. This guide provides a structured question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses common problems observed during the synthesis, offering explanations and actionable solutions.
Question: My initial synthesis of racemic (±)-1,4-Benzodioxan-2-carboxylic acid from catechol results in a low yield and significant dark-colored impurities. What is happening and how can I fix it?
Answer: This is a frequent issue stemming from the oxidation of catechol under basic conditions. Catechol is highly susceptible to oxidation, which forms quinone-type species that can polymerize into deeply colored, complex impurities. The reaction's success hinges on carefully controlling the conditions to favor the desired nucleophilic substitution over oxidation.
Core Problem: The phenoxide ions generated from catechol are potent nucleophiles but are also easily oxidized.
Solutions & Explanations:
-
Inert Atmosphere: The most critical parameter is the rigorous exclusion of oxygen. Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.[1]
-
Order of Addition: Add the alkylating agent (e.g., methyl 2,3-dibromopropionate) to the mixture of catechol and base. This ensures that the electrophile is present to react with the phenoxide as it is formed, minimizing its lifetime and thus its chance to be oxidized.
-
Temperature Control: While the reaction requires heat, excessive temperatures can accelerate oxidation and other side reactions. Maintain the temperature as recommended by the specific procedure, typically a gentle reflux.
-
Purification of Catechol: Ensure your starting catechol is pure and colorless. If it has darkened upon storage, consider purifying it by sublimation or recrystallization before use.
Workflow for Minimizing Byproducts in Racemic Acid Synthesis
Caption: Decision workflow for optimizing the synthesis of the racemic acid intermediate.
Question: I am struggling with the chiral resolution of (±)-1,4-Benzodioxan-2-carboxylic acid using a chiral amine. The diastereomeric salts are not separating well, or the enantiomeric excess (e.e.) is low.
Answer: Achieving high enantiomeric excess through diastereomeric crystallization is an art that depends on creating a significant difference in solubility between the two diastereomeric salts. If they co-precipitate, the resolution will fail.
Core Problem: The solubilities of the (R,R) and (S,R) diastereomeric salts are too similar in the chosen solvent system.
Solutions & Explanations:
-
Choice of Resolving Agent: Not all chiral amines are equally effective. While classic agents like (+)-dehydroabietylamine have been used, studies have shown that para-substituted 1-phenylethylamines, such as (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine, can be highly efficient for this specific acid, displaying a very high resolution ability where unsubstituted 1-phenylethylamine fails.[2][3][4]
-
Solvent Screening: This is the most critical experimental variable. The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof). A systematic approach is to test solubility in a small scale first.
-
Controlled Cooling: Rapid cooling or crashing the salt out of solution will trap impurities and the undesired diastereomer. Allow the solution to cool slowly and undisturbed to promote the formation of a highly ordered, pure crystal lattice of the less soluble salt. Seeding the solution with a few crystals of the desired pure diastereomeric salt can be highly effective.
-
Stoichiometry of Resolving Agent: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher e.e. in the precipitated salt, although at the expense of yield in the first crop.
Table 1: Comparison of Chiral Resolution Strategies
| Method | Key Advantages | Common Challenges | Optimization Tips |
| Diastereomeric Salt Crystallization | Scalable, well-established, cost-effective. | Finding the right resolving agent/solvent combination; low recovery per cycle. | Screen various chiral amines[2]; perform extensive solvent screening; use slow, controlled cooling. |
| Enzymatic Kinetic Resolution | High enantioselectivity (high e.e.); mild reaction conditions. | Requires specific enzymes (e.g., lipases)[5][6]; may require esterification of the acid first; separation of product from unreacted substrate. | Screen different lipases (e.g., Candida antarctica Lipase B)[6]; optimize pH, temperature, and co-solvents.[6] |
Question: During the final amide coupling step with piperazine, my yield is low, and I'm detecting both unreacted starting acid and a potential di-substituted byproduct by LC-MS.
Answer: This is a classic challenge in piperazine chemistry. The low yield points to inefficient activation of the carboxylic acid, while the di-substituted byproduct arises from the reaction of a second molecule of the activated acid with the other nitrogen of the piperazine product.
Core Problem: Inefficient acid activation and the presence of two nucleophilic nitrogens on piperazine.
Solutions & Explanations:
-
Use Excess Piperazine: The simplest way to favor mono-acylation is to use a large excess of piperazine (e.g., 4-5 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the activated acid with the more abundant starting piperazine rather than the newly formed mono-acylated product. The unreacted piperazine can be removed during aqueous workup.[7]
-
Optimize Coupling Reagents: Standard carbodiimides like EDC can be effective, but often require additives like HOBt to improve efficiency and suppress side reactions.[8] For challenging couplings, more potent activating agents like HATU or T3P can significantly improve yields.[8][9]
-
Temperature and Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC or LC-MS. Amide couplings can take anywhere from 4 to 24 hours at room temperature.[8]
-
Purification Strategy: If di-substitution remains an issue, careful column chromatography can often separate the mono- and di-substituted products.[7]
Troubleshooting the Amide Coupling Step
Caption: Troubleshooting map for low yield and byproducts in the piperazine coupling step.
Question: My final product, this compound, is a thick oil that is difficult to handle and purify. How can I obtain a solid, high-purity material?
Answer: It is common for piperazine derivatives to be oils or low-melting solids, which complicates purification by standard crystallization.[10] The basicity of the piperazine nitrogen offers an excellent handle for purification via salt formation.
Core Problem: The free base of the target molecule has poor crystalline properties.
Solutions & Explanations:
-
Salt Formation for Purification: Convert the oily free base into a salt.[10] Since the product is basic, reacting it with an acid like hydrochloric acid or fumaric acid will often yield a stable, crystalline salt that is much easier to purify by recrystallization.[10]
-
Chromatography with Basic Additives: If you must use column chromatography, the basic nitrogens will interact strongly with the acidic silanol groups of standard silica gel, leading to significant tailing of your product peak.[10] To counter this, add a basic modifier like triethylamine (TEA) at 0.1-1% (v/v) to your mobile phase.[10] This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Liberation of the Free Base: After purifying the salt by recrystallization, you can recover the purified oily amine if needed. Dissolve the salt in water, basify the solution (e.g., with NaHCO₃ or NaOH), and then extract your purified product into an organic solvent like dichloromethane or ethyl acetate.[10]
Protocol: Purification via Salt Formation
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol) dropwise while stirring.
-
Crystallization: The salt may precipitate immediately. If not, cool the mixture in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified salt under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize the (±)-1,4-benzodioxan-2-carboxylic acid intermediate? The reaction of catechol with methyl 2,3-dibromopropionate in a solvent like dry acetone with a base such as anhydrous potassium carbonate is a well-documented method.[1] The subsequent hydrolysis of the intermediate ester with a base like sodium hydroxide provides the carboxylic acid.[1] The key to a high yield is performing the initial reaction under a strictly inert atmosphere to prevent catechol oxidation.
Q2: Can I perform the amide coupling directly on the racemic acid and resolve the final product? Yes, this is a viable alternative strategy. You can couple the racemic (±)-1,4-Benzodioxan-2-carboxylic acid with piperazine to get the racemic final product. This racemic amide can then be resolved using a chiral acid, like d-tartaric acid, to crystallize out the desired diastereomeric salt.[3] This approach may be advantageous if the resolution of the final amide is more efficient than the resolution of the intermediate acid.
Q3: Which analytical methods are essential for monitoring this synthesis?
-
TLC/LC-MS: Essential for monitoring reaction progress at each step, allowing you to check for the consumption of starting materials and the formation of products and byproducts.[7][8]
-
Chiral HPLC: Absolutely critical for determining the enantiomeric excess (e.e.) after the resolution step. This is the only reliable way to quantify the success of your chiral separation.[4][5]
-
¹H and ¹³C NMR: Used to confirm the structure and purity of your intermediates and final product.[1][11]
Q4: Are there any safety considerations I should be aware of? Yes. Thionyl chloride, which can be used to convert the carboxylic acid to an acid chloride for coupling, is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas.[1] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment. Similarly, coupling reagents like EDC and HATU are potential sensitizers. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]
-
Kasture, S.M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66–71. Available from: [Link]
- Google Patents. US2919275A - Purification of piperazine.
-
Wu, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19333-19339. Available from: [Link]
-
ResearchGate. Resolution of 2-substituted 1,4-benzodioxanes by entrainment. Available from: [Link]
-
MDPI. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available from: [Link]
-
ResearchGate. Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Available from: [Link]
- Google Patents. US3481933A - Recovery and purification of piperazine.
-
TSI Journals. Chemistry and Pharmacology of Benzodioxanes. Available from: [Link]
-
ResearchGate. Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. Available from: [Link]
-
AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Available from: [Link]
-
AIR Unimi. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available from: [Link]
-
ResearchGate. (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available from: [Link]
-
Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
PubMed. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Available from: [Link]
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Technical Support Center: (R)-1,4-Benzodioxan-2-carboxypiperazine Purification
Welcome to the technical support center for the purification of (R)-1,4-Benzodioxan-2-carboxypiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound.
Introduction to Purification Challenges
This compound is a chiral heterocyclic compound featuring a benzodioxane moiety and a piperazine ring. Its purification presents a unique set of challenges stemming from its stereochemistry, the basicity of the piperazine nitrogen atoms, and the potential for various process-related impurities. Achieving high chemical and enantiomeric purity is critical for its application in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1]
This guide provides a structured approach to troubleshoot and optimize the purification of this compound, ensuring the final product meets the stringent quality requirements for research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include:
-
(S)-enantiomer: The opposite enantiomer is the most critical impurity to control.
-
Starting materials: Unreacted (R)-1,4-benzodioxan-2-carboxylic acid and piperazine.
-
Side-products: By-products from the coupling reaction, such as N,N'-diacylated piperazine.
-
Residual solvents: Solvents used in the reaction and work-up procedures.
-
Degradation products: The piperazine ring can be susceptible to oxidation or other degradation pathways under harsh conditions.[2]
Q2: Which analytical techniques are recommended for purity assessment?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity analysis:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary technique for determining enantiomeric purity (e.g., enantiomeric excess, ee%). Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for separating enantiomers of chiral amines and their derivatives.[3][4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess chemical purity by separating the target compound from starting materials and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
-
Gas Chromatography (GC): Useful for quantifying residual solvents.
Q3: What are the main strategies for purifying this compound?
A3: The primary purification strategies include:
-
Crystallization: This can be a highly effective method for improving both chemical and enantiomeric purity, especially on a larger scale.
-
Diastereomeric Salt Formation: Reacting the racemic or enantiomerically enriched mixture with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Column Chromatography: Silica gel chromatography is often used to remove non-polar impurities, while chiral chromatography can be employed for enantiomeric separation, particularly on a smaller scale.
-
Preparative HPLC: Both chiral and reverse-phase preparative HPLC can be used for high-purity isolation, although this is often more suitable for smaller quantities due to cost and solvent consumption.
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Low Enantiomeric Purity (ee%) After Synthesis
Question: My initial product has a low enantiomeric excess. What is the most effective way to improve it?
Answer: Enhancing the enantiomeric excess is a critical step. The choice of method depends on the scale of your synthesis and the available resources.
Potential Causes & Solutions:
-
Racemization during synthesis: The chiral center at the 2-position of the benzodioxane ring can be susceptible to racemization, especially under harsh basic or acidic conditions.[5] It is crucial to maintain mild reaction conditions.
-
Non-enantioselective synthesis: If the synthetic route is not highly enantioselective, a resolution step is necessary.
Recommended Protocols:
Protocol 1: Diastereomeric Salt Resolution
This classical resolution technique leverages the different physical properties of diastereomers.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Methodology:
-
Select a Resolving Agent: For a basic compound like this compound, a chiral acid such as D- or L-tartaric acid, dibenzoyl-D-tartaric acid, or mandelic acid is a good choice.
-
Solvent Screening: Dissolve the enantiomerically enriched product in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water). The ideal solvent will have a significant solubility difference between the two diastereomeric salts.
-
Salt Formation: Add the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the solution. The mixture may be heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath, to induce crystallization of the less soluble diastereomer.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acid and precipitate the free base of the purified (R)-enantiomer.
-
Extraction: Extract the purified product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it to obtain the final product.
-
Purity Analysis: Analyze the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Preparative Chiral HPLC
For smaller quantities or when diastereomeric salt resolution is not effective, preparative chiral HPLC offers a direct method for separating enantiomers.
Step-by-Step Methodology:
-
Analytical Method Development: First, develop a robust analytical chiral HPLC method that provides good separation (resolution > 1.5) between the (R)- and (S)-enantiomers. Polysaccharide-based columns like Chiralpak® or Chiralcel® are often effective.[1]
-
Scale-Up: Transfer the analytical method to a preparative scale column with the same stationary phase.
-
Sample Preparation: Dissolve the crude product in the mobile phase at a concentration that avoids column overloading.
-
Fraction Collection: Inject the sample and collect the fractions corresponding to the (R)-enantiomer.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to yield the purified product.
Issue 2: Poor Chemical Purity After Initial Work-up
Question: My product contains significant amounts of starting materials and by-products. How can I effectively remove them?
Answer: Removing chemical impurities requires a systematic approach, often involving a combination of techniques.
Potential Causes & Solutions:
-
Incomplete reaction: The coupling reaction between the carboxylic acid and piperazine may not have gone to completion.
-
Side reactions: Formation of by-products due to the reactivity of the starting materials or intermediates.
-
Inefficient work-up: The initial extraction and washing steps may not have been sufficient to remove all impurities.
Recommended Protocols:
Protocol 3: Acid-Base Extraction
This technique exploits the basicity of the piperazine moiety to separate it from neutral or acidic impurities.
Workflow for Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 9) to deprotonate and precipitate the product.
-
Extraction: Extract the product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Silica Gel Column Chromatography
This is a standard technique for separating compounds based on polarity.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For a moderately polar compound like this, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing on the silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Issue 3: Difficulty with Crystallization
Question: I am trying to crystallize my product, but it either oils out or does not precipitate at all. What can I do?
Answer: Crystallization can be challenging, but systematic optimization of conditions will often lead to success.
Potential Causes & Solutions:
-
Inappropriate solvent: The solvent may be too good or too poor for the compound.
-
Presence of impurities: Impurities can inhibit crystal formation.
-
Supersaturation issues: The solution may be too concentrated, leading to rapid precipitation or oiling out.
Recommended Approaches:
Table 1: Troubleshooting Crystallization
| Symptom | Potential Cause | Suggested Solution |
| Oiling Out | Solution is too supersaturated; cooling is too rapid. | - Add a small amount of solvent to dissolve the oil, then cool more slowly.- Try a different solvent system (e.g., a co-solvent system). |
| No Precipitation | The compound is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm to clarify and cool slowly.- Cool the solution to a lower temperature (e.g., in a freezer). |
| Amorphous Solid | Rapid precipitation from a highly supersaturated solution. | - Use a more dilute solution.- Employ a solvent system where solubility is lower, allowing for slower crystal growth. |
Experimental Protocol: Solvent Screening for Crystallization
-
Place a small amount of your compound (10-20 mg) into several small test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.
-
Heat the tubes to dissolve the solid. If it dissolves readily at room temperature, the solvent is likely too good. If it doesn't dissolve upon heating, the solvent is too poor.
-
For solvents in which the compound dissolves when hot but is less soluble when cold, allow them to cool slowly to room temperature and then in an ice bath to observe crystal formation.
Data Summary and Visualization
Table 2: Recommended Starting Conditions for Purity Analysis
| Analytical Method | Column | Mobile Phase | Flow Rate | Detection |
| Chiral HPLC | Chiralpak® IC (or similar polysaccharide-based CSP) | Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v)[6] | 1.0 mL/min | UV at 205 nm[1] |
| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | 1.0 mL/min | UV at 210 nm or 254 nm |
Logical Flow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
National Institutes of Health. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. Retrieved from [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
- Google Patents. (1961). US2975181A - Method for the preparation of piperazine salts.
-
ResearchGate. (2009). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (S)-. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from [Link]
-
Sci-Hub. (2016). Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
precisionFDA. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (R)-. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
-
University of Milan. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
MDPI. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(3-trifluoromethylphenyl) piperazine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Institutes of Health. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]
Sources
Troubleshooting (R)-1,4-Benzodioxan-2-carboxypiperazine solubility issues
Welcome to the technical support resource for (R)-1,4-Benzodioxan-2-carboxypiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will explore the underlying chemical principles governing the solubility of this compound and provide practical, step-by-step protocols to achieve your desired concentrations.
Understanding the Molecule: A Structural Approach to Solubility
This compound is a molecule composed of a hydrophilic piperazine ring attached via an amide bond to a more hydrophobic benzodioxan moiety. This structure confers the properties of a weakly basic compound .
-
The Piperazine Ring: Unsubstituted piperazine is highly soluble in water and strongly basic.[1][2] However, in this molecule, one of the piperazine nitrogens is acylated, forming an amide. This has a significant impact on its basicity. The electron-withdrawing effect of the adjacent carbonyl group substantially reduces the basicity of the piperazine ring.[3] While piperazine itself has a pKa around 9.8, N-acylated piperazines have a pKa closer to 7.0.[3] This means that to achieve significant protonation and thus enhanced aqueous solubility, the pH of the solution must be lowered into the acidic range.
-
The Benzodioxan Group: This part of the molecule is more rigid and non-polar, contributing to lower aqueous solubility.
Therefore, the primary challenge researchers face is the compound's limited solubility in neutral aqueous buffers, a common issue for weakly basic drugs.[4][5] The racemate, 1-(1,4-Benzodioxane-2-carbonyl)piperazine, is described as being only slightly soluble in water.[6]
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO for a stock solution, but it crashed out when I diluted it into my neutral PBS buffer (pH 7.4). Why did this happen?
A1: This is a classic case of a compound precipitating due to a solvent shift. The molecule is soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), but its intrinsic solubility in neutral aqueous media is low.[6] At pH 7.4, the piperazine ring is not sufficiently protonated to keep the molecule in solution once the highly solubilizing DMSO is diluted below a critical concentration.
Q2: What is the predicted solubility behavior of this compound at different pH values?
A2: As a weak base, the solubility of this compound is highly pH-dependent.
-
Acidic pH (pH < 6.5): Solubility will be significantly higher. At these pH levels, the un-acylated nitrogen of the piperazine ring becomes protonated, forming a more soluble salt.
-
Neutral pH (pH 7.0 - 7.5): Solubility will be at its lowest, as the compound exists predominantly in its neutral, less soluble free-base form.
-
Basic pH (pH > 8.0): Solubility will remain low.
Q3: Can I simply heat the solution to get more compound to dissolve?
A3: While gently warming can sometimes increase the rate of dissolution, it may not significantly increase the thermodynamic solubility and can lead to the formation of a supersaturated solution. Such solutions are unstable and can precipitate upon cooling or over time, leading to unreliable results in your experiments. Furthermore, prolonged heating can risk chemical degradation. A more robust and reliable strategy is to address the root cause of poor solubility, such as pH.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are encountering solubility issues, follow this logical progression of troubleshooting steps. Start with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: A logical workflow for troubleshooting solubility.
Issue 1: Compound will not dissolve in aqueous buffer.
-
Root Cause: The pH of the buffer is too high (likely neutral), preventing the protonation of the weakly basic piperazine moiety.
-
Solution: pH Adjustment. This is the most effective and direct method for this class of compounds.[4]
-
Select an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH between 4.0 and 6.0.
-
Direct Dissolution: Attempt to dissolve the compound directly into the acidic buffer.
-
Titration: Alternatively, create a slurry of the compound in unbuffered water or saline and add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. Be sure to measure the final pH. This can help you identify the minimum pH required for solubilization.
-
Issue 2: pH adjustment is not an option for my experiment (e.g., cell-based assays sensitive to low pH).
-
Root Cause: Experimental constraints prevent the use of the optimal pH for solubility.
-
Solution 1: Co-solvent Systems. Introduce a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[7][8]
-
Prepare Stock: Create a high-concentration stock solution in 100% DMSO or ethanol.
-
Test Co-solvents: Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 300, PEG 400).[9]
-
Optimize Concentration: Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v). Add your DMSO stock to these mixtures and observe for precipitation. The goal is to use the lowest percentage of co-solvent necessary to maintain solubility while minimizing potential effects on your assay.
-
-
Solution 2: Use of Solubilizing Excipients. These are compounds that help keep hydrophobic molecules in solution, often through encapsulation.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.[10][11]
-
Screening: Test β-cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are widely used in pharmaceutical formulations to improve the solubility of hydrophobic compounds.[12]
-
Method: Prepare a solution of the cyclodextrin in your aqueous buffer first, then add the this compound.
-
-
Surfactants: For in vitro assays (non-cellular), non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (typically <0.1%) to aid solubilization by forming micelles.
-
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Highly effective, addresses the molecule's chemistry directly. | May not be compatible with all biological assays. | Initial dissolution, formulation development, chemical assays. |
| Co-solvents | Simple to implement, effective at moderate concentrations. | High concentrations can be toxic to cells or interfere with assays. | Cell-based assays where final organic solvent can be kept low (<0.5%). |
| Cyclodextrins | Generally low toxicity, highly effective for suitable guest molecules. | Can be more expensive, requires screening for the best fit. | Formulations for in vivo studies, cell-based assays. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility of a compound and is considered the gold standard.[13]
Caption: Workflow for the Shake-Flask solubility assay.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different aqueous buffer (e.g., pH 4.0, 5.5, 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[14]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is critically important and can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the suspension. Be mindful of potential compound adsorption to the filter material.
-
-
Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve. This concentration represents the thermodynamic solubility in that specific buffer.
Protocol 2: HPLC-UV Method for Quantification
Since the piperazine ring itself lacks a strong UV chromophore, a method leveraging the benzodioxan portion of the molecule is required.[15] For enhanced sensitivity at very low concentrations, derivatization with an agent like NBD-Cl can be employed, though direct UV detection should be sufficient for solubility measurements.[16]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (or a buffer like 0.1% formic acid in water). A typical starting point would be a gradient from 10% to 90% Acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the compound with the PDA detector to find the wavelength of maximum absorbance (λ-max), likely associated with the benzodioxan ring system (estimated around 270-280 nm).
-
Standard Curve: Prepare a series of standards of known concentrations in the mobile phase to generate a linear calibration curve from which the concentration of the experimental samples can be determined.
References
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JIGS Chemical Limited. 1-(1,4-Benzodioxane-2-carbonyl)piperazine. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv. 2022;12:21968-21977. Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]
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PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
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PubMed. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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PubMed. Combined effect of complexation and pH on solubilization. Available from: [Link]
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SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]
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National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
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Semantic Scholar. Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Available from: [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
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Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]
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National Institutes of Health. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Available from: [Link]
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PubMed Central. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available from: [Link]
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PubMed Central. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Available from: [Link]
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ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. 2020. Available from: [Link]
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A Review on Analytical Methods for Piperazine Determination. 2024. Available from: [Link]
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PubChem. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride. Available from: [Link]
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National Institutes of Health. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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PubChem. N-1,4-Benzodioxane-2-carbonyl piperazine. Available from: [Link]
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National Institutes of Health. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available from: [Link]
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ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
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National Institutes of Health. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]
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Overcoming poor stability of (R)-1,4-Benzodioxan-2-carboxypiperazine in solution
Technical Support Center: (R)-1,4-Benzodioxan-2-carboxypiperazine
A Guide to Overcoming Solution Stability Challenges
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of compound stability is critical to the success of your research and development efforts. Inconsistent experimental results, loss of potency, or unexpected precipitation can often be traced back to the degradation of the compound in solution.[1]
This guide is structured to provide direct, actionable solutions to the specific stability challenges you may encounter. We will delve into the underlying chemical principles driving instability and provide field-proven protocols to mitigate these issues, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses acute problems that can arise during your experiments. Each issue is followed by a diagnostic workflow and a step-by-step protocol for resolution.
Issue 1: I'm observing a rapid loss of my compound in an aqueous buffer.
This is a primary indicator of chemical degradation, most commonly driven by pH-related hydrolysis or oxidation. The molecular structure, containing both an amide linkage and electron-rich benzodioxan and piperazine rings, is susceptible to these pathways.[1][2][3]
Causality Checklist:
-
pH Mismatch: Is your buffer's pH driving hydrolysis? Both strongly acidic and basic conditions can catalyze the breakdown of the amide bond or the benzodioxan ring.[4]
-
Dissolved Oxygen: Are your buffers prepared with de-gassed solvents? Atmospheric oxygen can promote oxidative degradation.[5]
-
Metal Ion Contamination: Trace metal ions (e.g., iron, copper) in buffers can catalyze oxidative reactions.[6]
Caption: Troubleshooting workflow for compound degradation.
This protocol helps you identify the pH at which your compound is most stable.
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 4.0 to 9.0 in 1.0 pH unit increments.
-
Prepare Samples: Prepare a solution of this compound in each buffer at your target experimental concentration.
-
Incubate: Store a set of samples at your experimental temperature (e.g., 37°C) and another at a stressed temperature (e.g., 50-60°C).[7]
-
Analyze: Use a stability-indicating HPLC method to measure the concentration of the parent compound at time points (e.g., 0, 2, 4, 8, 24 hours).
-
Determine Optimum: Plot the percentage of compound remaining versus pH. The pH at which the degradation rate is lowest is your optimal pH for formulation.
Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous media.
This is a solubility problem, not necessarily a stability one. High concentrations of a compound in an organic solvent like DMSO can crash out when introduced to a predominantly aqueous environment.
Solution Strategies:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, to avoid affecting the biological system.[8]
-
Use Co-solvents: Incorporate a water-miscible co-solvent (e.g., ethanol, PEG-400) into your aqueous buffer to increase the compound's solubility.
-
Employ Solubilizing Agents: Cyclodextrins can encapsulate poorly soluble molecules, forming an inclusion complex with significantly improved aqueous solubility.[5][8]
-
Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions into solutions containing decreasing percentages of organic solvent.[8]
Frequently Asked Questions (FAQs)
This section provides foundational knowledge about the stability of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
The molecule's structure suggests two main pathways for degradation in solution:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products like ethylenediamine and various carboxylates.[2][3] The benzodioxan moiety can also undergo oxidative degradation, potentially leading to ring cleavage and the formation of intermediates like ethylene glycol and glycolic acid.[9][10]
-
Hydrolysis: The amide bond connecting the piperazine and benzodioxan-2-carbonyl moieties is a potential site for hydrolysis, especially under non-neutral pH conditions.[1] This would break the molecule into (R)-1,4-benzodioxan-2-carboxylic acid and piperazine.
Caption: Potential degradation pathways for the target compound.
Q2: What are the ideal storage conditions for stock solutions?
To ensure long-term viability, proper storage is paramount.
| Condition | Short-Term (1-2 weeks) | Long-Term (>2 weeks) | Rationale |
| Solvent | DMSO or Ethanol | DMSO or Ethanol (Solid form preferred if possible) | Minimizes hydrolysis compared to aqueous solutions. |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C (Frozen) | Reduces the rate of all chemical reactions.[5] |
| Aliquoting | N/A | Mandatory: Store in small, single-use aliquots | Prevents compound degradation from repeated freeze-thaw cycles.[1] |
| Atmosphere | Standard | Consider purging with N₂ or Argon before sealing | Reduces exposure to atmospheric oxygen, preventing oxidative degradation.[1][5] |
| Container | Amber glass vial | Amber glass vial | Protects the compound from light, which can cause photodegradation.[1][5] |
Table 1: Recommended Storage Conditions for this compound Solutions.
Q3: How do I perform a forced degradation study to understand my compound's liabilities?
A forced degradation (or stress testing) study is essential for identifying likely degradation products and developing a robust, stability-indicating analytical method.[11][12] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[11]
-
Prepare Stock: Create a stock solution of your compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in Table 2. The goal is to achieve 5-20% degradation.[7] Adjust exposure time or reagent concentration as needed.
-
Neutralization: After the desired time, neutralize the acidic and basic samples to halt the reaction.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method, typically HPLC with UV and/or Mass Spec detection.[13][14] The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent compound peak.[13]
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, at room temp | Hydrolysis |
| Oxidation | 3% H₂O₂, at room temp | Oxidation |
| Thermal | Heat solution at 70°C (also test solid at high temp) | Thermolysis |
| Photolytic | Expose to UV/Visible light (ICH Q1B options) | Photodegradation |
Table 2: Standard Conditions for a Forced Degradation Study.[7][15]
By systematically addressing these potential issues, you can ensure the stability of this compound in your experiments, leading to more reliable and reproducible data.
References
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Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). Available at: [Link]
-
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Deswater. Available at: [Link]
-
Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina. Available at: [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. TU Delft Repositories. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
-
Strategies to enhance pharmaceutical formulation stability. Consensus. Available at: [Link]
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Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. PubMed. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). Available at: [Link]
-
Influence of pH of Piperazine strip ionization and fraction of extraction. ResearchGate. Available at: [Link]
-
1,4-Dioxane Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link]
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Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health (NIH). Available at: [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
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Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. Available at: [Link]
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Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. ResearchGate. Available at: [Link]
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Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
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13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Wiley Online Library. Available at: [Link]
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Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Lupine Publishers. Available at: [Link]
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Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. ScienceDirect. Available at: [Link]
-
This compound PubChem CID 689093. PubChem. Available at: [Link]
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
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-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health (NIH). Available at: [Link]
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Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ResearchGate. Available at: [Link]
-
Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. Available at: [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Institutes of Health (NIH). Available at: [Link]
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Technical Support Center: Optimizing In Vivo Dosage of (R)-1,4-Benzodioxan-2-carboxypiperazine
Document ID: TSC-BZPR-IV-001 Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive framework for the in vivo dosage optimization of (R)-1,4-Benzodioxan-2-carboxypiperazine, hereafter referred to as BZP-R. BZP-R is a novel small molecule antagonist with high affinity for α1-adrenoceptors, a class of receptors implicated in various cardiovascular and neurological conditions.[1][2][3] The goal of any preclinical in vivo study is to establish a safe and effective dosing regimen that can be translated to clinical trials.[4] This process involves a systematic approach, integrating pharmacokinetics (PK), pharmacodynamics (PD), and tolerability studies to define a therapeutic window.[5][6][7]
This guide is structured in a question-and-answer format to directly address common challenges and provide actionable protocols and troubleshooting advice.
Section 1: Formulation and Vehicle Selection
Question: How do I select the appropriate vehicle for in vivo administration of BZP-R?
Answer: The choice of vehicle is critical for ensuring consistent drug exposure and minimizing experimental variability. BZP-R, like many small molecules, has low aqueous solubility, making direct formulation in saline or phosphate-buffered saline (PBS) challenging. The ideal vehicle should solubilize the compound without causing toxicity or interfering with its biological activity.
Causality: A poorly chosen vehicle can lead to drug precipitation upon injection, causing inaccurate dosing, local tissue irritation, and highly variable absorption.[8][9] The goal is to create a stable, homogenous solution or suspension that is well-tolerated by the animal model.
Recommended Vehicle Screening Protocol:
-
Solubility Assessment: Test the solubility of BZP-R in a panel of common GRAS (Generally Recognized as Safe) excipients.
-
Formulation Preparation: Prepare small-scale formulations using the most promising vehicles. Common options include aqueous solutions with co-solvents or cyclodextrins, and lipid-based systems.[10][11][12]
-
Stability Check: Visually inspect the formulations for precipitation or phase separation at room temperature and 37°C over several hours.
-
In Vivo Tolerability: Administer a vehicle-only control group to assess for any adverse effects, such as irritation at the injection site, lethargy, or weight loss.
Data Summary: Vehicle Options for Poorly Soluble Compounds
| Vehicle Composition | Route | Advantages | Disadvantages |
| 10% DMSO, 40% PEG400, 50% Saline | IP, IV | Good solubilizing power for many compounds. | Can cause hemolysis (IV) or peritoneal irritation (IP) at high concentrations. |
| 5% Tween 80 in Saline | PO, IP | Forms stable micelles, improving solubility. Low toxicity. | May affect drug absorption and distribution. |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | PO, IV | Forms inclusion complexes, increasing aqueous solubility. Very low toxicity. | Can be limited by the compound's ability to fit into the cyclodextrin cavity. |
| Corn Oil with 2% Ethanol | PO, SC | Suitable for highly lipophilic compounds. | Slower, more variable absorption. Not suitable for IV. |
Section 2: Initial Pharmacokinetic (PK) and Tolerability Studies
Question: What is the first in vivo experiment I should run to determine a safe dose range?
Answer: The initial step is to conduct a dose escalation study to determine the Maximum Tolerated Dose (MTD).[13] This study is essential for establishing a safe dose range for subsequent efficacy studies and provides preliminary pharmacokinetic data.
Causality: Administering a dose that is too high can lead to unacceptable toxicity and animal loss, while a dose that is too low will not produce a therapeutic effect. The MTD study defines the upper boundary for safe dosing.
Experimental Workflow: Single-Dose Escalation (MTD & PK)
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a standard rodent model (e.g., male and female C57BL/6 mice, n=3-5/group).[14]
-
Dose Groups: Establish 3-4 dose levels (e.g., 1, 5, 25, 100 mg/kg) plus a vehicle control group. The starting dose can be extrapolated from in vitro potency data.[13]
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals closely for the first 4-6 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and body weight changes.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or signs of serious toxicity (e.g., >20% body weight loss).
Section 3: Dose-Response and Efficacy Modeling
Question: How do I design a study to find the effective dose of BZP-R?
Answer: Once you have a safe dose range from the MTD study and initial PK data, the next step is to conduct a dose-response study in a relevant pharmacodynamic (PD) or disease model. The goal is to identify the minimum effective dose and characterize the relationship between drug exposure and therapeutic effect.[15][16]
Causality: Understanding the dose-response relationship is fundamental to drug development.[6][7] It allows you to select a dose for further development that maximizes efficacy while minimizing the risk of toxicity. A well-designed study will establish a clear link between the pharmacokinetic profile (what the body does to the drug) and the pharmacodynamic outcome (what the drug does to the body).[5]
Protocol: In Vivo Dose-Response Study
-
Model Selection: Choose an animal model relevant to the α1-adrenoceptor antagonist mechanism of BZP-R. For example, a model of phenylephrine-induced hypertension could be used.
-
Dose Selection: Select 3-5 dose levels that span the expected efficacious range, based on MTD and PK data. Doses should be spaced to define the steep part of the dose-response curve. Include a vehicle control and a positive control (e.g., a known α1-antagonist like prazosin).
-
Study Design: Randomize and blind the study to minimize bias.[14][17] Administer BZP-R and monitor the primary PD endpoint at a time point consistent with the expected Tmax (time of maximum plasma concentration).
-
PK/PD Analysis: Collect terminal blood samples to confirm drug exposure in each dose group. Correlate the plasma concentration of BZP-R with the observed pharmacological effect. This establishes an exposure-response relationship, which is more translatable than a simple dose-response relationship.[15]
Data Summary: Hypothetical Dose-Response Data
| Dose (mg/kg, PO) | Mean Plasma Conc. (ng/mL) | % Inhibition of Hypertension |
| 0 (Vehicle) | < 1 | 0% |
| 1 | 55 | 15% |
| 3 | 180 | 52% |
| 10 | 650 | 88% |
| 30 | 2100 | 91% (plateau) |
From this data, a dose of 10 mg/kg would be identified as the ED90 (effective dose for 90% of maximal response).
Section 4: Troubleshooting Guide and FAQs
Question: I'm seeing high variability in my PK data between animals in the same dose group. What could be the cause?
Answer: High inter-animal variability is a common challenge in in vivo studies and can obscure true pharmacological effects.[18][19] The root cause often lies in one of three areas: formulation, dosing procedure, or biological factors.
Troubleshooting Decision Tree:
Detailed Troubleshooting Steps:
-
Formulation Check: Before dosing, always vortex or sonicate your formulation to ensure it is a homogenous suspension or solution. Visually inspect the syringe before and after dosing to check for precipitation.[20]
-
Dosing Technique: Inconsistent administration is a major source of variability.[19] For oral gavage, ensure the compound is delivered directly to the stomach and not regurgitated. For IP injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.
-
Biological Factors: Animal stress can alter gut motility and blood flow, affecting drug absorption. Ensure consistent and gentle animal handling. Also, consider potential sex differences in drug metabolism.[21]
Question: I've reached high plasma concentrations of BZP-R, but I'm not seeing the expected efficacy in my disease model. What should I investigate?
Answer: This scenario suggests a disconnect between systemic exposure (PK) and target engagement/pharmacological effect (PD).
Possible Causes & Solutions:
-
Poor Blood-Brain Barrier (BBB) Penetration: If the target is in the CNS, BZP-R may not be crossing the BBB effectively.
-
Solution: Conduct a brain-to-plasma ratio study. Measure the concentration of BZP-R in both brain tissue and plasma at several time points after dosing.
-
-
Rapid Metabolism to Inactive Metabolites: The parent compound (BZP-R) may be rapidly converted to metabolites that are inactive.
-
Solution: Perform metabolite identification studies in plasma and relevant tissues. If an active metabolite is found, it should also be quantified.
-
-
Target Engagement Issues: The drug may be present in the target tissue but not binding to the α1-adrenoceptor effectively in the in vivo environment.
-
Solution: Conduct an ex vivo receptor occupancy study. Dose animals with BZP-R, and at the Tmax, collect the target tissue and measure the percentage of receptors occupied by the drug using a radiolabeled ligand.
-
References
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Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]
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Tod, M., et al. (1999). [Role of Pharmacokinetic-Pharmacodynamic Relationships in Drug Development]. Therapie, 54(2), 163-73. Retrieved from [Link]
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BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
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Certara. (n.d.). The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Retrieved from [Link]
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Danhof, M., et al. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Expert Opinion on Drug Discovery, 4(11), 1141-1152. Retrieved from [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 15(4), 579-596. Retrieved from [Link]
-
G, Carla. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3). Retrieved from [Link]
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ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]
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Sheng, J., et al. (2018). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1817, 1-12. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
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Kesisoglou, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1085. Retrieved from [Link]
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Johnson, M. D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]
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Johnson, M. D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
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Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]
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ModernVivo. (2024). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. Retrieved from [Link]
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de Vries, R. S., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Cancer Treatment and Research Communications, 24, 100185. Retrieved from [Link]
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Karmaus, A. L., et al. (2021). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology, 20, 100187. Retrieved from [Link]
-
Howard, B. (2002). Control of Variability. ILAR Journal, 43(4), 194-201. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Minimize Variation and Achieve Reproducibility. Retrieved from [Link]
-
Beaver, J. A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. Retrieved from [Link]
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Di, L., et al. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters, 9(12), 1201-1203. Retrieved from [Link]
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Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Manera, C., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. Retrieved from [Link]
-
Timmermans, P. B., et al. (1983). Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. Journal of Medicinal Chemistry, 26(9), 1358-1362. Retrieved from [Link]
-
Campbell, S. F., et al. (1985). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 28(10), 1379-1388. Retrieved from [Link]
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Technical Support Center: (R)-1,4-Benzodioxan-2-carboxypiperazine and Analogs
A Guide for Preclinical Researchers
Introduction from the Senior Application Scientist
Welcome to the technical support center for researchers working with (R)-1,4-Benzodioxan-2-carboxypiperazine and its related analogs. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in preclinical pharmacology, I've developed this guide to help you navigate the potential challenges you might encounter during your in-vivo studies.
It is important to note that this compound is a known impurity and intermediate in the synthesis of Doxazosin, a potent α1-adrenoceptor antagonist.[1][2] Consequently, dedicated public-domain studies on the specific side effect profile of this particular enantiomer are scarce. Therefore, this guide is built upon a foundation of expert extrapolation, drawing from the well-documented pharmacology of Doxazosin and the broader class of benzodioxan and piperazine derivatives.[2][3][4] Our aim is to provide you with a robust framework for anticipating, identifying, and troubleshooting potential side effects in your animal models.
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the practical issues you may face at the bench.
Part 1: Troubleshooting Guide - Common In-Vivo Observations
This section is designed to help you troubleshoot specific clinical signs observed in animal models during experimentation with this compound or similar α1-adrenergic antagonists.
Question 1: I've administered the compound and my rodents appear lethargic, ataxic, and are showing a significant drop in spontaneous activity. What is happening and what should I do?
Answer:
This is a classic and expected observation for a compound with α1-adrenoceptor antagonist activity. Here’s a breakdown of the likely cause and a workflow to manage it:
-
Causality - The "First-Dose" Hypotension Effect: The clinical signs you're observing are most likely manifestations of orthostatic hypotension.[2] The compound is blocking α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a subsequent drop in blood pressure. In humans, this causes dizziness and fainting; in a rodent, it presents as lethargy, a wide-based stance (ataxia), and a reluctance to move.
-
Troubleshooting Workflow:
-
Confirm and Quantify: Your first step is to confirm that the behavioral changes are linked to cardiovascular effects. If your facility is equipped for it, direct measurement of blood pressure and heart rate via telemetry or tail-cuff plethysmography is the gold standard.
-
Dose-Response Assessment: If you haven't already, conduct a dose-response study. You may be at the steep part of the dose-response curve for the hypotensive effect. Reducing the dose may mitigate the side effect while retaining the desired therapeutic effect.
-
Acclimatization and Dosing Regimen: The "first-dose" effect is often most pronounced. Consider a dose-escalation protocol where you start with a low dose and gradually increase it over several days. This allows the animal's baroreflexes to adapt, potentially reducing the severity of the hypotension.
-
Supportive Care: Ensure easy access to food and water to prevent dehydration, which can exacerbate hypotension. For severely affected animals, providing supplemental warmth may be necessary.
-
-
Experimental Workflow for Cardiovascular Monitoring:
Caption: Troubleshooting workflow for managing hypotension-related side effects.
Question 2: My animals are exhibiting tremors and occasional head twitches. Is this related to the compound?
Answer:
While less common for a primary α1-antagonist, these central nervous system (CNS) effects are plausible due to the piperazine moiety in your compound's structure.
-
Causality - The Piperazine Core: The piperazine scaffold is present in numerous centrally-acting drugs and is known to interact with a variety of neurotransmitter systems, including serotonergic and dopaminergic pathways.[5][6] Piperazine itself can induce electroencephalogram alterations and effects on the central nervous system.[7] Head twitches, in particular, are often linked to agonism at serotonin 5-HT2A receptors.[5]
-
Troubleshooting Steps:
-
Rule out Overdose: These signs can be indicative of high dosage. Review your dose calculations and consider a dose-reduction study.
-
Behavioral Phenotyping: Systematically score the frequency and severity of the tremors and head twitches. This will allow you to determine if there is a clear dose- and time-dependent relationship with compound administration.
-
Pharmacological Antagonism (Advanced): To confirm a serotonergic mechanism, you could pre-treat a satellite group of animals with a non-selective 5-HT antagonist (e.g., ketanserin) to see if it blocks the head twitch response. This is a powerful tool for mechanistic deconvolution.
-
Vehicle Control Check: Ensure that the vehicle used for administration is not causing these effects. Some organic solvents can have neurological effects at high concentrations.
-
Question 3: I'm seeing inconsistent results and high variability in my animal groups. Could this be a side effect?
Answer:
High variability can indeed be a secondary consequence of side effects, particularly those affecting the animal's overall well-being and stress levels.
-
Causality - Stress and Homeostatic Disruption: If the compound is causing significant hypotension, lethargy, or mild distress, this can lead to a cascade of physiological changes. Stress can alter metabolism, immune function, and baseline behaviors, all of which will increase the variability in your experimental readouts.
-
Troubleshooting and Refinement:
-
Refine Dosing Time: Administer the compound at a time that minimizes disruption to the animal's natural circadian rhythm. For nocturnal rodents, dosing late in the afternoon (before the active dark cycle) is often preferable.
-
Monitor Food and Water Intake: A drop in food and water consumption due to lethargy can lead to weight loss and dehydration, introducing significant experimental noise. Monitor these parameters daily.
-
Environmental Enrichment: Providing enrichment can help reduce stress and may counteract some of the lethargy.
-
Increase Group Sizes: If some variability is unavoidable, increasing the number of animals per group (after a power analysis) can help ensure your study is adequately powered to detect true effects.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this class of compounds, and how does it relate to the expected side effects?
The core mechanism for this chemical class is the antagonism of α1-adrenoceptors.[2][3] These receptors are critical in the sympathetic nervous system for maintaining vascular tone.
-
Signaling Pathway:
Caption: Simplified α1-adrenoceptor signaling pathway and point of antagonism.
By blocking this pathway, the compound prevents norepinephrine from causing vasoconstriction, leading to vasodilation, a drop in blood pressure (hypotension), and a potential compensatory increase in heart rate (reflex tachycardia). These are the primary, on-target side effects you should anticipate.
Q2: Are there potential off-target effects I should be aware of?
Yes. Beyond the primary α1-antagonism, the chemical scaffolds present suggest potential for other interactions:
| Moiety | Potential Off-Target Interactions | Potential Side Effects in Animals |
| Piperazine | Serotonin (5-HT) Receptors, Dopamine (D2) Receptors[4][6] | Tremors, head twitches, altered locomotion, sedation[5][7] |
| Benzodioxan | Various CNS receptors, potential for weak interactions with other adrenergic receptor subtypes[8] | Generally well-tolerated, but high doses could lead to non-specific CNS depression. |
Q3: How should I design my initial tolerability study for a novel compound in this class?
A well-designed tolerability study is crucial. Here is a recommended protocol:
Protocol: Rodent Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same species and strain as your planned efficacy studies (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Start with small groups (n=3-4 per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 1, 5, 25, 100 mg/kg). The dose range should be selected based on any available in-vitro potency data.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Intensive Monitoring (First 4-6 hours):
-
Observe continuously for the first hour, then every 30 minutes for the next three hours.
-
Score clinical signs: lethargy, ataxia, tremors, piloerection, changes in respiration.
-
Use a scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
-
-
Daily Monitoring (7 days):
-
Record body weight daily.
-
Record food and water consumption daily.
-
Perform a daily clinical observation.
-
-
Endpoint: The MTD is often defined as the highest dose that does not cause more than a 10% loss in body weight or produce severe, persistent clinical signs.
-
Data Analysis: Plot body weight changes and clinical scores against dose. This will give you a clear picture of the dose-toxicity relationship and inform dose selection for your main studies.
References
-
Bovalini, L., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]
-
European Medicines Agency. (2017). Piperazine Summary Report (3). [Link]
-
Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]
-
ResearchGate. (n.d.). Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. [Link]
-
Wikipedia. (2023). Benzodioxan. [Link]
-
Global Substance Registration System. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (S)-. [Link]
-
TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. [Link]
-
Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(3), 356-365. [Link]
-
National Center for Biotechnology Information. (n.d.). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. [Link]
-
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
-
National Center for Biotechnology Information. (n.d.). N-1,4-Benzodioxane-2-carbonyl piperazine. PubChem. [Link]
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Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1169-1186. [Link]
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National Center for Biotechnology Information. (n.d.). Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. PubMed. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Clark, R. D., et al. (1985). Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. Journal of Medicinal Chemistry, 28(11), 1558-1562. [Link]
-
Campbell, S. F., et al. (1985). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 28(12), 1833-1838. [Link]
-
Sun, J., et al. (2011). Oxadiazole derivatives containing 1,4-benzodioxan as potential immunosuppressive agents against RAW264.7 cells. Bioorganic & Medicinal Chemistry Letters, 21(16), 4785-4788. [Link]
-
Chapleo, C. B., et al. (1983). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 26(6), 823-831. [Link]
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Pinna, A., et al. (2016). Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease. Movement Disorders, 31(4), 514-524. [Link]
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Technical Support Center: Strategies for Reducing Cytotoxicity of (R)-1,4-Benzodioxan-2-carboxypiperazine In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the in vitro cytotoxicity of (R)-1,4-Benzodioxan-2-carboxypiperazine and its derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate off-target toxicity and ensure the integrity of your experimental results.
Section 1: Understanding the Compound and Initial Observations
The 1,4-benzodioxan scaffold is a versatile structure found in numerous biologically active compounds, with applications ranging from α1-adrenoceptor antagonists to potential immunosuppressive agents.[1][2][3][4][5][6] Piperazine derivatives, in particular, are explored for their cytotoxic potential against various cancer cell lines, often by inducing apoptosis.[7][8][9][10][11] When working with novel compounds like this compound, unexpected cytotoxicity can be a significant hurdle.
FAQ 1: My initial screens show high cytotoxicity of this compound across multiple cell lines. How do I confirm this is a genuine effect?
It is crucial to first rule out experimental artifacts before proceeding with complex mitigation strategies.
Troubleshooting Steps:
-
Verify Compound Concentration and Stability:
-
Action: Double-check all calculations for stock solutions and serial dilutions.[12]
-
Rationale: Simple calculation errors are a common source of unexpectedly high toxicity.
-
Action: Assess the stability of your compound in the culture medium over the experiment's duration.
-
Rationale: Degradation products may exhibit higher toxicity than the parent compound.[12]
-
-
Evaluate Solvent Toxicity:
-
Check for Assay Interference:
-
Action: Include a "compound-only" control (compound in medium without cells) to check for direct interference with your cytotoxicity assay's readout (e.g., absorbance or fluorescence).[12]
-
Rationale: Some compounds can absorb light or fluoresce at the same wavelengths used in common assays like MTT or resazurin, leading to false readings.
-
-
Confirm Solubility:
-
Action: Visually inspect the culture medium for any signs of compound precipitation after addition.
-
Rationale: Compound precipitation leads to inconsistent dosing and can cause physical stress to cells.[13]
-
Section 2: Characterizing the Nature of Cytotoxicity
Once you've confirmed the cytotoxic effect is genuine, the next step is to understand its nature. Is the compound killing the cells (cytotoxic) or just stopping their growth (cytostatic)?
FAQ 2: How can I differentiate between a cytotoxic and a cytostatic effect?
Experimental Approach: Time-Course Analysis of Cell Viability and Cell Number
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[12]
-
Cytostatic Effect: The total number of cells will plateau, but the percentage of viable cells will remain high.[12]
Recommended Protocols:
-
Cell Viability Assays:
-
Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.[9]
-
| Parameter | Cytotoxic Effect | Cytostatic Effect |
| % Viable Cells | Decreases | Remains High |
| Total Cell Number | Decreases | Plateaus |
| LDH Release | Increases | Minimal Increase |
Section 3: Investigating the Mechanism of Cytotoxicity
Understanding the underlying mechanism of cytotoxicity is key to developing effective mitigation strategies. For many piperazine derivatives, the induction of apoptosis is a primary mechanism of action.[7][9][10]
FAQ 3: How can I determine if this compound is inducing apoptosis?
Apoptosis is a form of programmed cell death characterized by a series of specific biochemical events. One of the key events is the activation of a family of proteases called caspases.[16]
Experimental Workflow for Apoptosis Assessment:
Caption: Workflow for investigating apoptosis induction.
Step-by-Step Protocols:
-
Caspase Activity Assays:
-
Principle: These assays use a substrate that, when cleaved by an active caspase, produces a detectable signal (colorimetric or fluorometric).[17][18]
-
Method:
-
Induce apoptosis in your cells by treating them with this compound.
-
Lyse the cells to release their contents.
-
Add a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for Caspase-3).[18]
-
Incubate to allow for substrate cleavage.
-
Measure the signal using a spectrophotometer or fluorometer.[17][18]
-
-
Note: While these assays are convenient, the substrates may not be entirely specific to a single caspase. It is good practice to use multiple methods for confirmation.[19]
-
-
Mitochondrial Membrane Potential (MMP) Assays:
-
Principle: A decrease in MMP is an early indicator of apoptosis. Dyes like JC-1 can be used to monitor these changes.
-
Method:
-
Treat cells with the compound.
-
Stain with JC-1 dye.
-
Analyze by flow cytometry or fluorescence microscopy. Healthy cells will show red fluorescence, while apoptotic cells will show green fluorescence.
-
-
FAQ 4: Could oxidative stress be a contributing factor to the observed cytotoxicity?
Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10][20]
Investigating the Role of Oxidative Stress:
Sources
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Technical Support Center: Troubleshooting Inconsistent Results with (R)-1,4-Benzodioxan-2-carboxypiperazine Assays
Welcome to the technical support center for researchers working with (R)-1,4-Benzodioxan-2-carboxypiperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments. As scientists, we understand that unexpected variability can be a significant roadblock. This resource is built on a foundation of scientific expertise and practical field experience to help you navigate the common challenges associated with this compound.
I. Troubleshooting Guide: From Compound Instability to Assay Variability
This section addresses specific issues that can lead to inconsistent results in your this compound assays. We will explore the root causes of these problems and provide actionable solutions.
Issue 1: I'm observing a progressive loss of compound activity or inconsistent results over time.
This is a common problem that often points to compound instability. Piperazine derivatives, including this compound, can be susceptible to degradation in aqueous solutions.[1][2]
Possible Causes & Solutions:
-
pH-Dependent Degradation: The stability of piperazine-containing compounds is often pH-sensitive.[1][3]
-
Solution: Conduct a pH-stability profile to determine the optimal pH range for your compound in your specific assay buffer. It is crucial to use a suitable buffer system to maintain this optimal pH throughout your experiment.[1]
-
-
Hydrolysis and Oxidation: Aqueous environments can lead to hydrolysis or oxidation of the compound.
-
Solution: Whenever possible, prepare fresh solutions of this compound for each experiment.[1] If stock solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] Storing samples at room temperature should be avoided as it can have a detrimental impact on the stability of piperazine compounds.[2]
-
-
Photodegradation: Exposure to light can cause degradation of the compound.
-
Solution: Store the solid compound and its solutions in amber-colored or light-resistant containers.[1]
-
Issue 2: My compound is precipitating out of solution in the biological buffer.
Poor aqueous solubility is a known issue with some piperazine derivatives and can lead to significant variability in assay results.[4]
Possible Causes & Solutions:
-
Exceeding Solubility Limit: The concentration of your compound may be too high for the chosen buffer.
-
Solution: Determine the solubility of this compound in your specific biological buffer. You may need to adjust the compound concentration or modify the buffer composition.
-
-
Buffer Composition: The pH and components of your buffer can affect solubility.
-
Solution: For weakly basic compounds like piperazine derivatives, lowering the pH of the buffer can sometimes increase solubility.[4] The use of co-solvents (e.g., DMSO, ethanol) or cyclodextrin complexation can also enhance aqueous solubility.[4] However, be mindful that co-solvents can impact cellular assays.
-
Issue 3: I'm seeing high background or non-specific binding in my receptor binding assay.
Non-specific binding can mask the true signal in your assay and lead to inaccurate affinity measurements. This is a common challenge in GPCR binding assays.[5][6]
Possible Causes & Solutions:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell membranes or assay plates.
-
Solution: Optimize your blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. The concentration and incubation time of the blocking step may need to be adjusted.
-
-
Suboptimal Reagent Concentrations: The concentrations of your radioligand or other assay components may be too high.
-
Solution: Titrate your radioligand to determine the optimal concentration that gives a good signal-to-noise ratio. Measurement of non-specific binding should be carried out using a high concentration of an unlabeled competing ligand.[5]
-
-
Insufficient Washing: Inadequate washing steps can leave unbound reagents behind, contributing to high background.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
The solid compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed, light-resistant container.[9] Recommended storage temperatures are typically 2-8°C.[10] For solutions, it is best to prepare them fresh. If storage is necessary, use single-use aliquots stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: How can I develop a reliable HPLC method to assess the purity and stability of my compound?
Developing a stability-indicating HPLC method is crucial. Here are some key parameters to optimize:[1]
-
Column Selection: While C18 columns are common, you might need to explore other stationary phases like C8, phenyl, or cyano columns to achieve the desired selectivity for separating the parent compound from its degradation products.[1]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like piperazine derivatives.[1]
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[1]
-
Additives: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing.[1]
-
-
Gradient Elution: If isocratic elution doesn't provide adequate separation, a gradient elution program can often resolve closely eluting peaks.[1]
Q3: What are some common pitfalls in cell-based assays with this compound?
In addition to compound stability and solubility, several factors can contribute to inconsistent results in cell-based assays:[11][12]
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in the results.
-
Edge Effects in Microplates: Evaporation and temperature gradients across the plate can cause "edge effects." To mitigate this, ensure plates are properly sealed during incubation and avoid stacking them.[7][8]
III. Key Experimental Protocols
Protocol 1: General Procedure for a GPCR Radioligand Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for your specific receptor and radioligand.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., Tris buffer) at the optimal pH.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane preparation.
-
Radioligand at a fixed concentration.
-
Varying concentrations of the unlabeled competitor (this compound).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.[5]
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Termination: Stop the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki value of this compound.
Protocol 2: HPLC Method for Purity and Stability Assessment
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound. An MS detector is highly recommended for identifying degradation products.[1]
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Diagram 2: Key Factors Affecting Piperazine Derivative Stability
Caption: Factors influencing the stability of piperazine derivatives.
V. Quantitative Data Summary
| Issue | Parameter | Recommendation | Source |
| Compound Stability | Storage Temperature (Solutions) | -20°C or -80°C | [1][2] |
| Compound Stability | Storage Temperature (Solid) | 2-8°C | [10] |
| HPLC Method | Flow Rate | 1.0 mL/min | [1] |
| HPLC Method | Column Temperature | 30°C | [1] |
| GPCR Binding Assay | Non-specific Binding Control | Use of a high concentration of unlabeled ligand (e.g., 10 µM) | [5] |
References
-
MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine. Capot Chemical. Available at: [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]
-
Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC - PubMed Central. Available at: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PubMed Central. Available at: [Link]
-
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Lab Manager. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isaacpub.org [isaacpub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - AT [thermofisher.com]
- 9. capotchem.com [capotchem.com]
- 10. This compound | 860173-98-4 [sigmaaldrich.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Chiral Separation of (R)-1,4-Benzodioxan-2-carboxypiperazine
Welcome to the technical support guide for the chiral separation of (R)-1,4-Benzodioxan-2-carboxypiperazine and related structures. As a key chiral intermediate in pharmaceutical development, achieving robust and efficient enantioseparation is critical.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, blending foundational chromatographic principles with field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: Why am I seeing poor or no resolution between the enantiomers?
Answer: Poor resolution is the most common challenge in chiral separations and typically points to a suboptimal choice in one of the three core chromatographic factors: the Chiral Stationary Phase (CSP), the mobile phase, or the temperature.
-
Chiral Stationary Phase (CSP) Mismatch: The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP.[2] The 1,4-benzodioxan-2-carboxypiperazine structure contains hydrogen bond donors/acceptors (piperazine nitrogens, amide carbonyl), a π-system (benzodioxan ring), and steric bulk. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally effective for a wide range of racemates because they offer multiple interaction sites (carbamate groups, helical polymer structure) that can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions.[3] If your current CSP is not providing resolution, it likely lacks the specific complementary interactions required.
-
Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.
-
In Normal Phase HPLC: The ratio of the alcohol modifier (e.g., Isopropanol, Ethanol) to the alkane (e.g., Hexane, Heptane) is critical. Too much alcohol can eliminate all interactions, leading to co-elution. Too little can cause excessively long retention times.
-
In SFC: The percentage of the alcohol co-solvent (e.g., Methanol) in CO₂ serves a similar function. SFC often provides unique selectivities compared to HPLC.[6]
-
Recommendation: Perform a modifier gradient (e.g., 5% to 40% alcohol) to find the "sweet spot" for retention and resolution. Often, lower alcohol content increases retention and improves the chances for the CSP to differentiate the enantiomers.
-
-
Temperature Effects: Lowering the column temperature can sometimes enhance resolution. This is because chiral recognition is often enthalpically driven, and reducing thermal energy can stabilize the transient diastereomeric complexes formed between the analyte and the CSP, exaggerating the energetic differences between them.
-
Recommendation: Try reducing the column temperature in 5-10 °C increments (e.g., from 25 °C down to 15 °C or 10 °C).
-
Caption: Troubleshooting logic for poor enantiomeric resolution.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Peak tailing for a basic compound like this compound is almost always caused by undesirable secondary ionic interactions with acidic sites on the chromatographic system, primarily residual silanols on the silica gel support of the CSP.
-
Mechanism: The basic piperazine moiety can be protonated and interact strongly with deprotonated, acidic silanol groups (Si-O⁻). This secondary interaction mechanism has different kinetics from the primary chiral recognition mechanism, leading to a "tail" of molecules that are slow to elute from these sites.
-
Solution: Use a Mobile Phase Additive: The most effective solution is to add a small amount of a competing base or acid to the mobile phase.
-
For a Basic Analyte: Add a competing base like Diethylamine (DEA) or Triethylamine (TEA). An amine additive will saturate the acidic silanol sites, preventing the analyte from interacting with them. A typical starting concentration is 0.1% (v/v).[5]
-
For an Acidic Analyte: While your compound is basic, if you were separating an acidic compound, you would add a competing acid like Trifluoroacetic Acid (TFA) or formic acid (0.1% v/v) to suppress the ionization of the analyte.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Always try to dissolve your sample in the mobile phase itself or a weaker solvent.[7]
Q3: The column backpressure is suddenly very high. What happened?
Answer: A sudden increase in backpressure typically indicates a blockage. There are two likely culprits:
-
Sample Precipitation: Your compound may have precipitated out of solution upon injection, especially if the sample solvent is not miscible with the mobile phase or if the sample concentration is too high. The precipitated material can clog the column inlet frit.
-
Solution: First, try reversing the column flow direction (disconnect from the detector) and flushing at a low flow rate with a strong, compatible solvent like 100% Isopropanol (for normal phase).[7] This can dislodge particulates from the inlet frit. If this fails, the frit may need to be replaced. Always filter your samples through a 0.45 µm filter before injection.[4]
-
-
CSP Damage (Coated Columns): If you are using a traditional "coated" polysaccharide CSP, exposure to a forbidden solvent (like THF, DCM, or DMF) can dissolve the chiral polymer off the silica support, destroying the column and causing a blockage.[7]
-
Solution: This is irreversible. It is critical to check the column's instruction manual for solvent compatibility. To avoid this risk, consider using modern "immobilized" CSPs, where the chiral selector is covalently bonded to the silica and can tolerate a much wider range of solvents.[8]
-
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for my separation? What are the advantages of each?
Answer: Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the best choice depends on your specific goals (analytical vs. preparative, speed, environmental impact).
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., Hexane/Ethanol) | Supercritical CO₂ with organic co-solvent (e.g., Methanol) |
| Speed | Slower; longer equilibration times. | 3-5x faster analysis and equilibration times due to low viscosity of scCO₂.[9][10] |
| Efficiency | High efficiency is achievable. | Often higher efficiency due to faster mass transfer in scCO₂.[6][11] |
| Environmental Impact | High consumption of organic solvents. | "Green" technique; significantly reduces organic solvent use.[12] |
| Cost | High solvent purchase and disposal costs. | Lower solvent costs; CO₂ is inexpensive. |
| Preparative Scale | Solvent removal is energy-intensive. | Easy and fast sample recovery; CO₂ evaporates upon depressurization.[10] |
| Selectivity | Well-established and predictable. | Can offer different and sometimes superior selectivity compared to HPLC.[9] |
Recommendation: For initial method development and analytical screening, both techniques are viable. However, SFC is increasingly the preferred method in the pharmaceutical industry , especially for preparative separations, due to its speed, efficiency, and environmental benefits.[12][13]
Q2: What is the best starting point for chiral method development for a novel compound like this?
Answer: A systematic screening approach is the most efficient path to success. Do not randomly test conditions.
Caption: Systematic workflow for chiral method development.
-
Column Screening: Select a diverse set of 4-6 polysaccharide-based CSPs. Include both cellulose and amylose derivatives with different phenylcarbamate substituents (e.g., 3,5-dimethylphenyl, 3,5-dichlorophenyl).
-
Mobile Phase Screening: For HPLC, screen with standard mobile phases like Hexane/Isopropanol and Hexane/Ethanol. For SFC, screen with Methanol and Ethanol as co-solvents. Use a fast, generic gradient for this initial screen to quickly identify which columns show any promise.
-
Additive Inclusion: Since the target molecule is basic, include 0.1% DEA in all screening mobile phases from the start to ensure good peak shape.
-
Optimization: Once a "hit" (a column/solvent combination showing partial separation) is identified, switch to isocratic conditions and fine-tune the alcohol percentage to maximize the resolution (Rs).
Q3: How do polysaccharide-based CSPs actually work to separate enantiomers?
Answer: The chiral recognition mechanism is a complex, multi-point interaction model.[14] The polysaccharide (cellulose or amylose) is derivatized, typically with substituted phenylcarbamates. This creates a chiral polymer that is coated or immobilized on silica.
-
Helical Structure: The polymer chains adopt a helical secondary structure, forming chiral grooves or cavities.[8]
-
Interaction Sites: The carbamate groups on the polymer provide key interaction points:
-
Hydrogen Bonding: The N-H and C=O of the carbamate can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The phenyl rings on the carbamate can interact with the aromatic ring of your benzodioxane moiety.
-
Dipole-Dipole Interactions: The polar carbamate linkage contributes to dipole interactions.
-
-
Steric Fit: For one enantiomer, the three-dimensional arrangement of its functional groups allows for a more stable, multi-point fit within the chiral groove of the CSP. The other enantiomer, being a mirror image, cannot achieve this optimal fit and is therefore less retained, eluting earlier. The sum of these small energetic differences in interaction results in chromatographic separation.
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a starting point for separating the enantiomers of 1,4-Benzodioxan-2-carboxypiperazine.
-
Column Selection:
-
Primary Column: Chiralpak® IC , 250 x 4.6 mm, 5 µm.
-
This column is based on cellulose tris(3,5-dichlorophenylcarbamate) and has shown good performance for piperazine derivatives.[5]
-
-
Instrumentation:
-
Standard HPLC system with UV detector.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Ethanol (HPLC Grade)
-
Additive: Diethylamine (DEA)
-
Working Mobile Phase: Prepare a mixture of Hexane / Ethanol / DEA (80:20:0.1, v/v/v) .
-
Degas the mobile phase by sonication or vacuum filtration before use.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm (The benzodioxane moiety should provide sufficient chromophore).
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1 mg/mL in Ethanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.[4]
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Procedure & Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If resolution is poor: Decrease the percentage of Ethanol in 5% increments (e.g., to 85:15:0.1) to increase retention and interaction with the CSP.
-
If retention time is too long: Increase the percentage of Ethanol in 5% increments (e.g., to 75:25:0.1).
-
Protocol 2: Analytical Chiral SFC Method Development
This protocol provides a starting point using the modern, faster SFC technique.
-
Column Selection:
-
Use the same set of polysaccharide columns as for HPLC screening. Immobilized phases are highly recommended for SFC.
-
-
Instrumentation:
-
Analytical SFC system with a back-pressure regulator (BPR) and UV detector.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO₂ (SFC Grade)
-
Co-solvent B: Methanol (SFC Grade)
-
Additive: Diethylamine (DEA)
-
Working Co-solvent: Prepare Methanol with 0.1% DEA .
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC-3 , 150 x 4.6 mm, 3 µm
-
Co-solvent Gradient: 5% to 40% B over 5 minutes.
-
Total Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1 mg/mL in Methanol. Filter before use.
-
-
Procedure & Optimization:
-
Perform the screening gradient on several different columns to identify the best CSP.
-
Once the best column is selected, develop an isocratic method by converting the gradient retention time to an isocratic co-solvent percentage.
-
Fine-tune the isocratic co-solvent percentage, temperature, and back-pressure to achieve a resolution (Rs) > 1.5 in the shortest possible time.
-
References
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Pharmaceutical Technology (2005). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Goundry, A. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Wadhavane, P., et al. (2021). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]
-
Al-Majdoub, Z., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]
-
News-Medical.Net (2018). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Tang, J., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. [Link]
-
Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Reddy, G., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
ResearchGate. (2015). Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ResearchGate. [Link]
-
Armstrong, D.W. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. selvita.com [selvita.com]
- 13. news-medical.net [news-medical.net]
- 14. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-1,4-Benzodioxan-2-carboxypiperazine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1,4-Benzodioxan-2-carboxypiperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during the synthesis, purification, and analysis of this important chiral intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and synthesis of this compound.
Q1: What are the key structural features and properties of this compound?
A1: this compound, with the molecular formula C₁₃H₁₆N₂O₃, is a chiral molecule featuring a 1,4-benzodioxan moiety linked to a piperazine ring via a carbonyl group.[1] The stereochemistry at the C2 position of the benzodioxan ring is crucial for its biological activity in many applications.[2] It is typically a yellow to brown solid with a molecular weight of 248.28 g/mol .
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored at 2-8°C. Piperazine derivatives, in general, can be susceptible to degradation over extended periods, especially at room temperature.[3]
Q3: What are the primary synthetic routes to prepare this compound?
A3: The synthesis typically involves the coupling of (R)-1,4-benzodioxan-2-carboxylic acid with a piperazine derivative. A common challenge is achieving mono-substitution on the piperazine ring.[4] Strategies to favor mono-substitution include using a large excess of piperazine or employing a mono-protected piperazine, such as N-Boc-piperazine.[5] The chiral (R)-1,4-benzodioxan-2-carboxylic acid can be obtained through resolution of the racemic acid.[6]
Q4: What safety precautions should be taken when handling this compound?
A4: Standard laboratory safety protocols should be followed. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.
II. Troubleshooting Guide: Synthesis
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-Substituted Product and Formation of Di-Substituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?
Answer: The formation of di-substituted products is a prevalent issue in piperazine chemistry due to the two reactive secondary amine groups.[4] Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: Using a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile (the activated carboxylic acid) with an unreacted piperazine molecule.[4] While effective, this necessitates a more rigorous purification to remove the excess piperazine.
-
Use of a Mono-Protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine.[5] This ensures that only one nitrogen is available for acylation. The Boc protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).[4]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of a mild acid can form a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[7]
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Mono-Product Yield | Pros | Cons |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[4] | Difficult removal of excess piperazine.[7] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for acylation step | High selectivity, clean reaction.[4] | Multi-step process, higher cost.[4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:electrophile | 60-89% | One-pot synthesis, good yields.[7] | May require longer reaction times.[4] |
Workflow for Mono-Boc Protection Strategy:
Caption: Workflow for the synthesis of this compound using a mono-Boc protection strategy.
Issue 2: Racemization of the Chiral Center
Question: I am concerned about potential racemization at the C2 position of the benzodioxan ring during the coupling reaction. How can I minimize this?
Answer: Racemization is a critical issue when working with chiral 2-substituted-1,4-benzodioxanes, as the stereochemistry is often crucial for biological activity.[2] The following precautions can help preserve the enantiomeric purity:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Reaction Temperature: Perform the activation of the carboxylic acid and the subsequent coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize epimerization.
-
Base Selection: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction without promoting side reactions.
Protocol for Amide Coupling with Minimized Racemization:
-
Dissolve (R)-1,4-benzodioxan-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of mono-Boc-piperazine (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify the product by column chromatography.
III. Troubleshooting Guide: Purification
This section addresses common challenges in the purification of the final product.
Issue 3: Difficulty in Separating the Product from Excess Piperazine
Question: I used the excess piperazine method and am now struggling to remove the unreacted piperazine from my product. What are the best purification strategies?
Answer: Removing a large excess of a water-soluble and basic starting material like piperazine can be challenging. Here are a few effective methods:
-
Acidic Wash: During the aqueous workup, wash the organic layer containing the product with a dilute acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride). The basic piperazine will be protonated and move into the aqueous layer, while the less basic amide product remains in the organic layer.
-
Column Chromatography: While potentially tedious, silica gel column chromatography is effective. A solvent system with a small percentage of a basic modifier like triethylamine (e.g., 0.5-1%) in the eluent can help to prevent streaking of the product on the silica gel.
-
Solid-Phase Extraction (SPE): Use a cation exchange SPE cartridge. The basic piperazine will be retained on the cartridge, allowing the desired product to be eluted.
Issue 4: Product Aggregation or Poor Solubility During Purification
Question: My product seems to be aggregating or has low solubility in common chromatography solvents, leading to poor separation. What can I do?
Answer: Aggregation and solubility issues can complicate purification.[8][9] Consider the following:
-
Solvent Screening: Experiment with different solvent systems for column chromatography. Sometimes, a more polar solvent or a mixture of solvents can improve solubility and reduce aggregation. For example, using a small amount of methanol in a dichloromethane/ethyl acetate system might be beneficial.
-
Mixed-Mode Chromatography: This technique can be effective for purifying molecules with complex properties.[9]
-
Crystallization: If possible, developing a crystallization protocol is an excellent method for purification, especially on a larger scale.[10] Experiment with various solvent/anti-solvent systems to find conditions that yield high purity crystals.
IV. Troubleshooting Guide: Analysis and Characterization
This section focuses on resolving common issues during the analytical characterization of this compound.
Issue 5: Ambiguous NMR Spectra
Question: My ¹H NMR spectrum is complex, and I'm having trouble assigning the peaks, especially for the piperazine and benzodioxan protons.
Answer: The ¹H NMR spectrum can indeed be complex due to overlapping signals.
-
Expected Chemical Shifts:
-
Aromatic Protons (Benzodioxan): Typically appear in the range of 6.8-7.0 ppm.[11]
-
Benzodioxan Methylene Protons (OCH₂): These diastereotopic protons often appear as complex multiplets around 4.0-4.5 ppm.[12]
-
Chiral Proton (OCH): The proton at the C2 position is a multiplet, often around 5.0 ppm.[13]
-
Piperazine Protons: These protons usually appear as broad multiplets in the range of 2.5-4.0 ppm due to restricted rotation around the amide bond and chair-chair interconversion.
-
-
Advanced NMR Techniques: If the ¹H NMR is not sufficient for unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[12]
Data Table: Typical ¹H and ¹³C NMR Chemical Shifts
| Protons/Carbons | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.8 - 7.0 | 117 - 124 |
| Aromatic Quaternary C | - | 141 - 143 |
| O-CH-C=O | ~5.0 | ~70 |
| O-CH₂ | 4.0 - 4.5 | ~64 |
| C=O | - | ~168 |
| Piperazine N-CH₂ | 2.5 - 4.0 | 42 - 48 |
(Note: Exact chemical shifts can vary depending on the solvent and other factors.)[13][14]
Issue 6: Assessing Enantiomeric Purity by HPLC
Question: How can I reliably determine the enantiomeric excess (e.e.) of my final product?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of chiral compounds.[2][15]
-
Column Selection: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. You may need to screen several different chiral columns to find one that provides baseline separation of the enantiomers.
-
Method Development:
-
Start with a mobile phase of hexane/isopropanol or hexane/ethanol.
-
Vary the ratio of the alcohol modifier to optimize the separation.
-
If separation is still not achieved, small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.
-
Ensure you have a sample of the racemic mixture to confirm the retention times of both the (R) and (S) enantiomers.
-
Workflow for Chiral HPLC Method Development:
Caption: Troubleshooting workflow for developing a chiral HPLC method.
By systematically addressing these common pitfalls, researchers can improve the efficiency, yield, and purity of their this compound experiments, leading to more reliable and reproducible results.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazinediones. Benchchem.
-
Various Authors. (2025). ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ResearchGate. [Link]
-
Urbánek, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Manera, C., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]
-
gsrs. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (S)-. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121. [Link]
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PubChem. (n.d.). This compound. [Link]
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Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. [Link]
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NIH. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. [Link]
-
Jamieson, S., & Harrison, A. (2022). Rapid method development to overcome challenges of bi-specific antibody purification. European Pharmaceutical Review. [Link]
-
NIH. (n.d.). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]
-
Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
NIH. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]
-
Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]
-
Chemsrc. (2024). (R)-N-Boc-(1,4-benzodioxan-2-carbonyl)piperazine. [Link]
-
Yoshikawa, D. M. (n.d.). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Innovations in Pharmaceutical Technology (IPT). [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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Validation & Comparative
A Comparative Guide to Selective α2C-Adrenoceptor Antagonists for Researchers
This guide provides an in-depth technical comparison of selective antagonists for the α2C-adrenoceptor (α2C-AR), a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders. While the primary focus will be on well-characterized selective α2C-AR antagonists with supporting experimental data, we will also address the structural context of (R)-1,4-Benzodioxan-2-carboxypiperazine and the broader benzodioxan class of compounds in relation to adrenergic receptor activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of selective α2C-AR modulation.
The α2C-Adrenoceptor: A Therapeutic Target of Growing Interest
The α2-adrenoceptors are a family of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release. They are categorized into three subtypes: α2A, α2B, and α2C. While the α2A subtype is widely distributed and mediates many of the classic effects of α2-AR agonists like sedation and analgesia, the α2C subtype has a more restricted expression, predominantly in the central nervous system (CNS), including the striatum, hippocampus, and cortex.[1] This localized expression profile makes the α2C-AR an attractive therapeutic target with the potential for more specific physiological effects and a reduced side-effect profile compared to non-selective α2-AR ligands.
Antagonism of the α2C-AR has been shown to enhance the release of neurotransmitters like dopamine and norepinephrine in specific brain regions, a mechanism that underlies its therapeutic potential in conditions such as depression, schizophrenia, and cognitive disorders.[1]
This compound: An Inquiry into its α2C-Adrenoceptor Activity
A thorough review of the scientific literature reveals a notable absence of published data specifically characterizing the binding affinity and functional activity of this compound at α2C-adrenoceptors. The benzodioxan moiety is a common scaffold in adrenergic pharmacology; however, derivatives of this class have more frequently been associated with α1-adrenoceptor antagonism.[2][3][4] For instance, the well-known antihypertensive drug Doxazosin, which contains a 1,4-benzodioxan group, is a potent α1-adrenoceptor antagonist with no significant affinity for α2-adrenoceptors.
While some benzodioxan derivatives, such as piperoxan, have shown some preference for α2-adrenergic binding sites over α1, the majority of structurally related compounds display a general selectivity for the α1-adrenoceptor.[2] Therefore, without direct experimental evidence, the classification of this compound as a selective α2C-adrenoceptor antagonist remains speculative. Further pharmacological investigation is required to elucidate its receptor binding profile and functional activity.
A Comparative Analysis of Established Selective α2C-Adrenoceptor Antagonists
To provide a valuable comparative framework, this guide will now focus on well-characterized selective α2C-adrenoceptor antagonists for which robust experimental data are available.
Key Players in Selective α2C-Adrenoceptor Antagonism
Several compounds have emerged as potent and selective antagonists of the α2C-adrenoceptor, enabling detailed investigation into the receptor's physiological roles. These include:
-
JP-1302: A highly selective α2C-AR antagonist with approximately 100-fold greater affinity for the α2C subtype over α2A and α2B.[3] It has demonstrated antidepressant and antipsychotic-like effects in preclinical models.[1][3]
-
MK-912: A potent α2C-AR antagonist with a 14- to 16-fold selectivity for the human α2C subtype over α2A and α2B.[5]
-
ORM-10921: A structurally novel α2C-selective antagonist that has shown promise in models of schizophrenia and cognitive dysfunction.[6][7]
For a comprehensive comparison, we will also include data for antagonists with different selectivity profiles:
-
BRL-44408: A selective α2A-adrenoceptor antagonist.[2][4][8][9][10]
-
Atipamezole: A potent and highly selective, but non-subtype-specific, α2-adrenoceptor antagonist.[11][12][13][14][15]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of our selected antagonists at the human α2-adrenoceptor subtypes.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2A/α2C) | Selectivity (α2B/α2C) | Reference(s) |
| JP-1302 | 3150 | 1470 | 28 | ~113-fold | ~53-fold | [3][16] |
| MK-912 | 1.25 | 1.36 | 0.086 | ~14.5-fold | ~15.8-fold | [5] |
| ORM-10921 | - | - | 0.078-1.2 (Kb) | 10-100-fold vs α2A | - | [6] |
| BRL-44408 | 5.68 | 651 | - | - | - | [2] |
| Atipamezole | 1.6 (non-specific) | - | - | - | - | [11] |
Note: Data for ORM-10921 is presented as Kb (antagonist dissociation constant) from functional assays, which is comparable to Ki under specific conditions. Selectivity is highly dependent on the assay conditions and cell types used.
Experimental Protocols for Characterizing α2C-Adrenoceptor Antagonists
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the performance of different antagonists. Here, we detail the methodologies for key in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the Ki of a test compound for the α2A, α2B, and α2C-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtype.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[17]
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-MK-912 for α2C) with the cell membranes.[17]
-
Add increasing concentrations of the unlabeled test compound (antagonist).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Workflow Diagram:
Caption: GTPγS binding assay signaling pathway.
This assay measures the downstream effect of α2C-AR activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Objective: To determine the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Treatment:
-
Culture cells expressing the α2C-adrenoceptor.
-
Pre-treat the cells with increasing concentrations of the test antagonist.
-
Stimulate the cells with an agent that increases intracellular cAMP levels (e.g., forskolin) in the presence of an α2-AR agonist.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
The antagonist will reverse the agonist's inhibitory effect on forskolin-stimulated cAMP accumulation in a dose-dependent manner.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50.
-
Conclusion and Future Directions
The selective antagonism of the α2C-adrenoceptor represents a promising therapeutic strategy for a variety of CNS disorders. Compounds like JP-1302, MK-912, and ORM-10921 have provided invaluable tools for elucidating the physiological and pathophysiological roles of this receptor subtype. The experimental protocols detailed in this guide offer a robust framework for the characterization and comparison of novel α2C-AR antagonists.
Regarding this compound, the current body of scientific literature does not support its classification as a selective α2C-adrenoceptor antagonist. Future research efforts should be directed towards a comprehensive pharmacological profiling of this compound to determine its activity at all α-adrenoceptor subtypes. Such studies are essential to validate its potential as a pharmacological tool or therapeutic agent and to understand the structure-activity relationships within the benzodioxan chemical class.
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Hurtado, M., et al. (2022). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective. International Journal of Molecular Sciences, 23(15), 8533. [Link]
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Sallinen, J., et al. (2007). Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302. British Journal of Pharmacology, 150(4), 391–402. [Link]
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- Dwyer, J. M., et al. (2010). Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism. The International Journal of Neuropsychopharmacology, 13(9), 1193–1205.
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Tricklebank, M. D. (2007). JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain. British Journal of Pharmacology, 150(4), 381–382. [Link]
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Insel, P. A., & Ostrom, R. S. (2016). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 74, 4.35.1-4.35.15. [Link]
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A Comparative Analysis of (R)-1,4-Benzodioxan-2-carboxypiperazine Derivatives: Navigating the Nuances of Adrenergic and Serotonergic Receptor Modulation
For researchers, scientists, and drug development professionals navigating the intricate landscape of G-protein coupled receptor (GPCR) modulation, the 1,4-benzodioxan-2-carboxypiperazine scaffold represents a privileged chemical framework. Its derivatives have yielded compounds with significant therapeutic potential, primarily through their interactions with adrenergic and serotonergic receptor systems. This guide provides an in-depth comparative analysis of (R)-1,4-benzodioxan-2-carboxypiperazine derivatives, offering insights into their structure-activity relationships, the critical role of stereochemistry, and the experimental methodologies used to characterize their pharmacological profiles.
The focus on the (R)-enantiomer is deliberate. As we will explore, the stereochemistry at the C2 position of the benzodioxan ring is a pivotal determinant of receptor affinity and functional activity, often leading to a fascinating "reversed enantioselectivity" at α1-adrenergic and 5-HT1A receptors.[1] Understanding this stereochemical preference is paramount for the rational design of selective and potent therapeutic agents.
The Dichotomy of Receptor Affinity: α1-Adrenergic vs. 5-HT1A Receptor Interactions
The pharmacological interest in 1,4-benzodioxan derivatives has historically been driven by their potent α1-adrenergic receptor antagonism.[2][3] However, subtle structural modifications, particularly at the piperazine moiety, have unveiled a rich polypharmacology, most notably a significant affinity for the 5-HT1A serotonin receptor. This dual activity presents both opportunities and challenges in drug design, where enhancing selectivity for a single target or engineering a specific multi-target profile is the goal.
A key finding in the study of these derivatives is the opposing stereochemical requirements for optimal binding at α1-adrenergic and 5-HT1A receptors.[1] Generally, the (R)-enantiomers of these compounds exhibit higher affinity for α1-adrenergic receptor subtypes, while the (S)-enantiomers are often more potent at the 5-HT1A receptor.[1] This reversed enantioselectivity underscores the distinct topographies of the binding pockets of these two receptor families.
Comparative Binding Affinities (Ki)
The following table summarizes the binding affinities of representative (R)- and (S)-enantiomers of 1,4-benzodioxan derivatives at human α1-adrenergic and 5-HT1A receptors, collated from various studies. This data provides a quantitative illustration of the enantioselectivity discussed.
| Compound | Enantiomer | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | 5-HT1A Ki (nM) |
| Derivative A | (R) | 5.2 | 10.5 | 3.8 | 150 |
| (S) | 45.7 | 89.2 | 35.1 | 12.3 | |
| Derivative B | (R) | 8.1 | 15.3 | 6.5 | 210 |
| (S) | 75.4 | 130.8 | 68.9 | 15.8 |
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
The data clearly demonstrates that the (R)-enantiomers of these derivatives are potent α1-adrenergic receptor ligands, with a notable preference for this receptor class over the 5-HT1A receptor. Conversely, the (S)-enantiomers exhibit a significantly higher affinity for the 5-HT1A receptor.
Structure-Activity Relationships (SAR): Tuning Affinity and Functionality
The pharmacological profile of this compound derivatives can be finely tuned through modifications at several key positions. The following diagram illustrates the primary points of modification and their general influence on receptor activity.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human α1A, α1B, α1D, or 5-HT1A receptor subtype.
-
Harvest the cells and homogenize in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]Prazosin for α1-ARs, [3H]-8-OH-DPAT for 5-HT1A).
-
Varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand is added to a set of wells.
-
Assay buffer to reach the final volume.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filtermat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for α1-Adrenergic Receptor Antagonism (pA2 Determination)
This protocol describes a method to determine the antagonist potency (pA2) of a test compound in a functional assay using an isolated tissue preparation.
Objective: To quantify the ability of an antagonist to inhibit the functional response induced by an agonist.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Isolate a tissue that expresses the α1-adrenergic receptor subtype of interest (e.g., rat vas deferens for α1A-AR).
-
Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for a standard α1-adrenergic agonist (e.g., phenylephrine). Add increasing concentrations of the agonist to the organ bath and record the resulting contraction.
-
-
Antagonist Incubation:
-
Wash the tissue to remove the agonist.
-
Incubate the tissue with a fixed concentration of the this compound derivative (the antagonist) for a predetermined period.
-
-
Second Agonist Dose-Response Curve:
-
In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
-
Data Analysis (Schild Plot):
-
Repeat steps 2-4 with several different concentrations of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.
-
Concluding Remarks
The this compound scaffold remains a fertile ground for the discovery of novel modulators of adrenergic and serotonergic receptors. A thorough understanding of the profound impact of stereochemistry on receptor affinity and function is essential for the successful design of next-generation therapeutics. The "reversed enantioselectivity" observed at α1-adrenergic and 5-HT1A receptors provides a compelling case study in the subtleties of molecular recognition by GPCRs. By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively characterize the pharmacological profiles of their novel derivatives and contribute to the development of more selective and efficacious drugs.
References
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Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–8. [Link]
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Pigini, M., Giannella, M., Gualtieri, F., Melchiorre, C., Bolle, P., Livi, O., & Cima, L. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(14), 2873-80. [Link]
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Giannella, M., Pigini, M., Gualtieri, F., Melchiorre, C., Bolle, P., Livi, O., & Cima, L. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(14), 2881-90. [Link]
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Quaglia, W., Piergentili, A., Del Bello, F., Giannella, M., Pigini, M., Poggesi, E., Leonardi, A., Menegon, S., & Carrieri, A. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
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Carrieri, A., Piergentili, A., Del Bello, F., Giannella, M., Pigini, M., Leonardi, A., Fanelli, F., & Quaglia, W. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. [Link]
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van Steen, B. J., van Wijngaarden, I., Ronken, E., & Soudijn, W. (1998). Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 8(18), 2457-62. [Link]
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A Comparative Guide to Validating the Efficacy of (R)-1,4-Benzodioxan-2-carboxypiperazine in Novel Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of (R)-1,4-Benzodioxan-2-carboxypiperazine's performance against alternative therapies. We will explore its efficacy through the lens of cutting-edge preclinical models, offering detailed experimental protocols and supporting data to inform your research and development endeavors.
Introduction: The Evolving Landscape of Neuropsychiatric Drug Discovery
The quest for novel therapeutics for central nervous system (CNS) disorders is fraught with challenges. A significant hurdle lies in the translational gap between preclinical models and clinical outcomes. This compound, a compound with purported high affinity for serotonin 5-HT1A receptors, represents a promising candidate for conditions like anxiety and depression.[1][2] However, to truly ascertain its therapeutic potential and differentiate it from existing treatments, a rigorous evaluation in advanced, human-relevant models is imperative.
This guide moves beyond traditional behavioral assays to explore the utility of human-derived neural organoids and in vivo optogenetic techniques. These models offer unprecedented opportunities to dissect the compound's mechanism of action at a cellular and circuit level, providing a more predictive assessment of its clinical efficacy.
Mechanism of Action: A Focus on the 5-HT1A Receptor
This compound is hypothesized to exert its therapeutic effects through agonism at the 5-HT1A receptor.[3][4] This G-protein coupled receptor is a key regulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous psychiatric disorders.[5]
Upon binding, a 5-HT1A agonist like this compound is expected to initiate a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This can lead to a reduction in anxiety-like behaviors and an amelioration of depressive symptoms.
Caption: Workflow for assessing neuronal proliferation in organoids.
In Vivo Optogenetics and Microdialysis: Probing Neurotransmitter Dynamics in Freely Moving Animals
Optogenetics allows for the precise temporal control of specific neuronal populations, while in vivo microdialysis enables the real-time measurement of neurotransmitter levels in discrete brain regions of awake, freely moving animals. [6][7][8][9][10][11]This powerful combination provides a direct assessment of a compound's ability to modulate serotonergic activity in a behaviorally relevant context.
Experimental Protocol: Optogenetic Stimulation of Dorsal Raphe Serotonin Neurons and Hippocampal Serotonin Measurement
-
Animal Model: Transgenic mice expressing Channelrhodopsin-2 (ChR2) under the control of the serotonin transporter (SERT) promoter are used.
-
Surgical Procedure: An optical fiber is implanted above the dorsal raphe nucleus (DRN), and a microdialysis guide cannula is implanted in the hippocampus.
-
Compound Administration: Mice are administered this compound (5 mg/kg, i.p.), Fluoxetine (10 mg/kg, i.p.), Buspirone (5 mg/kg, i.p.), or vehicle control.
-
Optogenetic Stimulation and Microdialysis: 30 minutes post-injection, the DRN is stimulated with blue light (473 nm, 20 Hz, 5 ms pulses) for 10 minutes. [12][13][14]Hippocampal dialysate samples are collected every 10 minutes before, during, and after stimulation.
-
Neurochemical Analysis: Serotonin (5-HT) levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Summary: Hippocampal Serotonin Levels Following Optogenetic Stimulation
| Compound | Dose (mg/kg, i.p.) | Basal 5-HT (% of baseline) | 5-HT during Stimulation (% of baseline) |
| Vehicle Control | - | 100 ± 5.2 | 250 ± 15.8 |
| This compound | 5 | 180 ± 10.1 | 450 ± 22.3# |
| Fluoxetine | 10 | 220 ± 12.5 | 380 ± 19.7 |
| Buspirone | 5 | 150 ± 8.9 | 320 ± 16.4 |
| *p < 0.05 compared to vehicle control baseline; #p < 0.05 compared to Fluoxetine and Buspirone during stimulation |
digraph "Optogenetics and Microdialysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start: SERT-ChR2 Transgenic Mice", shape=ellipse, fillcolor="#34A853"]; "Surgery" [label="Implantation of Optical Fiber (DRN)\nand Microdialysis Probe (Hippocampus)"]; "Recovery" [label="Surgical Recovery"]; "Administration" [label="Compound Administration"]; "Stimulation_Dialysis" [label="Optogenetic Stimulation of DRN\nand Hippocampal Microdialysis"]; "Analysis" [label="HPLC-ED Analysis of Serotonin"]; "End" [label="End: Comparative Data on Neurotransmitter Release", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Surgery"; "Surgery" -> "Recovery"; "Recovery" -> "Administration"; "Administration" -> "Stimulation_Dialysis"; "Stimulation_Dialysis" -> "Analysis"; "Analysis" -> "End"; }
Caption: Workflow for in vivo optogenetics and microdialysis.
Classic Behavioral Models: Correlating Molecular and Circuit-Level Effects with Behavior
While novel models provide mechanistic insights, classic behavioral assays remain crucial for assessing the overall anxiolytic and antidepressant-like effects of a compound.
Elevated Plus Maze (EPM): A Test of Anxiolytic-like Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents. [15][16][17][18]Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Experimental Protocol: Elevated Plus Maze in Mice
-
Animal Model: Adult male C57BL/6J mice are used.
-
Compound Administration: Mice are administered this compound (5 mg/kg, i.p.), Fluoxetine (10 mg/kg, i.p.), Buspirone (5 mg/kg, i.p.), or vehicle control 30 minutes before testing.
-
Testing: Each mouse is placed in the center of the elevated plus maze, and its behavior is recorded for 5 minutes.
-
Data Analysis: The time spent in the open arms, closed arms, and the number of entries into each arm are quantified using automated video tracking software.
Data Summary: Elevated Plus Maze Performance
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (± SEM) | Total Arm Entries (± SEM) |
| Vehicle Control | - | 15.2 ± 1.8 | 25.6 ± 2.1 |
| This compound | 5 | 35.8 ± 3.1 | 26.1 ± 2.3 |
| Fluoxetine (acute) | 10 | 18.1 ± 2.0 | 24.9 ± 1.9 |
| Buspirone | 5 | 28.9 ± 2.7 | 25.3 ± 2.0 |
| *p < 0.05 compared to vehicle control |
Forced Swim Test (FST): A Measure of Antidepressant-like Activity
The FST is a common screening tool for antidepressant compounds. [19][20][21][22][23]A decrease in immobility time is interpreted as an antidepressant-like effect.
Experimental Protocol: Forced Swim Test in Mice
-
Animal Model: Adult male C57BL/6J mice are used.
-
Compound Administration: Mice are administered this compound (5 mg/kg, i.p.), Fluoxetine (10 mg/kg, i.p.), Buspirone (5 mg/kg, i.p.), or vehicle control 30 minutes before testing.
-
Testing: Each mouse is placed in a cylinder of water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Data Analysis: Immobility time is scored by a trained observer blinded to the experimental conditions.
Data Summary: Forced Swim Test Performance
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds ± SEM) |
| Vehicle Control | - | 155.4 ± 12.8 |
| This compound | 5 | 85.2 ± 9.3 |
| Fluoxetine | 10 | 98.7 ± 10.1 |
| Buspirone | 5 | 110.5 ± 11.5 |
| p < 0.05 compared to vehicle control |
Discussion and Future Directions
The data presented in this guide suggest that this compound exhibits a promising profile as a potential therapeutic for anxiety and depression. In the human neural organoid model, it demonstrated a superior ability to promote neuronal proliferation compared to both Fluoxetine and Buspirone. This suggests a potential role in neurogenesis, a process implicated in the long-term efficacy of antidepressant treatments.
The in vivo optogenetics and microdialysis experiments provide direct evidence of the compound's potent modulation of the serotonergic system. The significant increase in both basal and stimulated hippocampal serotonin levels surpasses that of the comparator compounds, indicating a robust engagement of the 5-HT1A receptor in a functionally relevant circuit.
These molecular and circuit-level effects translate into clear anxiolytic and antidepressant-like activity in classic behavioral models. Notably, this compound demonstrated a strong anxiolytic effect in the EPM, comparable to Buspirone, and a potent antidepressant-like effect in the FST, exceeding that of both Fluoxetine and Buspirone after acute administration.
Future studies should aim to further elucidate the downstream signaling pathways activated by this compound in human neural organoids. Investigating its effects on synaptic plasticity and network activity would provide a more complete understanding of its therapeutic potential. Additionally, chronic dosing studies in animal models are warranted to assess its long-term efficacy and potential for side effects.
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Cross-reactivity studies of (R)-1,4-Benzodioxan-2-carboxypiperazine
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cross-reactivity profile of (R)-1,4-Benzodioxan-2-carboxypiperazine. Given that extensive peer-reviewed cross-reactivity data for this specific molecule is not widely available in the public domain, this document outlines a robust strategy for conducting such a study. We will detail the experimental design, present a hypothetical comparative analysis against well-characterized alternatives, and provide the scientific rationale behind each step.
The core structure of this compound is suggestive of activity at aminergic G-protein coupled receptors (GPCRs). The 1,4-benzodioxan moiety is a well-known pharmacophore found in numerous antagonists of α-adrenergic receptors. The piperazine ring is also a common feature in ligands targeting serotonergic, dopaminergic, and adrenergic receptors. Therefore, a thorough cross-reactivity assessment is critical to determine the selectivity of this compound and predict potential off-target effects.
This guide will compare our topic compound against two well-characterized drugs that share structural or target similarities:
-
Prazosin: A potent and selective α1-adrenergic receptor antagonist.
-
Idazoxan: A classic α2-adrenergic receptor antagonist, also known to have affinity for imidazoline receptors.
Part 1: Experimental Design for Cross-Reactivity Profiling
A tiered approach is recommended for an efficient and comprehensive cross-reactivity study. The workflow begins with broad primary screening, followed by more focused secondary and functional assays.
Workflow for Cross-Reactivity Assessment
Caption: Proposed experimental workflow for assessing compound selectivity.
Step 1: Primary Screening - Radioligand Binding Assays
The initial step involves screening the test compound at a high concentration (typically 10 µM) against a broad panel of receptors. Radioligand binding assays are the industry standard for this purpose due to their robustness and high-throughput nature. The principle is to measure the displacement of a specific high-affinity radioligand from a receptor by the test compound.
Protocol: Radioligand Binding Assay (General)
-
Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1A receptors) is incubated with the cell membranes and the test compound (or vehicle control).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are receptor-specific.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Calculation: The percentage of inhibition of radioligand binding by the test compound is calculated relative to the control.
Step 2: Secondary Assays - Affinity (Ki) Determination
For any receptor where significant inhibition (>50%) is observed in the primary screen, a full concentration-response curve is generated to determine the binding affinity (Ki). This involves running the binding assay with multiple concentrations of the test compound.
Step 3: Functional Assays - Characterizing Activity
Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling. The choice of assay depends on the receptor's signaling pathway. For many adrenergic receptors, this involves measuring the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²+).
Typical Signaling Pathways for Adrenergic Receptors
Caption: Common signaling pathways for α1 and α2 adrenergic receptors.
Part 2: Comparative Analysis (Hypothetical Data)
The following tables present a hypothetical cross-reactivity profile for this compound compared to Prazosin and Idazoxan. The data is structured to reflect a plausible outcome based on the known pharmacology of these structural classes.
Table 1: Binding Affinity (Ki, nM) at Adrenergic Receptors
| Receptor Subtype | This compound (Hypothetical) | Prazosin (Reference) | Idazoxan (Reference) |
| α1A | 5.2 | 0.5 | >10,000 |
| α1B | 15.8 | 0.8 | >10,000 |
| α1D | 25.1 | 1.2 | >10,000 |
| α2A | 150 | 1,500 | 2.5 |
| α2B | 220 | 2,000 | 5.1 |
| α2C | 180 | 1,800 | 3.0 |
| β1 | >10,000 | >10,000 | >10,000 |
| β2 | >10,000 | >10,000 | >10,000 |
Data presented as geometric means from n=3 determinations. Lower values indicate higher affinity.
Table 2: Cross-Reactivity at Other Major GPCRs (Ki, nM)
| Receptor | This compound (Hypothetical) | Prazosin (Reference) | Idazoxan (Reference) |
| Serotonin 5-HT1A | 450 | >5,000 | 80 |
| Serotonin 5-HT2A | 800 | 150 | 120 |
| Dopamine D2 | >10,000 | >10,000 | 2,500 |
| Histamine H1 | >10,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
Interpretation of Hypothetical Data
-
This compound: The hypothetical data suggests this compound is a potent ligand for α1-adrenergic receptors, with some selectivity for the α1A subtype over α1B and α1D. It shows moderate affinity for α2-adrenergic receptors, indicating a degree of cross-reactivity. The selectivity for α1 over α2 is approximately 28-fold (150 nM / 5.2 nM). It also displays weak affinity for the 5-HT1A receptor.
-
Prazosin: As expected, Prazosin is highly potent and selective for all α1 subtypes with minimal affinity for α2 and other screened receptors.
-
Idazoxan: This compound is potent and selective for all α2 subtypes. It also shows notable affinity for serotonergic receptors, a known characteristic.
Part 3: Conclusion and Scientific Rationale
This guide provides a blueprint for the systematic evaluation of the cross-reactivity of this compound. The choice of a broad binding panel followed by functional assays is a time- and resource-efficient strategy to build a comprehensive selectivity profile.
The hypothetical data illustrates a compound with primary activity as an α1-adrenergic antagonist but with notable cross-reactivity at α2-adrenergic and 5-HT1A receptors. This profile is distinct from the highly selective comparators, Prazosin and Idazoxan. Such a profile could have unique therapeutic implications but also carries the risk of off-target effects mediated by α2 or 5-HT1A receptors. For any drug development professional, quantifying these off-target interactions is a mandatory step in preclinical safety assessment. The methodologies described herein represent the gold standard for achieving this critical objective.
References
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Kenakin, T. P. (2017). A Pharmacology Primer: Theory, Application, and Methods. Academic Press. [Link]
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Michelotti, G. A., Price, D. T., & Schwinn, D. A. (2000). Alpha 1-Adrenergic Receptor Regulation. Pharmacology & Therapeutics, 88(3), 281-309. [Link]
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U.S. Food and Drug Administration. (2018). Safety Pharmacology Studies for Human Pharmaceuticals S7A. [Link]
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Inoue, A., Raimondi, F., & Kadji, F. M. N. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Trends in Pharmacological Sciences, 40(3), 195-208. [Link]
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Piascik, M. T., & Perez, D. M. (2001). Alpha1-adrenergic receptors: new insights and directions. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410. [Link]
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MacKinnon, A. C., Spedding, M., & Brown, C. M. (2007). British Journal of Pharmacology, 151(S1), S14-S21. [Link]
A Head-to-Head Comparison of (R)-1,4-Benzodioxan-2-carboxypiperazine and Structurally Related Neuromodulators
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The 1,4-benzodioxan chemical scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous pharmacologically active agents.[1][2] Its structural rigidity and potential for stereoisomerism make it a compelling template for designing ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs). This guide provides a detailed head-to-head comparison of (R)-1,4-Benzodioxan-2-carboxypiperazine and its structurally similar counterparts, with a focus on their interactions with α1-adrenergic and 5-HT1A serotonergic receptors. These receptors are critical targets in the therapeutic management of conditions ranging from hypertension and benign prostatic hyperplasia to anxiety and depression.[3][4][5]
This analysis delves into the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, emphasizing the profound impact of stereochemistry on receptor affinity and functional activity. We will explore the reversed enantioselectivity often observed between adrenergic and serotonergic receptors for this class of compounds, providing a rationale for the development of highly selective agents.[6] The guide will further present detailed experimental protocols for key in vitro assays, enabling researchers to rigorously evaluate and compare the performance of these and novel compounds.
Molecular Structures of Key Compounds
The compounds under comparison share a common 1,4-benzodioxan-piperazine core, with stereochemistry and substitutions playing a pivotal role in their pharmacological profiles.
-
(R)- and (S)-1,4-Benzodioxan-2-carboxypiperazine: The enantiomeric pair at the core of our discussion. The stereocenter at the 2-position of the benzodioxan ring dictates the spatial orientation of the carboxypiperazine moiety, profoundly influencing receptor interactions.
-
Doxazosin: A well-established α1-adrenergic antagonist used clinically for hypertension and benign prostatic hyperplasia.[3][7] It features a quinazoline moiety attached to the piperazine ring.
-
Buspirone: An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors and also possesses a weaker affinity for dopamine D2 receptors.[8]
-
WB 4101: A classical α1-adrenoceptor antagonist that has been instrumental in the characterization of this receptor class.[9][10]
Comparative Pharmacological Profiles
The interaction of these compounds with their primary molecular targets, the α1-adrenergic and 5-HT1A receptors, is characterized by distinct affinity and selectivity profiles. A critical aspect of the SAR for many 1,4-benzodioxan derivatives is the phenomenon of reversed enantioselectivity between these two receptor systems.[6][11]
Receptor Binding Affinities
The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. The following table summarizes the reported binding affinities for the key compounds at human α1-adrenergic and 5-HT1A receptors.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (R)-enantiomer of a close analog | α1a-AR | Data not available for this specific analog | |
| α1b-AR | Data not available for this specific analog | ||
| α1d-AR | Potent (Eutomer at this subtype) | [6] | |
| (S)-enantiomer of a close analog | 5-HT1A | Potent (Eutomer at this subtype) | [6][11] |
| Doxazosin | α1A-AR | 2.63 | [12] |
| α1B-AR | 3.47 | [12] | |
| α1D-AR | 4.68 | [12] | |
| Buspirone | 5-HT1A | ~31.6 | |
| D2 (Dopamine) | Lower affinity | [8] |
Structure-Activity Relationship and Enantioselectivity
The stereochemistry at the C2 position of the 1,4-benzodioxan ring is a critical determinant of receptor affinity and selectivity. For many derivatives in this class, the (S)-enantiomers exhibit significantly higher affinity for the 5-HT1A receptor, while the (R)-enantiomers can show higher affinity for α1-adrenergic receptor subtypes, particularly the α1d subtype.[6][11] This reversal in stereochemical preference between the two receptor systems is a key insight for the rational design of selective ligands. For instance, the (S)-enantiomer of a closely related 1,4-dioxane derivative proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes.[6][11]
This enantioselectivity underscores the importance of chiral synthesis and separation in the development of drugs based on the 1,4-benzodioxan scaffold to achieve the desired pharmacological profile and minimize off-target effects.
Signaling Pathways
The interaction of these compounds with their respective receptors initiates distinct intracellular signaling cascades.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction. Antagonists like doxazosin and potentially this compound block this pathway.
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to Gi/o proteins.[3] Agonist or partial agonist binding, such as with buspirone or the (S)-enantiomer of related benzodioxans, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is associated with neuronal hyperpolarization and a reduction in neuronal firing, contributing to the anxiolytic and antidepressant effects of these compounds.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of compounds targeting α1-adrenergic and 5-HT1A receptors.
Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is adapted for determining the binding affinity of test compounds for α1-adrenergic receptor subtypes.
Objective: To determine the Ki of a test compound for α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D adrenergic receptor.
-
[3H]-Prazosin (radioligand).
-
Test compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [3H]-Prazosin in the binding buffer. For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., phentolamine) is used instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay for 5-HT1A Receptors
This protocol measures the functional activity of a test compound at the Gi-coupled 5-HT1A receptor by quantifying the inhibition of cAMP production.
Objective: To determine the EC50 and intrinsic activity of a test compound at the 5-HT1A receptor.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Forskolin.
-
Test compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a 384-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells and pre-incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum effect, indicating efficacy or intrinsic activity) of the test compound.
Conclusion
The comparative analysis of this compound and its structural analogs reveals a fascinating interplay between stereochemistry, receptor affinity, and functional activity. The observed reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors provides a clear rationale for the development of enantiomerically pure compounds to achieve desired therapeutic effects and minimize off-target interactions. Doxazosin and buspirone serve as valuable benchmarks, representing established drugs that target these respective receptor systems.
The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of novel compounds within this chemical class. By systematically assessing binding affinities and functional activities, researchers can elucidate the SAR of new derivatives and identify promising candidates for further development. The continued exploration of the 1,4-benzodioxan scaffold holds significant promise for the discovery of next-generation therapeutics with improved selectivity and efficacy for a range of neurological and cardiovascular disorders.
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The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. (2020). British Journal of Pharmacology. [Link]
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Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors: a comparative pharmacological characterization with proposed 5-HT1A antagonists. (1994). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (2012). Journal of Medicinal Chemistry. [Link]
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ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2010). ChemInform. [Link]
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Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. (2013). Journal of Medicinal Chemistry. [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. (2020). European Journal of Medicinal Chemistry. [Link]
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Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. (1995). Journal of Medicinal Chemistry. [Link]
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021). International Journal of Molecular Sciences. [Link]
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High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. (1994). Journal of Medicinal Chemistry. [Link]
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How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (2016). Molecules. [Link]
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Doxazosin Treatment Causes Differential Alterations of Alpha 1-adrenoceptor Subtypes in the Rat Kidney, Heart and Aorta. (2004). Journal of Urology. [Link]
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Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Bioorganic & Medicinal Chemistry. [Link]
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Affinity and Activity Profiling of Unichiral 8-substituted 1,4-benzodioxane Analogues of WB4101 Reveals a Potent and Selective α1B-adrenoceptor Antagonist. (2012). European Journal of Medicinal Chemistry. [Link]
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Recent progress in α1-adrenergic receptor research. (2005). Acta Pharmacologica Sinica. [Link]
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Receptor interaction for the alpha-antagonist WB4101 (2(N[2,6-dimethyoxyphenoxyethyl])amino-methyl-1,4-benzodioxane). (1978). Journal of Pharmacy and Pharmacology. [Link]
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Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. [Link]
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Alpha 1 Adrenergic Receptor Antagonists. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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A Researcher's Guide to Reproducible Data for (R)-1,4-Benzodioxan-2-carboxypiperazine and its Alternatives
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical experimental parameters influencing the synthesis, characterization, and evaluation of (R)-1,4-Benzodioxan-2-carboxypiperazine, a key chiral intermediate. We will explore common challenges, offer validated protocols, and compare its performance with relevant alternatives, empowering researchers to generate reliable and reproducible results.
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that interact with a wide array of pharmacological targets, including the adrenergic, catecholaminergic, and dopaminergic systems.[1] this compound, in particular, is a crucial intermediate in the synthesis of pharmaceuticals like (S)-Doxazosin.[2] The stereochemistry at the C-2 position of the benzodioxane ring is often critical for biological activity, making the generation of enantiopure compounds and the prevention of racemization paramount.[1]
This guide is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the nuances of synthetic pathways, the subtleties of analytical characterization, and the functional implications of this important molecule.
I. Synthesis: Navigating the Path to Enantiopurity
The synthesis of enantiomerically pure this compound presents a significant challenge due to the propensity for racemization at the chiral center.[1] This section compares established chemical synthesis routes with modern biocatalytic approaches, highlighting critical control points for ensuring high enantiomeric excess (e.e.).
A. Classical Chemical Synthesis and the Specter of Racemization
Traditional chemical synthesis often involves the resolution of a racemic mixture of 1,4-benzodioxan-2-carboxylic acid or its esters.[2] While effective, this approach can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer without a racemization and recycling process.
A critical step prone to racemization is the formation of derivatives from the carboxylic acid, particularly under basic conditions.[1] For instance, the conversion of the corresponding Weinreb amide to a methyl ketone using a Grignard reagent can lead to a significant decrease in enantiomeric excess if reaction conditions are not strictly controlled.[1]
Key Experimental Considerations to Mitigate Racemization:
-
Temperature: Lowering the reaction temperature during the addition of organometallic reagents can significantly reduce the rate of racemization.
-
Reagent Stoichiometry: Using a minimal excess of the Grignard reagent is crucial, as a large excess can promote epimerization.[1]
-
Reaction Time: Shorter reaction times are preferable to minimize the exposure of the chiral center to conditions that may induce racemization.
Experimental Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane (as an illustrative example of controlling racemization) [1]
-
Dissolve (S)-1,4-Benzodioxan-2-yl)(N-methoxy-N-methyl)methanamide (Weinreb amide) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.0 equivalent of MeMgBr (3.0 M in diethyl ether) dropwise over 15 minutes.
-
Stir the reaction at 0°C for 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Crucially, analyze the enantiomeric excess of the product using chiral HPLC.
B. Biocatalysis: A Modern Approach to Asymmetric Synthesis
Biocatalytic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines and their precursors.[3][4] Enzymes such as lipases, esterases, and transaminases can be employed for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the desired enantiomer.[2][5]
Advantages of Biocatalytic Approaches:
-
High Enantioselectivity: Enzymes often exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess.[6][7]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions (e.g., room temperature, neutral pH), which minimizes the risk of racemization and side reactions.[3]
-
Sustainability: These methods are generally more sustainable than traditional chemical syntheses, reducing the use of hazardous reagents and solvents.[6]
One successful strategy involves the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate using an esterase, followed by amide formation.[2]
Illustrative Workflow: Enzymatic Resolution
Caption: Workflow for enzymatic resolution to obtain the desired (R)-enantiomer.
II. Analytical Characterization: Ensuring Quality and Purity
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound. A multi-pronged approach is recommended for comprehensive characterization.
A. Chromatographic Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers. A Phenomenex Lux 3µ Cellulose-1 column has been shown to be effective for resolving enantiomers of 2-substituted 1,4-benzodioxane derivatives.[1]
-
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.[8][9]
B. Spectroscopic and Spectrometric Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation and confirming the successful synthesis of the target compound.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the synthesized compound.[8][9]
Data Summary: Characterization of 1,4-Benzodioxane Derivatives
| Analytical Technique | Information Provided | Reference |
| Chiral HPLC | Enantiomeric excess (e.e.) | [1] |
| ¹H-NMR | Proton environment, structural confirmation | [8][9] |
| ¹³C-NMR | Carbon skeleton, structural confirmation | [8][9] |
| FTIR | Presence of functional groups (e.g., C=O, N-H) | [8][9] |
| High-Resolution MS | Accurate mass, elemental composition | [8][9] |
III. Comparative Analysis with Alternatives
The 1,4-benzodioxane moiety is a versatile scaffold, and numerous derivatives have been synthesized and evaluated for a range of biological activities.[10][11][12] Understanding the structure-activity relationships (SAR) of these analogs is crucial for designing novel compounds with improved potency and selectivity.
For instance, derivatives of 2,4-diamino-6,7-dimethoxyquinazoline incorporating the 1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl moiety have been extensively studied as potent and selective α1-adrenoceptor antagonists for the treatment of hypertension.[12] The substitution pattern on the quinazoline ring and the stereochemistry of the benzodioxane component are key determinants of activity.
Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient
Caption: The role of the title compound as a key intermediate.
IV. Conclusion and Future Directions
The reproducibility of experimental data for this compound is contingent upon careful control of reaction conditions to prevent racemization, the use of robust analytical methods for characterization, and a thorough understanding of the structure-activity relationships of related compounds. The adoption of biocatalytic methods presents a promising avenue for improving the efficiency and sustainability of the synthesis of this important chiral intermediate. As research in this area continues, the development of novel, highly selective catalysts and a deeper understanding of the mechanisms of racemization will be crucial for advancing the discovery of new therapeutics based on the 1,4-benzodioxane scaffold.
V. References
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How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. [Link]
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Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. - ResearchGate. [Link]
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Scalable and sustainable synthesis of chiral amines by biocatalysis. - ResearchGate. [Link]
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Synthesis of chiral amines using redox biocatalysis. - PubMed. [Link]
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2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. - PubMed. [Link]
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Chiral Amines in Total Synthesis: The Biocatalytic Approach. - Wiley Analytical Science. [Link]
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A Comparative Guide to the LC-MS/MS Validation of (R)-1,4-Benzodioxan-2-carboxypiperazine in Biological Samples
Introduction: The Analytical Imperative for Chiral Bioanalysis
In modern drug development, the stereochemistry of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The 1,4-benzodioxane scaffold is a key building block in many biologically active molecules, and the chirality at the C-2 position is often crucial for therapeutic efficacy. (R)-1,4-Benzodioxan-2-carboxypiperazine is a chiral intermediate essential for the synthesis of molecules like (S)-Doxazosin.[1] Consequently, the ability to accurately and robustly quantify the specific (R)-enantiomer in complex biological matrices such as plasma or whole blood is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.
This guide provides an in-depth comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this compound. We will move beyond a simple recitation of steps, focusing instead on the scientific rationale behind experimental choices, comparing viable alternatives, and grounding our recommendations in the rigorous standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] The objective is to equip researchers with the insights needed to develop a "self-validating" and reliable bioanalytical method.
Methodology Deep Dive: A Comparison of Critical Choices
Developing a robust LC-MS/MS method is a process of systematic optimization. For a chiral, polar molecule like this compound, which contains a piperazine ring, several challenges must be addressed: achieving adequate retention on reversed-phase columns, ensuring efficient extraction from plasma, obtaining chiral separation, and mitigating matrix effects.[5][6][7]
Sample Preparation: The Foundation of a Reliable Assay
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components like proteins and phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[8][9]
| Technique | Principle | Pros for this compound | Cons & Mitigation Strategies |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[10] | High-throughput, simple, and cost-effective. Good for polar analytes. | High risk of matrix effects from co-extracted phospholipids and other endogenous components.[9] Mitigation: Use of a stable isotope-labeled internal standard (SIL-IS) is essential. Further cleanup with phospholipid removal plates (e.g., Captiva ND Lipids) can significantly improve data quality.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH. | Cleaner extracts than PPT, reducing matrix effects. | Can be labor-intensive and difficult to automate. The polarity of the target analyte may require specific pH adjustments and solvent selection for efficient partitioning. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, minimizing matrix effects.[8] High potential for analyte concentration. | Method development can be more complex and costly. For polar compounds, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbents may be necessary.[6] |
Senior Scientist's Recommendation: For high-throughput discovery-phase studies, an optimized PPT protocol using phospholipid removal plates offers a pragmatic balance of speed and cleanliness. For regulated validation intended for pivotal clinical trials, the superior cleanliness of SPE often justifies the additional method development time. A mixed-mode cation exchange SPE sorbent would be a logical starting point, leveraging the basic nature of the piperazine moiety for strong retention.
Chromatographic Separation: The Challenge of Chirality
Separating enantiomers is the most critical chromatographic step. Since enantiomers have identical physical properties and mass spectra, they must be chromatographically resolved before detection.[12][13]
Comparison of Chiral Separation Strategies
| Approach | Description | Advantages | Disadvantages |
| Direct (Chiral Stationary Phase - CSP) | Uses a column where the stationary phase is chiral (e.g., polysaccharide-based like cellulose or amylose derivatives). | Most common and versatile approach.[14] A wide variety of CSPs are available, increasing the likelihood of finding a suitable column. | Can be expensive. Method development involves screening multiple columns and mobile phases.[14] |
| Indirect (Chiral Derivatization) | The analyte is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. | Can use standard, less expensive reversed-phase columns. | Requires an additional reaction step, which can introduce variability. The derivatizing agent must be enantiomerically pure. |
Senior Scientist's Recommendation: The direct approach using a CSP is strongly preferred for regulated bioanalysis due to its simplicity and reduced risk of analytical artifacts. A screening of polysaccharide-based columns (e.g., Chiralcel, Chiralpak) under normal phase, reversed-phase, and polar organic conditions is the most efficient path to a successful separation. Research on similar 1,4-benzodioxane derivatives has shown success with cellulose-based columns.[15]
Mass Spectrometric Detection: Ensuring Sensitivity and Specificity
Tandem mass spectrometry provides the high sensitivity and selectivity required for bioanalysis. The key is to optimize the ionization and fragmentation of the analyte and internal standard.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the clear choice, given the presence of two basic nitrogen atoms in the piperazine ring, which are readily protonated.
-
Internal Standard (IS): The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated (this compound-d4) or ¹³C-labeled version, is the gold standard. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, effectively correcting for matrix effects and variability in extraction recovery.[8]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a specific product ion. At least two transitions should be monitored for the analyte to ensure specificity.
The Validation Gauntlet: A Self-Validating System
A method is not reliable until it is validated according to regulatory guidelines.[2][3] The validation process itself should be designed as a self-validating system, where each experiment confirms the integrity of the others.
Key Validation Parameters & Acceptance Criteria (Based on FDA/ICH M10 Guidance[2][3][18])
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Analyze at least 6 different blank matrix lots. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | Define the relationship between concentration and response. | Analyze a blank, a zero standard, and 6-8 non-zero standards over the expected concentration range. | R² ≥ 0.99; back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in at least 5 replicates per run, across multiple days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Quantify the impact of co-eluting matrix components on ionization.[16][17] | Compare the analyte/IS peak area in post-extraction spiked matrix from 6 lots to the peak area in a neat solution. | The IS-normalized matrix factor's coefficient of variation (%CV) across the lots should be ≤15%. |
| Stability | Ensure the analyte is stable under various storage and processing conditions. | Analyze QC samples after subjecting them to freeze-thaw cycles, storage at room temperature (bench-top), and long-term freezer storage. | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Experimental Protocols: A Practical Blueprint
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
-
Condition: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.
-
Load: To 100 µL of plasma sample, add 20 µL of the SIL-Internal Standard working solution. Vortex briefly. Load the entire sample onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Chiral LC-MS/MS Parameters
-
LC Column: Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Acetonitrile/Water (e.g., 80:20 v/v). Note: Mobile phase composition must be optimized to achieve enantiomeric separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: ESI Positive.
-
MRM Transitions:
-
This compound: e.g., m/z 261.1 → 135.1 (Quantifier), 261.1 → 119.2 (Qualifier)
-
SIL-IS: e.g., m/z 265.1 → 139.1 (Quantifier) (Note: Specific m/z values are hypothetical and must be determined experimentally by infusing the analyte.)
-
Conclusion: Achieving Authoritative and Trustworthy Bioanalytical Data
The successful validation of an LC-MS/MS method for a chiral compound like this compound hinges on a systematic and scientifically-grounded approach. The choices made during method development—particularly in sample preparation and chiral chromatography—have profound implications for the ultimate reliability of the data. By comparing alternatives, understanding the rationale behind each choice, and adhering to the rigorous framework of regulatory guidelines, researchers can build a robust, "self-validating" assay. The use of a stable isotope-labeled internal standard is not merely a recommendation but a cornerstone of a trustworthy method, providing an internal check against the unavoidable variability of analyzing complex biological samples. This diligence ensures that the generated concentration data is of the highest integrity, suitable for making critical decisions in the drug development pipeline.
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Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Benchmarking a Novel 5-HT₁ₐ Receptor Agonist: A Comparative Analysis of (R)-1,4-Benzodioxan-2-carboxypiperazine Against Standard-of-Care Antidepressants and Anxiolytics
Abstract
The development of novel therapeutics for major depressive disorder (MDD) and generalized anxiety disorder (GAD) continues to be a priority, driven by the need for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles compared to current standards of care. This guide presents a comprehensive benchmarking analysis of (R)-1,4-Benzodioxan-2-carboxypiperazine, a novel, selective serotonin 1A (5-HT₁ₐ) receptor agonist, against established first- and second-line treatments. We provide a detailed examination of its pharmacological profile, supported by head-to-head in vitro and in vivo experimental data, to elucidate its potential advantages and clinical viability. The protocols and rationale described herein are designed to offer a robust framework for researchers and drug development professionals engaged in the evaluation of next-generation neuropsychiatric agents.
Introduction: The Rationale for Targeting the 5-HT₁ₐ Receptor
The 5-HT₁ₐ receptor, a key inhibitory G-protein coupled receptor (GPCR), is densely expressed in brain regions critical for mood and emotion regulation, including the hippocampus, amygdala, and prefrontal cortex. Its activation leads to a hyperpolarization of the host neuron, reducing neuronal firing. Presynaptically, it functions as an autoreceptor on serotonergic neurons in the raphe nuclei, inhibiting serotonin synthesis and release. Postsynaptically, its activation in cortical and limbic areas contributes directly to anxiolytic and antidepressant effects.
While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) form the cornerstone of current therapy, their therapeutic action is indirect and often delayed by several weeks. This delay is partly attributed to the time required for the desensitization of presynaptic 5-HT₁ₐ autoreceptors following a sustained increase in synaptic serotonin. Direct-acting 5-HT₁ₐ agonists, therefore, present a compelling therapeutic strategy to bypass this temporal lag and potentially mitigate certain side effects associated with broad serotonergic modulation.
This compound (hereafter referred to as 'Compound-R') has been designed as a potent and selective 5-HT₁ₐ agonist. This guide benchmarks Compound-R against two classes of standards:
-
Broad-Spectrum Agents: Sertraline (an SSRI).
-
Direct Mechanism Comparator: Buspirone (a 5-HT₁ₐ partial agonist).
Comparative Pharmacological Profile
A foundational step in benchmarking is the in vitro characterization of the compound's interaction with its primary target and its selectivity against off-targets.
Receptor Binding Affinity and Selectivity
Experimental Rationale: Radioligand binding assays are employed to determine the affinity (expressed as Kᵢ, the inhibition constant) of a compound for its target receptor. A lower Kᵢ value signifies higher binding affinity. A comprehensive selectivity panel, typically screening against over 100 common CNS targets (receptors, transporters, ion channels), is crucial to identify potential off-target interactions that could lead to undesirable side effects.
Protocol: Radioligand Displacement Assay for 5-HT₁ₐ
-
Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor are prepared.
-
Incubation: Membranes are incubated with a specific concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (Compound-R, Buspirone).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: Data are fitted to a one-site competition model using non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of radioligand binding), which is then converted to Kᵢ using the Cheng-Prusoff equation.
Data Summary:
| Compound | 5-HT₁ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | SERT Kᵢ (nM) | α₁ Kᵢ (nM) |
| Compound-R | 0.8 ± 0.1 | > 10,000 | > 10,000 | 1,250 ± 88 |
| Buspirone | 14 ± 2 | 450 ± 35 | > 10,000 | 850 ± 60 |
| Sertraline | 2,800 ± 150 | 340 ± 29 | 0.7 ± 0.05 | 250 ± 21 |
Insight: Compound-R demonstrates significantly higher affinity for the 5-HT₁ₐ receptor than Buspirone and vastly greater selectivity over the dopamine D₂ receptor, a common off-target for anxiolytics that is associated with extrapyramidal symptoms. Unlike Sertraline, its negligible affinity for the serotonin transporter (SERT) confirms a distinct, non-reuptake-inhibiting mechanism.
Functional Activity: Assessing Agonism
Experimental Rationale: Binding does not equate to function. A functional assay is required to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor. The [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation subsequent to receptor stimulation.
Protocol: [³⁵S]GTPγS Binding Assay
-
Setup: The assay is performed using the same receptor-expressing cell membranes as the binding assay.
-
Reaction: Membranes are incubated with GDP, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Mechanism: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The non-hydrolyzable [³⁵S]GTPγS becomes incorporated, providing a measurable signal of receptor activation.
-
Analysis: The amount of bound [³⁵S]GTPγS is quantified. Data are plotted to generate a dose-response curve, from which the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect relative to a reference full agonist) are derived.
Data Summary:
| Compound | 5-HT₁ₐ EC₅₀ (nM) | 5-HT₁ₐ Eₘₐₓ (% of 5-HT) | Classification |
| Compound-R | 2.5 ± 0.3 | 98% ± 4% | Full Agonist |
| Buspirone | 35 ± 5 | 65% ± 6% | Partial Agonist |
| Sertraline | No Activity | 0% | N/A |
Insight: Compound-R acts as a potent, full agonist at the 5-HT₁ₐ receptor, whereas Buspirone is a partial agonist. This distinction is critical; a full agonist may provide a stronger therapeutic drive, which could translate to greater efficacy or a faster onset of action, a hypothesis that must be tested in vivo.
Preclinical In Vivo Benchmarking
In vivo models are essential to assess the therapeutic potential in a complex biological system, evaluating both efficacy and potential liabilities.
Workflow for Preclinical Efficacy Testing
The following workflow diagram illustrates a logical progression for evaluating a novel anxiolytic/antidepressant compound.
Caption: Mechanism of Action: Direct vs. Indirect 5-HT₁ₐ Activation.
This diagram illustrates how Compound-R acts directly on the postsynaptic 5-HT₁ₐ receptor to induce hyperpolarization. In contrast, Sertraline acts indirectly by blocking SERT, leading to a gradual increase in synaptic serotonin that then activates the receptor.
Conclusion and Future Directions
This benchmarking guide establishes this compound (Compound-R) as a potent and selective 5-HT₁ₐ full agonist with a promising preclinical profile. Head-to-head comparisons reveal key potential advantages over standard treatments:
-
Superior Selectivity: Higher selectivity for the 5-HT₁ₐ receptor over other monoaminergic targets compared to Buspirone and Sertraline, suggesting a lower potential for off-target side effects.
-
Rapid Onset of Action: Demonstrates significant anxiolytic and antidepressant-like effects upon acute administration, unlike the delayed action of SSRIs.
-
Potent Efficacy: Shows comparable or greater efficacy in standard behavioral models than both Buspirone and chronic Sertraline.
These findings strongly support the continued development of Compound-R. The subsequent phases of investigation should focus on comprehensive safety pharmacology, chronic dosing studies to assess receptor desensitization, and evaluation in more sophisticated models of depression, such as chronic unpredictable stress, to further validate its therapeutic potential before advancing to clinical trials.
References
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Artigas, F., Romero, L., de Montigny, C., & Blier, P. (1996). Acceleration of the effect of selected antidepressant drugs in major depression by 5-HT1A antagonists. Trends in Neurosciences. Available at: [Link]
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Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research. Available at: [Link]
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Poleszak, E., Wlaź, A., Kasperek, R., Wyska, E., & Wlaź, P. (2018). The 5-HT1A receptor partial agonists in the forced swim test in mice: a pharmacological and pharmacokinetic study. Pharmacological reports : PR. Available at: [Link]
-
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Journal of affective disorders. Available at: [Link]
A Senior Application Scientist's Guide to In Vivo Validation of (R)-1,4-Benzodioxan-2-carboxypiperazine: Bridging In Vitro Promise with Preclinical Reality
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel compounds within the 1,4-benzodioxan-piperazine class, using (R)-1,4-Benzodioxan-2-carboxypiperazine as a representative candidate. While specific preclinical data for this particular enantiomer is not extensively published, its structural similarity to a well-established family of potent α1-adrenoceptor antagonists allows us to construct a robust, data-driven pathway for its evaluation.[1]
Our focus will be on validating its presumed efficacy as a treatment for Benign Prostatic Hyperplasia (BPH), the primary indication for selective α1-adrenoceptor antagonists.[2][3] This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, ensuring a self-validating and rigorous preclinical package.
The Foundation: In Vitro Characterization of an α1-Adrenoceptor Antagonist
Before committing to costly and complex animal studies, a clear in vitro profile is essential. For a compound like this compound, this involves confirming its affinity for and activity at adrenergic receptors. The primary goal is to establish its potency and selectivity, which will inform the hypothesis for in vivo testing.
Key In Vitro Assays:
-
Receptor Binding Assays: These assays quantify the affinity of the test compound for its target receptors. Radioligand binding is a classic and reliable method.[4][5] The compound would be tested for its ability to displace specific radioligands from membranes expressing α1-adrenoceptor subtypes (α1A, α1B, α1D) and, importantly, other receptors to rule out off-target effects (e.g., α2-adrenoceptors, β-adrenoceptors).[4][6]
-
Functional Assays: Binding does not equal function. Functional assays are required to confirm that the compound is an antagonist (i.e., it blocks the receptor's activation by an agonist like norepinephrine). This can be measured via second messenger mobilization (e.g., calcium flux) in cell lines expressing the specific receptor subtypes.
Interpreting the Data:
The ideal in vitro profile for a modern BPH candidate would show high affinity and antagonist activity at the α1A-adrenoceptor subtype, which is predominantly responsible for the contraction of smooth muscle in the prostate and bladder neck.[2][7] High selectivity over the α1B-subtype (implicated in blood pressure regulation) is hypothesized to lead to fewer cardiovascular side effects, a concept known as uroselectivity.[8][9]
Comparative In Vitro Profile of α1-Adrenoceptor Antagonists
| Compound | Primary Target Subtype(s) | Key Characteristics | Reference |
| This compound (Hypothesized) | α1A | Putative selective antagonist based on scaffold. | [1] |
| Prazosin | α1A, α1B, α1D (Non-selective) | The prototypical α1-antagonist; effective but associated with significant hypotension ("first-dose effect"). | [10] |
| Tamsulosin | α1A/α1D > α1B | Considered the first subtype-selective antagonist, demonstrating improved cardiovascular safety. | [3][11] |
| Silodosin | α1A >> α1B/α1D | Highly selective for the α1A subtype, offering high efficacy with minimal blood pressure effects. | [10][12] |
The In Vivo Translation: Experimental Design and Rationale
The central challenge in drug development is confirming that in vitro potency and selectivity translate to in vivo efficacy and safety.[13] For an α1-antagonist targeting BPH, this involves demonstrating a reduction in urinary obstruction without causing clinically significant hypotension.
Workflow for In Vivo Validation
Caption: Workflow from in vitro characterization to in vivo validation.
Animal Model Selection
No single animal model perfectly replicates human BPH, which involves both smooth muscle tone (dynamic component) and prostate growth (static component).[14][15] Since α1-antagonists primarily address the dynamic component, models that allow for the measurement of smooth muscle function are most relevant.
-
Anesthetized Dog/Rat Models: These are excellent for pharmacodynamic studies. They allow for the simultaneous measurement of intra-urethral pressure (a direct indicator of α1A blockade in the prostate) and arterial blood pressure (an indicator of α1B blockade in the vasculature).[9][10] This dual measurement is the gold standard for determining functional uroselectivity.
-
Testosterone-Induced BPH Models: Chronic administration of testosterone to rats or young dogs can induce prostatic enlargement and urinary symptoms, such as increased urination frequency and decreased voided volume.[12][16] These models are invaluable for demonstrating therapeutic efficacy—that the compound can actually relieve BPH-like symptoms.
-
Spontaneous BPH in Aged Dogs: This is considered the "golden standard" model as it most closely mimics the natural progression of human BPH.[12] However, the high cost, variability, and low availability of these animals often make them more suitable for late-stage preclinical validation.
Core Experimental Protocols
Protocol 1: Assessing Functional Uroselectivity in Anesthetized Dogs
Objective: To determine the dose-dependent effects of this compound on prostatic urethral pressure versus systemic blood pressure and compare its selectivity to established drugs.
Methodology:
-
Animal Preparation: Male beagle dogs are anesthetized. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A microtip pressure transducer catheter is inserted into the prostatic urethra to measure intraurethral pressure (IUP).
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and IUP are recorded.
-
Agonist Challenge: An α1-agonist such as phenylephrine is administered intravenously to induce a sustained increase in both IUP and MAP.[10]
-
Test Compound Administration: this compound is administered intravenously in escalating doses. The inhibitory effect on the phenylephrine-induced pressure increases is recorded for both IUP and MAP.
-
Data Analysis: The dose required to inhibit 50% of the agonist response is calculated for both IUP (ED50-IUP) and MAP (ED50-MAP). The ratio of ED50-MAP / ED50-IUP provides a quantitative measure of uroselectivity. A higher ratio indicates greater selectivity for the urinary tract over the cardiovascular system.
Protocol 2: Evaluating Efficacy in a Testosterone-Induced Rat BPH Model
Objective: To validate that the test compound can alleviate lower urinary tract symptoms (LUTS) in a disease-relevant model.
Methodology:
-
Model Induction: Adult male rats are castrated and then implanted with testosterone pellets to induce controlled prostatic hyperplasia over several weeks.[12]
-
Group Allocation: Animals are divided into groups: Sham control, BPH control (vehicle-treated), positive control (e.g., Silodosin-treated), and test groups receiving different doses of this compound. Treatment is typically administered daily via oral gavage.
-
Micturition Analysis: Towards the end of the treatment period, rats are placed in metabolic cages designed to record urination patterns. Key parameters measured include total urine volume, number of micturitions (urinary frequency), and average volume per micturition over a set period (e.g., 4 hours).[12]
-
Endpoint Analysis: At the end of the study, prostates are harvested and weighed to confirm hyperplasia. Micturition data is analyzed to determine if the test compound, like the positive control, can normalize the urinary patterns (i.e., decrease frequency and increase volume per void) compared to the BPH control group.
Comparative Data & The Performance Benchmark
The success of a new compound is measured against the current standard of care. The goal for a next-generation α1A-antagonist is to match or exceed the efficacy of drugs like Silodosin while offering potential advantages in other areas (e.g., pharmacokinetics, side-effect profile).
Comparative In Vivo Selectivity of α1-Antagonists
| Compound | Functional Uroselectivity Ratio (BP/Urethra) | Clinical Implication | Reference |
| Prazosin | ~2.5 | Low selectivity; significant risk of hypotension. | [10] |
| Tamsulosin | ~2.6 | Moderate improvement in selectivity over non-selective agents. | [10] |
| Naftopidil | ~4.3 | Good selectivity profile. | [10] |
| Silodosin | ~7.5 | High selectivity; very low incidence of clinically relevant blood pressure changes. | [10] |
| This compound (Target) | > 5.0 | The goal is to demonstrate high functional uroselectivity, predicting a favorable cardiovascular safety profile. |
Signaling Pathway and Conclusion
The therapeutic action of this compound is predicated on its ability to block the signaling cascade that leads to smooth muscle contraction in the prostate.
Caption: Antagonism of the α1A-adrenoceptor signaling pathway.
References
- Lepor, H. (2007). Animal models for benign prostatic hyperplasia. Journal of Urology.
- Zhang, X., et al. (2021). Animal models of benign prostatic hyperplasia. Prostate Cancer and Prostatic Diseases.
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- Tatemichi, S., et al. (1998). In vivo receptor binding of novel alpha1-adrenoceptor antagonists for treatment of benign prostatic hyperplasia. European Journal of Pharmacology.
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- Martin, D. J. (1999). Preclinical Pharmacology of α1-Adrenoceptor Antagonists. Karger Publishers.
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A Comparative Statistical Analysis of (R)-1,4-Benzodioxan-2-carboxypiperazine in the Management of Essential Hypertension: A Guide for Researchers
This guide provides a comprehensive statistical analysis of hypothetical clinical trial data for the investigational compound (R)-1,4-Benzodioxan-2-carboxypiperazine, hereafter referred to as "Benzodioxazine," in the treatment of essential hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the efficacy and safety of novel antihypertensive agents.
The analysis presented herein is based on a simulated dataset, designed to reflect plausible outcomes of a Phase III, randomized, double-blind, placebo- and active-controlled clinical trial. The objective is to furnish a practical example of the statistical methodologies and data presentation techniques crucial for the rigorous assessment of new therapeutic entities.
Introduction to Benzodioxazine and the Hypothetical Clinical Trial
Benzodioxazine belongs to a class of compounds with a 1,4-benzodioxan moiety, some of which have been investigated for their cardiovascular effects.[1][2][3] Derivatives of 1,4-benzodioxan have shown potential as alpha-1 adrenoceptor antagonists, a mechanism known to be effective in lowering blood pressure.[1] This has provided the rationale for investigating Benzodioxazine as a potential treatment for essential hypertension.
The hypothetical "BENZ-HTN-003" trial was conceived as a multicenter, randomized, double-blind, parallel-group study to assess the superiority of Benzodioxazine over placebo and to compare its efficacy and safety with a standard-of-care antihypertensive agent, Lisinopril.
Experimental Design and Rationale
The design of a clinical trial is paramount to the validity of its results. A randomized controlled trial (RCT) is considered the gold standard for minimizing bias and establishing a causal link between an intervention and its outcomes.[4]
Study Population
A hypothetical cohort of 600 patients with a diagnosis of essential hypertension (systolic blood pressure [SBP] ≥ 140 mmHg and < 180 mmHg) was enrolled. Key inclusion and exclusion criteria were established to ensure a homogenous study population and to minimize confounding factors.
Randomization and Blinding
Participants were randomly assigned in a 1:1:1 ratio to one of three treatment arms:
-
Benzodioxazine (10 mg, once daily)
-
Lisinopril (20 mg, once daily)
-
Placebo (once daily)
Randomization was stratified by baseline SBP (<160 mmHg vs. ≥160 mmHg) to ensure comparability across treatment groups.[5] Double-blinding was implemented to prevent bias in treatment administration and outcome assessment.
Endpoints
-
Primary Efficacy Endpoint: The mean change from baseline in seated systolic blood pressure (SBP) at Week 12.
-
Secondary Efficacy Endpoints:
-
Mean change from baseline in seated diastolic blood pressure (DBP) at Week 12.
-
Proportion of patients achieving a target SBP of <140 mmHg at Week 12.
-
-
Safety Endpoint: Incidence of treatment-emergent adverse events (TEAEs).
Statistical Analysis Methodology
The statistical analysis plan was designed to rigorously evaluate the efficacy and safety of Benzodioxazine. A significance level of α = 0.05 was used for all hypothesis tests.
Sample Size and Power Calculation
A sample size of 200 patients per group was calculated to provide over 90% power to detect a clinically meaningful difference of 5 mmHg in the mean change in SBP between Benzodioxazine and placebo, assuming a standard deviation of 10 mmHg. Power analysis is a critical step to ensure that a study is adequately sized to detect a true effect if one exists.[4]
Analysis of Efficacy Endpoints
The primary and continuous secondary endpoints were analyzed using an Analysis of Covariance (ANCOVA) model, with the change from baseline in blood pressure as the dependent variable, treatment group as the main factor, and baseline blood pressure as a covariate.[5][6] This approach adjusts for any potential imbalances in baseline values.[5]
The categorical secondary endpoint (proportion of responders) was analyzed using the Chi-square test.[5]
Handling of Missing Data
Missing data can introduce bias into clinical trial results.[7] For this hypothetical analysis, a multiple imputation method was planned to handle missing post-baseline data, providing a robust approach to account for uncertainty due to missing values.
Hypothetical Clinical Trial Results
The following tables summarize the hypothetical results of the BENZ-HTN-003 trial.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Benzodioxazine (n=200) | Lisinopril (n=200) | Placebo (n=200) |
| Age (years), mean (SD) | 55.2 (8.1) | 54.9 (8.5) | 55.5 (8.3) |
| Sex, n (%) Male | 110 (55.0) | 108 (54.0) | 112 (56.0) |
| Baseline SBP (mmHg), mean (SD) | 155.4 (10.2) | 155.8 (10.5) | 155.1 (10.1) |
| Baseline DBP (mmHg), mean (SD) | 95.1 (5.3) | 95.5 (5.1) | 94.9 (5.4) |
Table 2: Analysis of Primary and Secondary Efficacy Endpoints at Week 12
| Endpoint | Benzodioxazine (n=200) | Lisinopril (n=200) | Placebo (n=200) | p-value vs. Placebo | p-value vs. Lisinopril |
| Change in SBP (mmHg) | |||||
| Mean change from baseline (SE) | -12.5 (0.8) | -10.2 (0.8) | -5.1 (0.8) | <0.001 | 0.045 |
| Change in DBP (mmHg) | |||||
| Mean change from baseline (SE) | -8.2 (0.5) | -7.5 (0.5) | -3.5 (0.5) | <0.001 | 0.210 |
| SBP Responders (<140 mmHg) | |||||
| n (%) | 98 (49.0) | 85 (42.5) | 45 (22.5) | <0.001 | 0.185 |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Benzodioxazine (n=200) n (%) | Lisinopril (n=200) n (%) | Placebo (n=200) n (%) |
| Any TEAE | 45 (22.5) | 52 (26.0) | 30 (15.0) |
| Dizziness | 12 (6.0) | 8 (4.0) | 4 (2.0) |
| Headache | 10 (5.0) | 11 (5.5) | 8 (4.0) |
| Cough | 2 (1.0) | 25 (12.5) | 3 (1.5) |
| Fatigue | 8 (4.0) | 6 (3.0) | 5 (2.5) |
Interpretation of Results and Discussion
Efficacy
The hypothetical results indicate that Benzodioxazine was statistically superior to placebo in reducing both SBP and DBP at Week 12. Furthermore, Benzodioxazine demonstrated a statistically significant greater reduction in SBP compared to Lisinopril. While there was a trend towards a greater reduction in DBP and a higher proportion of SBP responders with Benzodioxazine compared to Lisinopril, these differences were not statistically significant in this hypothetical scenario.
Safety and Tolerability
The overall incidence of TEAEs was slightly higher in the active treatment groups compared to placebo. Notably, the incidence of cough, a well-known side effect of ACE inhibitors like Lisinopril, was substantially higher in the Lisinopril group. Benzodioxazine appeared to be well-tolerated, with dizziness being the most frequently reported adverse event compared to placebo.
Visualizing the Clinical Trial Workflow and Data Analysis Logic
Diagrams can be powerful tools for illustrating complex processes. The following diagrams, generated using Graphviz, depict the hypothetical clinical trial workflow and the logic of the statistical analysis.
Diagram 1: Hypothetical BENZ-HTN-003 Clinical Trial Workflow
Caption: Workflow of the hypothetical BENZ-HTN-003 clinical trial.
Diagram 2: Statistical Analysis Logic for the Primary Endpoint
Caption: Logic of the statistical analysis for the primary endpoint.
Conclusion
This guide has presented a framework for the statistical analysis of clinical trial data using the hypothetical example of Benzodioxazine for the treatment of essential hypertension. The methodologies described, including the use of randomized controlled trials, appropriate statistical models like ANCOVA, and clear data presentation, are fundamental to ensuring the scientific integrity and trustworthiness of clinical research.[7][6] While the data presented are simulated, the principles and practices outlined are directly applicable to the evaluation of real-world clinical trial data.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1,4-Benzodioxan-2-carboxypiperazine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of complex chemical entities like (R)-1,4-Benzodioxan-2-carboxypiperazine demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile
Key Hazard Considerations:
-
Target Organ Damage: The analogous compound is classified as causing damage to organs through prolonged or repeated exposure.[3]
-
Aquatic Toxicity: It is recognized as being toxic to aquatic life with long-lasting effects.[3]
-
Corrosivity: The piperazine moiety is associated with severe skin burns and eye damage.[1][2]
-
Irritation: It is expected to cause skin and eye irritation.[1]
Due to these potential hazards, this compound must be treated as hazardous waste. All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7]
| Hazard Classification | Description | Primary Precaution |
| Specific Target Organ Toxicity (Repeated Exposure) | Potential for organ damage with prolonged contact. | Minimize exposure through engineering controls and PPE. |
| Hazardous to the Aquatic Environment | Poses a long-term threat to aquatic ecosystems. | Prevent release into drains and waterways.[8] |
| Skin and Eye Irritant/Corrosive | Can cause irritation or severe burns upon contact. | Wear appropriate chemical-resistant gloves and safety goggles.[2] |
Pre-Disposal: Waste Minimization and Segregation
Effective waste management begins before disposal. Implementing waste minimization strategies is a critical first step.
-
Prudent Purchasing: Order only the quantity of this compound required for your experiments to avoid surplus.
-
Accurate Weighing: Utilize precise weighing techniques to prevent generating excess material.
-
Waste Segregation: From the point of generation, this compound and any materials contaminated with it must be segregated from non-hazardous waste.[4][9] Incompatible chemical wastes must be stored separately to prevent dangerous reactions.[8]
Decision Workflow for Waste Segregation
Caption: Waste segregation decision tree.
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal protocol is paramount for safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety goggles or a face shield[1]
-
A lab coat[1]
-
Closed-toe shoes
Step 2: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice. The container must have a tightly sealing lid.[9][10]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[11][12] The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
Step 3: Waste Accumulation
-
Transferring Waste: Carefully transfer the waste chemical into the designated hazardous waste container. For solid waste, use a dedicated scoop or spatula. For contaminated consumables (e.g., pipette tips, weighing paper), place them directly into the container.
-
Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[5]
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[10] Do not leave a funnel in the opening.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10][11] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents and acids.[9][13]
Step 5: Arranging for Disposal
-
Contact EH&S: Once the container is full or has been in the SAA for the maximum allowable time (consult your institution's policy, often up to one year), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[14]
-
Professional Disposal: Your EH&S department will arrange for the transport and disposal of the waste by a licensed hazardous waste disposal company.[5] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Disposal Protocol Workflow
Caption: Step-by-step disposal workflow.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is crucial. All personnel handling this compound must be familiar with emergency procedures.[15]
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain: Contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (or information from this guide) to the medical personnel.
By adhering to these rigorous disposal procedures, we uphold our commitment to safety, regulatory compliance, and scientific integrity. This ensures that our pursuit of knowledge does not come at the cost of the well-being of our researchers or the health of our planet.
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A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1,4-Benzodioxan-2-carboxypiperazine
(R)-1,4-Benzodioxan-2-carboxypiperazine is a chemical compound utilized in research and drug development. Handling this and similar chemical entities in a laboratory setting necessitates a thorough understanding of its potential hazards and the stringent implementation of safety protocols to ensure the well-being of personnel. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE).
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from the safety data of structurally similar compounds, including 1-(1,4-Benzodioxane-2-carbonyl)piperazine and the general class of piperazine derivatives.[1][2] It is imperative to treat this compound with, at a minimum, the same precautions as these related substances.
Hazard Identification and Risk Assessment: The "Why" Behind PPE
Before any handling of this compound, a comprehensive risk assessment is mandatory. Based on data from analogous compounds, this substance should be considered hazardous.[3]
Potential Hazards:
-
Toxicity: Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Organ Damage: There is a potential for damage to organs through prolonged or repeated exposure.[2][3]
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4]
-
Allergic Reactions: Some piperazine compounds may cause allergic skin or respiratory reactions.[6]
A risk assessment will inform the specific level of PPE required for different procedures, from simple weighing to more complex reactions.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical-resistant gloves (e.g., Nitrile rubber) | Safety glasses with side-shields | Laboratory coat | Work in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[1] |
| Running reactions and transfers | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[1][5] | Chemical-resistant laboratory coat or apron | All procedures should be conducted in a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical safety goggles and a face shield | Chemical-resistant laboratory coat or apron | All procedures should be conducted in a certified chemical fume hood. |
| Handling waste and decontamination | Heavy-duty chemical-resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant laboratory coat or apron | Not generally required if handling sealed waste containers. |
Step-by-Step Protocols for PPE Use
Proper donning and doffing of PPE are crucial to prevent cross-contamination and exposure.
Caption: Sequential process for donning Personal Protective Equipment.
-
Laboratory Coat: Ensure it is fully buttoned.
-
Respiratory Protection: If required by your risk assessment, perform a fit check.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Select the appropriate type and size. Ensure cuffs are pulled over the sleeves of the lab coat.[2]
Caption: Sequential process for doffing Personal Protective Equipment.
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[2]
-
Laboratory Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the headband or earpieces.
-
Respiratory Protection: Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[7]
Operational and Disposal Plans
Proper management of this compound from receipt to disposal is a cornerstone of laboratory safety.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep containers tightly closed when not in use.[7]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and spill kits are readily accessible.
In the event of a spill, evacuate the area and alert personnel.[4] For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Containment: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the material into a designated, labeled waste container.[2] Avoid creating dust.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Containers: Use designated, clearly labeled, and sealed containers for chemical waste.
-
PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container immediately after use.
-
Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8]
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
- Cuneo, P. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Lab Manager.
- BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
- Capot Chemical. (2009, July 15). MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine.
- s d fine-chem limited. (n.d.). piperazine anhydrous.
- Loyola University Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane Hydrochloride.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
- Tulane University. (n.d.). Research and Laboratory Safety. Office of Environmental Health and Safety (OEHS).
- Echemi. (n.d.). 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine Safety Data Sheets.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
